Tubotaiwine
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
6711-69-9 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1 |
InChI 键 |
RLAKWLFUMAABBE-STJTYLQHSA-N |
规范 SMILES |
CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |
外观 |
Powder |
同义词 |
condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester dihydrocondylocarpine tubotaiwin tubotaiwine |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of Tubotaiwine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a compound of significant pharmacological interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antihypertensive, analgesic, and antiparasitic properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to serve as a foundational resource for ongoing and future research.
Biological Activities and Putative Mechanisms of Action
This compound exhibits a range of biological effects, suggesting multiple mechanisms of action. The primary activities reported include antihypertensive, analgesic, antiplasmodial, and antileishmanial effects.
Antihypertensive Activity
This compound has demonstrated a significant protective effect against cadmium-induced hypertension in rat models. The proposed mechanism involves the mitigation of oxidative stress, reduction of arterial stiffness, and promotion of vascular remodeling.[1]
Analgesic Activity
The analgesic properties of this compound are thought to be mediated through its interaction with adenosine (B11128) receptors. While the precise nature of this interaction (agonist or antagonist) and the specific receptor subtypes involved are not yet fully elucidated, it is suggested that this compound modulates adenosinergic signaling pathways, which are known to play a crucial role in pain perception.
Antiparasitic Activity
This compound has shown activity against Plasmodium falciparum and selective activity against Leishmania infantum. The putative mechanisms for its antiparasitic action are multifaceted and may include:
-
Interference with Nucleic Acid and Protein Synthesis: Inhibition of essential enzymes involved in parasite replication, transcription, or translation.
-
Induction of Oxidative Stress: Disruption of the parasite's redox balance, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage.
-
Disruption of Ion Homeostasis: Alteration of intracellular ion concentrations, particularly Ca²⁺, which can trigger apoptotic pathways in parasites.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Antihypertensive Effects of this compound in Cadmium-Induced Hypertensive Rats
| Parameter | Control | Cadmium (Cd) | Cd + this compound (5 mg/kg) | Cd + this compound (10 mg/kg) |
| Systolic Blood Pressure (mmHg) | 125.4 ± 4.1 | 175.2 ± 5.3 | 148.6 ± 4.9 | 132.1 ± 4.5 |
| Diastolic Blood Pressure (mmHg) | 85.2 ± 3.5 | 128.7 ± 4.8 | 105.3 ± 4.1 | 92.4 ± 3.8 |
| Mean Arterial Pressure (mmHg) | 98.6 ± 3.8 | 144.2 ± 5.1 | 119.7 ± 4.5 | 105.6 ± 4.2 |
Data adapted from a study on cadmium-induced hypertension in rats.[1]
Table 2: Effects of this compound on Markers of Oxidative Stress and Vascular Remodeling in Rat Aortic Tissue
| Parameter | Control | Cadmium (Cd) | Cd + this compound (10 mg/kg) |
| Superoxide (O₂⁻) Production (RLU/mg protein) | 1250 ± 110 | 3850 ± 250 | 1650 ± 150 |
| Malondialdehyde (MDA) (nmol/mg protein) | 1.8 ± 0.2 | 4.5 ± 0.4 | 2.1 ± 0.3 |
| Glutathione (GSH) (µmol/g protein) | 8.2 ± 0.7 | 4.1 ± 0.5 | 7.5 ± 0.6 |
| eNOS Expression (relative to control) | 1.0 | 0.4 ± 0.05 | 0.85 ± 0.07 |
| iNOS Expression (relative to control) | 1.0 | 2.8 ± 0.3 | 1.3 ± 0.2 |
| MMP-2 Activity (relative to control) | 1.0 | 3.2 ± 0.4 | 1.5 ± 0.2 |
| MMP-9 Activity (relative to control) | 1.0 | 4.1 ± 0.5 | 1.8 ± 0.3 |
Data adapted from a study on cadmium-induced hypertension in rats.[1]
Table 3: Antiparasitic Activity and Adenosine Receptor Affinity of this compound
| Activity | Target | Metric | Value |
| Antiplasmodial Activity | Plasmodium falciparum | IC₅₀ | Data not available |
| Antileishmanial Activity | Leishmania infantum | IC₅₀ | Data not available (reported as "selective activity") |
| Adenosine Receptor Affinity | Adenosine Receptors | Kᵢ | Micromolar range (specific values for subtypes not available) |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the mechanism of action of this compound.
Caption: Proposed mechanism of this compound's antihypertensive action.
Caption: Putative adenosinergic signaling pathway for this compound's analgesic effect.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the investigation of this compound's mechanism of action.
Determination of Malondialdehyde (MDA) Levels in Biological Samples
This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Reagents:
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Thiobarbituric acid (TBA) solution (0.375% w/v in 0.25 M HCl)
-
Butylated hydroxytoluene (BHT) solution (1% w/v in ethanol)
-
MDA standard solution
-
-
Procedure:
-
Homogenize tissue samples or prepare plasma/serum samples.
-
To 100 µL of the sample or standard, add 100 µL of TCA solution and 10 µL of BHT solution to precipitate proteins and prevent further lipid peroxidation.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and add 200 µL of TBA solution.
-
Incubate the mixture at 95-100°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples on ice and measure the absorbance at 532 nm using a spectrophotometer.
-
Calculate MDA concentration based on a standard curve generated with known concentrations of MDA.
-
Determination of Reduced Glutathione (GSH) Levels in Biological Samples
This protocol is based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) enzymatic recycling method.
-
Reagents:
-
5% Metaphosphoric acid (MPA) for deproteination
-
Assay Buffer (e.g., phosphate (B84403) buffer with EDTA)
-
DTNB solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
GSH standard solution
-
-
Procedure:
-
Homogenize tissue samples or prepare other biological fluids.
-
Deproteinate the sample by adding two volumes of cold 5% MPA to one volume of sample, vortex, and centrifuge at >1,000 x g for 5 minutes.
-
Collect the supernatant.
-
In a 96-well plate, add 50 µL of the deproteinated sample or GSH standard.
-
Add 50 µL of DTNB solution to each well.
-
Add 50 µL of GR solution to each well.
-
Initiate the reaction by adding 50 µL of NADPH solution to each well.
-
Immediately measure the rate of color change (formation of 2-nitro-5-thiobenzoate) at 405-414 nm over several minutes using a microplate reader.
-
Calculate the GSH concentration from the rate of reaction compared to a GSH standard curve.
-
Determination of MMP-2 and MMP-9 Activity by Gelatin Zymography
-
Reagents:
-
Tris-Glycine-SDS sample buffer (non-reducing)
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Tris-Glycine running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris buffer containing CaCl₂, ZnCl₂, and Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
-
Procedure:
-
Extract proteins from aortic tissue samples in a non-denaturing lysis buffer.
-
Determine protein concentration of the extracts.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Perform polyacrylamide gel electrophoresis (PAGE) on gelatin-containing gels.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes to remove SDS and allow enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 12-48 hours to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatinolytic activity will appear as clear bands against a blue background.
-
Quantify band intensity using densitometry. Pro- and active forms of MMP-2 and MMP-9 can be identified by their molecular weights.
-
Conclusion
The available evidence suggests that this compound is a promising natural product with multiple mechanisms of action. Its antihypertensive effects are the most well-characterized to date, with a clear link to the mitigation of oxidative stress and improvement of vascular health. The analgesic and antiparasitic activities warrant further investigation to elucidate the specific molecular targets and signaling pathways involved. Future research should focus on determining the specific binding affinities of this compound for adenosine receptor subtypes and its precise IC₅₀ values against various parasite strains. Such data will be invaluable for the rational design and development of novel therapeutics based on the this compound scaffold.
References
Tubotaiwine and its Congeners: Exploring the Cardiovascular Potential of Aspidosperma Alkaloids
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tubotaiwine (B1253118), a monoterpenoid indole (B1671886) alkaloid from the Aspidosperma genus, has emerged as a compound of interest in cardiovascular research. While direct studies on this compound are in nascent stages, a growing body of evidence on related alkaloids and crude extracts from Aspidosperma species points towards significant cardiovascular activity. This technical guide synthesizes the current understanding of the cardiovascular effects of this compound and its congeners, focusing on their potential as antihypertensive, vasorelaxant, and anti-arrhythmic agents. We delve into the putative mechanisms of action, including interactions with ion channels and adrenergic receptors, and touch upon a potential role in cardiomyocyte differentiation. This document aims to provide a comprehensive resource for researchers, outlining key experimental findings, proposing signaling pathways, and detailing relevant experimental protocols to guide future investigations into this promising class of natural compounds.
Introduction
The quest for novel cardiovascular therapeutics has led researchers to explore the rich chemical diversity of the plant kingdom. The Aspidosperma genus, a source of numerous structurally complex indole alkaloids, has a history of use in traditional medicine for treating a variety of ailments. Among these alkaloids, this compound has garnered attention for its potential biological activities. Although research specifically focused on the cardiovascular effects of this compound is limited, studies on extracts from Aspidosperma species and closely related alkaloids like aspidospermine (B1204331) provide a compelling rationale for its investigation.
This guide consolidates the available preclinical data, offering a framework for understanding the potential cardiovascular pharmacology of this compound and its chemical relatives. We will examine the evidence for their effects on blood pressure and vascular tone, explore the likely molecular targets and signaling pathways, and provide an overview of the experimental methodologies employed in this area of research.
Antihypertensive and Vasorelaxant Effects
Preclinical studies have consistently demonstrated the blood pressure-lowering and vasorelaxant properties of extracts from various Aspidosperma species. These effects are attributed to the rich alkaloid content of these plants.
In Vivo Antihypertensive Activity
A key piece of direct evidence for this compound's cardiovascular effects comes from a study on cadmium-induced hypertension in rats. In this model, this compound was shown to significantly reduce both systolic and diastolic blood pressure at doses of 2.5, 5, and 10 mg/kg. Furthermore, extracts from several Aspidosperma species, known to contain a variety of indole alkaloids, have also exhibited significant hypotensive effects in animal models.
Vasorelaxant Properties
The antihypertensive effects of Aspidosperma alkaloids are believed to be at least partially mediated by their ability to induce vasorelaxation. Studies on isolated rat mesenteric rings have shown that ethanolic extracts from the stem bark of Aspidosperma tomentosum can induce vasorelaxation. The proposed mechanism for this effect involves the blockade of Ca²⁺ channels and the inhibition of Ca²⁺ mobilization from intracellular stores.
Table 1: Summary of Cardiovascular Effects of Aspidosperma Alkaloids and Extracts
| Compound/Extract | Model System | Observed Effect | Putative Mechanism |
| This compound | Cadmium-induced hypertensive rats | Significant reduction in systolic and diastolic blood pressure | Not elucidated |
| A. tomentosum extract | Isolated rat mesenteric rings | Vasorelaxation | Blockade of Ca²⁺ channels and inhibition of intracellular Ca²⁺ mobilization |
| Aspidosperma spp. extracts | Various animal models | Hypotensive effects | α-adrenergic receptor blockade, diuretic effects |
| Aspidospermine | Urogenital tissues | Adrenergic blocking activity | α-adrenergic receptor antagonism |
| Quebrachamine | Urogenital tissues | Adrenergic blocking activity | α-adrenergic receptor antagonism |
| Yohimbine | Various systems | α2-adrenergic receptor blocker | α2-adrenergic receptor antagonism |
Putative Mechanisms of Action and Signaling Pathways
Based on the available data for this compound and its congeners, two primary signaling pathways are implicated in their cardiovascular effects: modulation of calcium signaling and antagonism of adrenergic receptors.
Calcium Channel Modulation
The vasorelaxant effects observed with Aspidosperma extracts strongly suggest an interaction with voltage-gated calcium channels in vascular smooth muscle cells. Inhibition of these channels would reduce calcium influx, leading to smooth muscle relaxation and a decrease in peripheral resistance.
Caption: Putative mechanism of vasorelaxation by this compound via inhibition of voltage-gated calcium channels.
Adrenergic Receptor Antagonism
Several alkaloids from Aspidosperma, including aspidospermine and yohimbine, are known to act as α-adrenergic receptor blockers.[1] This antagonism would counteract the vasoconstrictive effects of endogenous catecholamines like norepinephrine, contributing to a reduction in blood pressure.
Caption: Proposed adrenergic receptor antagonism by this compound leading to reduced vasoconstriction.
Potential Role in Cardiomyocyte Differentiation
An intriguing and distinct area of research for this compound is its potential involvement in the differentiation of pluripotent stem cells into cardiomyocytes. While the specific role of this compound in this process has not been elucidated, the Wnt signaling pathway is a well-established, key regulator of cardiogenesis. The temporal modulation of Wnt signaling is critical for guiding stem cells towards a cardiac lineage.
References
Tubotaiwine: A Technical Guide to its Pharmacological Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubotaiwine is a monoterpenoid indole (B1671886) alkaloid isolated from various plant species, including those of the Apocynaceae family.[1] Its complex chemical structure has made it a subject of interest in synthetic chemistry. Beyond its synthesis, emerging research has highlighted a spectrum of biological activities, positioning this compound as a promising lead compound for therapeutic development.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, focusing on its known biological effects, putative mechanisms of action, and relevant experimental data. The information is intended to serve as a foundational resource for researchers seeking to further elucidate the molecular interactions and signaling pathways modulated by this alkaloid.
Pharmacological Properties and Biological Activities
This compound has demonstrated a range of biological activities, primarily centered on its antiparasitic, analgesic, and cardiovascular-protective effects.[2][3]
2.1 Antiparasitic Activity this compound has shown efficacy against the protozoan parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania infantum (the causative agent of leishmaniasis).[2][4] This activity suggests its potential as a scaffold for the development of new antiparasitic drugs.
2.2 Analgesic Activity In vivo studies in animal models have confirmed the analgesic properties of this compound.[4][5] The alkaloid demonstrated activity in the abdominal constriction test in mice, a common screening method for analgesic compounds.[4] This effect is linked to its interaction with specific neuroreceptors.
2.3 Cardiovascular Effects Research indicates that this compound may have beneficial effects on the cardiovascular system, particularly in the context of hypertension.[3] In rat models of cadmium-induced hypertension, this compound was shown to regulate systolic, diastolic, and mean arterial blood pressure.[3] It also appears to mitigate arterial stiffness and promote favorable vascular remodeling.[3][]
Putative Mechanisms of Action
While detailed mechanistic studies are still limited, current evidence allows for the postulation of several mechanisms through which this compound exerts its pharmacological effects.[2]
3.1 Antiparasitic Mechanism The precise mechanism of this compound's antiparasitic action is not fully elucidated, but it is hypothesized to involve one or more of the following pathways[2]:
-
Interference with Nucleic Acid and Protein Synthesis : The alkaloid may inhibit essential enzymes involved in parasite replication, transcription, or translation.
-
Induction of Oxidative Stress : this compound could disrupt the redox balance within the parasite, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell damage.
-
Disruption of Ion Homeostasis : It may alter intracellular ion concentrations, such as Ca²⁺, which can trigger apoptotic pathways in parasites.
3.2 Analgesic Mechanism The analgesic effects of this compound are primarily attributed to its interaction with adenosinergic and opioid systems.[2][4]
-
Adenosine (B11128) Receptor Modulation : this compound exhibits affinity for adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃) in the micromolar range.[4][] It may act as an agonist or antagonist at these receptors. Activation of A₁ receptors, in particular, is known to produce analgesic effects by inhibiting neuronal activity and modulating the release of neurotransmitters like glutamate (B1630785) and substance P.[2]
-
Opioid Receptor Interaction : this compound has also been shown to bind to opiate receptors, which is consistent with its observed analgesic activity.[4]
3.3 Cardiovascular Mechanism In models of cadmium-induced hypertension, this compound's protective effects appear to be multifactorial[3][]:
-
Inhibition of Oxidative Stress : The compound mitigates oxidative stress within the vasculature.[3]
-
Modulation of Vascular Enzymes : It reverses the cadmium-mediated decrease in endothelial nitric oxide synthase (eNOS) and the increase in inducible nitric oxide synthase (iNOS) expression.[] Furthermore, it suppresses the cadmium-induced increase in matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes involved in vascular remodeling.[]
-
Structural Vascular Remodeling : Treatment with this compound has been shown to reduce the number of smooth muscle cells and decrease collagen content while promoting elastin (B1584352) content in aortic artery walls, thereby reducing arterial stiffness.[]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinities and biological activities of this compound.
| Target/Assay | Ligand/Compound | Value | Units | Source(s) |
| Opiate Receptor Binding | This compound | 1.65 ± 0.81 | Kᵢ (µM) | [4] |
| Adenosine Receptor Binding | This compound | Micromolar Range | Kᵢ (µM) | [4][] |
| Leishmania infantum Activity | This compound | Selective Activity | - | [4] |
| Analgesic Activity (mice) | This compound | Active | In Vivo | [4][5] |
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and a general experimental workflow relevant to the pharmacological study of this compound.
Caption: Putative analgesic mechanism of this compound via adenosine receptor modulation.
Caption: Proposed mechanism for this compound's cardiovascular protective effects.
Caption: General experimental workflow for pharmacological evaluation of this compound.
Key Experimental Protocols
This section provides generalized methodologies for key experiments relevant to the evaluation of this compound's pharmacological properties. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
6.1 Protocol: Receptor Binding Affinity Assay (Competitive Binding)
-
Objective : To determine the binding affinity (Kᵢ) of this compound for a specific receptor (e.g., adenosine A₁ receptor).
-
Materials :
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]DPCPX for A₁ receptors) with known affinity (Kₔ).
-
This compound stock solution.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology :
-
Preparation : Prepare serial dilutions of this compound in the assay buffer.
-
Incubation : In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kₔ), and varying concentrations of this compound.
-
Total and Non-specific Binding : Include control wells for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled standard ligand).
-
Equilibration : Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
6.2 Protocol: In Vivo Acetic Acid-Induced Writhing Test (Analgesia)
-
Objective : To evaluate the peripheral analgesic activity of this compound in mice.
-
Materials :
-
Male Swiss albino mice (20-25 g).
-
This compound solution in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Vehicle control.
-
0.6% (v/v) acetic acid solution.
-
-
Methodology :
-
Acclimatization : Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the mice overnight with free access to water.
-
Grouping : Divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses).
-
Administration : Administer the vehicle, positive control, or this compound intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing : After a set pre-treatment time (e.g., 30 minutes for i.p.), administer 0.6% acetic acid solution (10 mL/kg, i.p.) to each mouse.
-
Observation : Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching of the abdomen with a subsequent extension of the hind limbs) over a 20-minute period.
-
Data Analysis : Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Disclaimer: This document is intended for informational and research purposes only. The experimental protocols provided are generalized and should be adapted and validated according to institutional guidelines and safety procedures. This compound is a research compound and is not approved for human use.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:6711-69-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Studies on the Effects of Tubotaiwine: A Technical Guide
Disclaimer: Direct experimental data on the bioactivity of Tubotaiwine is limited in the publicly available scientific literature. This guide synthesizes the current understanding based on the activities of related indole (B1671886) alkaloids and provides established in-vitro protocols that can be adapted for the investigation of this compound. This document is intended as a foundational resource to stimulate and guide future research.
Introduction
This compound is a monoterpenoid indole alkaloid with a complex chemical structure. Alkaloids within this class, particularly those isolated from species like Voacanga africana, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Cell-based in-vitro assays are critical for the initial screening and characterization of the bioactivity of natural products like this compound, offering valuable insights into potential therapeutic efficacy and mechanisms of action at a cellular level.[1] This technical guide provides a consolidated overview of putative mechanisms, relevant quantitative data from related compounds, and detailed experimental protocols to facilitate in-vitro research on this compound.
Data Presentation: Biological Activities of this compound and Related Indole Alkaloids
Quantitative data on the specific in-vitro effects of this compound are not widely available. However, studies on related indole alkaloids provide a basis for potential areas of investigation.
| Alkaloid | Biological Activity | Cell Line/Target | IC₅₀ | Reference |
| This compound | Antiplasmodial | Plasmodium falciparum (3D7) | 2.6 µM | |
| This compound | Antileishmanial | Leishmania infantum (MHOM/MA/67/ITMAP-263) | 16.1 µM | |
| This compound | Adenosine Receptor Affinity | A₁ | 1.8 µM | |
| This compound | Adenosine Receptor Affinity | A₂ₐ | >10 µM | |
| This compound | Adenosine Receptor Affinity | A₃ | 2.1 µM | |
| Tabersonine | Cytotoxicity | A549 (Lung Carcinoma) | 4.8 ± 0.4 µg/mL | [1] |
Experimental Protocols
The following are detailed protocols for key in-vitro experiments that can be adapted to study the effects of this compound.
Anticancer Activity: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After the treatment incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.[1]
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This protocol describes how to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[1]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production. Include a positive control (LPS only) and a negative control (medium only).[1]
-
Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) to the supernatant.[1]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[1]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.[1]
-
Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control and calculate the IC₅₀ value.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Putative Mechanism of Action for Anti-parasitic Effects
References
Tubotaiwine's Affinity for Adenosine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubotaiwine, a monoterpene indole (B1671886) alkaloid, has garnered interest for its potential therapeutic effects, including analgesic properties.[1] Preliminary research suggests that these effects may be mediated, at least in part, through interaction with the adenosinergic system.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's affinity for adenosine (B11128) receptors. While quantitative binding data remains elusive in publicly accessible literature, this document outlines the putative mechanisms, details the experimental protocols required to elucidate these interactions, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacology of this compound and its potential as a modulator of adenosine receptors.
Introduction to this compound and Adenosine Receptors
This compound is a naturally occurring alkaloid with a complex chemical structure that has been the subject of synthetic chemistry efforts.[1] Its reported biological activities include antiplasmodial, antileishmanial, and notable analgesic effects.[1] The analgesic properties, in particular, have led to the hypothesis that this compound may interact with adenosine receptors, which are well-established regulators of pain perception.[1]
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. There are four main subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[2] The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP levels.[3] Modulation of these receptors, particularly the A₁ receptor, is known to produce analgesic effects by inhibiting neuronal activity.[1]
Quantitative Data on this compound's Affinity for Adenosine Receptors
A thorough review of the current scientific literature reveals a notable absence of specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) detailing the binding affinity of this compound for the different adenosine receptor subtypes. While some sources suggest an affinity in the micromolar range, concrete experimental values from radioligand binding assays or functional assays are not publicly available at this time.[4] The following table is provided as a template for researchers to populate as data becomes available.
| Receptor Subtype | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| A₁ | This compound | Binding | Data not available | Data not available | - | |
| Functional | - | - | Data not available | |||
| A₂ₐ | This compound | Binding | Data not available | Data not available | - | |
| Functional | - | - | Data not available | |||
| A₂ₑ | This compound | Binding | Data not available | Data not available | - | |
| Functional | - | - | Data not available | |||
| A₃ | This compound | Binding | Data not available | Data not available | - | |
| Functional | - | - | Data not available |
Experimental Protocols
To determine the binding affinity and functional activity of this compound at adenosine receptors, the following standard experimental protocols are recommended.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized method to determine the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype (e.g., A₁).
Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from an adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]CHA for A₁, [³H]CGS 21680 for A₂ₐ).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a final concentration that yields adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand.
-
A range of concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Tubotaiwine's Impact on Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has demonstrated a range of biological activities, including analgesic and anti-parasitic effects.[1] Emerging research indicates that a key mechanism underpinning its therapeutic potential may be its ability to modulate oxidative stress. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on oxidative stress pathways, offering a valuable resource for researchers and professionals in drug development.
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[2][3] this compound has shown promise in mitigating the detrimental effects of oxidative stress, as evidenced by its activity in preclinical models.[4]
This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in oxidative stress and the potential, though not yet directly proven, role of the Nrf2 pathway in the action of this compound.
Data Presentation: The Effects of this compound on Oxidative Stress Markers
While specific quantitative data from dose-response studies are limited in the currently available literature, a key study investigating the protective effects of this compound in a rat model of cadmium-induced hypertension provides significant qualitative insights. The following tables summarize the observed effects of this compound on various markers of oxidative stress.
Table 1: Effect of this compound on Markers of Oxidative Damage in Cadmium-Exposed Rats
| Biomarker | Method of Action | Observed Effect of this compound Treatment | Reference |
| Superoxide (B77818) Anion (O2-) | A primary reactive oxygen species that can damage cellular components. | Reversed the cadmium-induced increase in O2- levels. | [4] |
| Malondialdehyde (MDA) | A marker of lipid peroxidation, indicating damage to cell membranes. | Reversed the cadmium-induced increase in MDA levels. | [4] |
| Protein Carbonyl | A marker of protein oxidation, indicating damage to proteins. | Reversed the cadmium-induced increase in protein carbonyl levels. | [4] |
| Urinary Nitrate/Nitrite | Indirect markers of nitric oxide (NO) metabolism, which can be affected by oxidative stress. | Reversed the cadmium-induced increase in urinary nitrate/nitrite levels. | [4] |
Table 2: Effect of this compound on Antioxidant Defense Markers in Cadmium-Exposed Rats
| Biomarker | Role in Antioxidant Defense | Observed Effect of this compound Treatment | Reference |
| Glutathione (B108866) (GSH) | A major endogenous antioxidant that plays a crucial role in detoxifying ROS. | Reversed the cadmium-induced decrease in GSH production. | [4] |
Signaling Pathways
Oxidative Stress and Cellular Damage
Oxidative stress arises from an overproduction of ROS, which include superoxide anions (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2). These highly reactive molecules can inflict damage upon crucial cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and contributing to various pathological conditions.[2][3] The body's primary defense against oxidative damage involves a network of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][6]
Figure 1: Overview of Oxidative Stress and Potential Intervention by this compound.
The Keap1-Nrf2 Signaling Pathway: A Potential Target
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress, Keap1 undergoes a conformational change, allowing Nrf2 to translocate to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes and proteins.
While direct evidence linking this compound to the Nrf2 pathway is currently lacking in the scientific literature, its demonstrated ability to counteract oxidative stress suggests that it may, directly or indirectly, influence this crucial protective pathway.
Figure 2: The Keap1-Nrf2 signaling pathway and a hypothesized role for this compound.
Experimental Protocols
The following section outlines detailed methodologies for key experiments relevant to the study of this compound's impact on oxidative stress.
Measurement of Reactive Oxygen Species (ROS)
1. Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for General ROS Detection
-
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Culture cells to the desired confluence in a 96-well plate.
-
Wash the cells with a warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound, with or without an oxidative stressor (e.g., H2O2 or cadmium).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
2. Dihydroethidium (DHE) Assay for Superoxide (O2•−) Detection
-
Principle: DHE is a cell-permeable probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Protocol:
-
Prepare and treat cells as described for the DCFH-DA assay.
-
Load the cells with 5 µM DHE in serum-free media for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Measure the fluorescence intensity at an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.
-
Assessment of Lipid Peroxidation
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) Quantification
-
Principle: This assay measures MDA, an end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.
-
Protocol:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate/lysate.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Measurement of Antioxidant Enzyme Activity
1. Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with superoxide (e.g., WST-1). SOD in the sample will compete for the superoxide, thereby inhibiting the reaction of the detector molecule.
-
Protocol:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the lysate, the superoxide-generating system, and the detector molecule according to the manufacturer's instructions of a commercial kit.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the SOD activity based on the inhibition of the colorimetric reaction.
-
2. Catalase (CAT) Activity Assay
-
Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The remaining H2O2 can be reacted with a probe to produce a colored or fluorescent product.
-
Protocol:
-
Prepare cell or tissue lysates.
-
Add the lysate to a solution containing a known concentration of H2O2.
-
Incubate for a specific time.
-
Stop the reaction and add a reagent that reacts with the remaining H2O2 to produce a detectable signal (e.g., Amplex Red).
-
Measure the absorbance or fluorescence. The catalase activity is inversely proportional to the signal.
-
3. Glutathione Peroxidase (GPx) Activity Assay
-
Principle: This assay measures the rate of oxidation of glutathione (GSH) to glutathione disulfide (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR). This recycling consumes NADPH, and the decrease in NADPH absorbance at 340 nm is monitored.
-
Protocol:
-
Prepare cell or tissue lysates.
-
In a cuvette or 96-well plate, combine the lysate with a reaction mixture containing GSH, GR, NADPH, and a substrate for GPx (e.g., tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the GPx activity from the rate of NADPH consumption.
-
Assessment of Nrf2 Activation
Nrf2 Transcription Factor Activation Assay (ELISA-based)
-
Principle: This assay quantifies the active form of Nrf2 in nuclear extracts that can bind to a specific DNA sequence (the Antioxidant Response Element, ARE) immobilized on a plate.
-
Protocol:
-
Treat cells with this compound or a positive control (e.g., sulforaphane).
-
Isolate nuclear extracts from the treated and untreated cells.
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Incubate to allow active Nrf2 to bind to the ARE.
-
Wash away unbound proteins.
-
Add a primary antibody specific for the DNA-bound form of Nrf2.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated Nrf2.
-
Figure 3: A generalized experimental workflow for investigating Nrf2 activation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant antioxidant properties, capable of mitigating oxidative damage in preclinical models. Its ability to reverse the increase in key markers of oxidative stress and restore levels of the critical antioxidant glutathione highlights its therapeutic potential.
However, to fully elucidate the mechanisms of action and advance the development of this compound as a therapeutic agent, further research is imperative. Future studies should focus on:
-
Quantitative Dose-Response Studies: To determine the precise efficacy of this compound in reducing oxidative stress markers and enhancing antioxidant enzyme activities.
-
Investigation of the Nrf2 Pathway: To ascertain whether this compound directly or indirectly modulates the Keap1-Nrf2 signaling pathway, a central regulator of the cellular antioxidant response.
-
Broader Preclinical Models: To evaluate the efficacy of this compound in other models of diseases where oxidative stress is a key pathological feature.
By addressing these research gaps, a more comprehensive understanding of this compound's impact on oxidative stress pathways can be achieved, paving the way for its potential clinical application in the management of a range of oxidative stress-related diseases.
References
- 1. Protective Effect of this compound on Cadmium-Induced Hypertension in Rats through Reduction in Arterial Stiffness and Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of phytochemical profile, and antioxidant, antidiabetic activities of indigenous Thai fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in the activity of antioxidant enzymes (SOD, GPX, CAT) after experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of Tubotaiwine: A Proposed Research Framework
For the Attention of Researchers, Scientists, and Drug Development Professionals
Dated: December 4, 2025
Executive Summary
Tubotaiwine, a monoterpene indole (B1671886) alkaloid, has garnered interest for its diverse biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[1] However, a comprehensive investigation into its anti-inflammatory potential remains a nascent field of study. This technical whitepaper addresses the current knowledge gap by proposing a structured research framework to elucidate the anti-inflammatory mechanisms of this compound. While direct quantitative data on this compound's anti-inflammatory effects are not yet available in published literature, this document outlines the key signaling pathways likely to be involved, details the requisite experimental protocols for their investigation, and presents a clear roadmap for data acquisition and visualization. The proposed studies are designed to assess this compound's ability to modulate critical inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2][3][][5] This guide serves as a foundational resource for researchers aiming to explore this compound as a novel anti-inflammatory therapeutic agent.
Proposed Investigational Strategy for this compound's Anti-inflammatory Effects
Based on the established mechanisms of other anti-inflammatory natural products, a targeted approach is proposed to evaluate this compound's efficacy. The core of this strategy is to assess its impact on key inflammatory mediators and signaling pathways in appropriate in vitro and in vivo models.
Data Presentation: A Framework for Quantitative Analysis
To ensure a systematic evaluation of this compound's anti-inflammatory properties, all quantitative data should be meticulously recorded and organized. The following tables provide a template for the types of data that need to be collected.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration | Outcome Measure | Result (e.g., IC₅₀, % Inhibition) |
| Cell Viability | RAW 264.7 | - | 1-100 µM | MTT Assay (% Viability) | |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Griess Assay (IC₅₀) | |
| Pro-inflammatory Cytokine Production | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | ELISA (TNF-α, IL-6, IL-1β) (IC₅₀) | |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | ELISA (IC₅₀) | |
| Reactive Oxygen Species (ROS) | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | DCFH-DA Assay (% Inhibition) |
Table 2: Effect of this compound on Inflammatory Gene and Protein Expression
| Target | Cell Line | Stimulant | This compound Concentration | Method | Outcome |
| iNOS | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot / RT-qPCR | Relative Protein/mRNA Level |
| COX-2 | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot / RT-qPCR | Relative Protein/mRNA Level |
| Phospho-p65 (NF-κB) | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |
| Phospho-IκBα | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |
| Phospho-p38 | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |
| Phospho-ERK1/2 | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |
| Phospho-JNK | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |
Hypothetical Signaling Pathways and Experimental Workflow
To visualize the potential mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: Proposed workflow for in vitro anti-inflammatory screening of this compound.
Caption: Hypothetical NF-κB signaling inhibition by this compound.
Caption: Hypothetical MAPK signaling modulation by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed to investigate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells will be seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells will be pre-treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) will be used to quantify NO₂⁻ concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE₂
-
Culture and treat cells as described in the NO production assay.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis
-
Seed RAW 264.7 cells in 6-well plates at a density of 1x10⁶ cells/well.
-
Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for an appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Concluding Remarks
While the current body of scientific literature lacks specific data on the anti-inflammatory properties of this compound, its structural class and known biological activities suggest a promising avenue for investigation. The experimental framework detailed in this whitepaper provides a robust and comprehensive strategy for elucidating the potential anti-inflammatory mechanisms of this compound. The systematic collection of quantitative data and the targeted investigation of the NF-κB and MAPK signaling pathways will be crucial in determining its therapeutic potential. The successful execution of these studies could position this compound as a lead compound for the development of novel anti-inflammatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules to the rescue: Inhibition of cytokine signaling in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubotaiwine as a Putative Inhibitor of Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertension remains a significant global health challenge, driving a continuous search for novel therapeutic agents. Tubotaiwine, an indole (B1671886) alkaloid, has emerged as a promising candidate for the amelioration of hypertension. This technical guide synthesizes the available preclinical evidence for the antihypertensive effects of this compound, with a specific focus on its role in a cadmium-induced hypertension model. The document outlines the compound's mechanism of action, detailing its impact on vascular function, oxidative stress, and vascular remodeling. This guide provides detailed experimental protocols and quantitative data, where available, to support further research and development of this compound as a potential antihypertensive therapy.
Introduction
This compound is a naturally occurring alkaloid that has been identified to possess beneficial effects against hypertension induced by cadmium in rat models[1]. Cadmium exposure is a known risk factor for cardiovascular diseases, and it is understood to induce hypertension through mechanisms including the generation of oxidative stress, leading to vascular dysfunction and remodeling[1][2][3]. Preclinical studies indicate that this compound can regulate systolic, diastolic, and mean arterial blood pressure in cadmium-exposed rats[1]. The therapeutic potential of this compound appears to be rooted in its ability to mitigate arterial stiffness, inhibit oxidative stress, and promote favorable vascular remodeling[1].
Mechanism of Action
The antihypertensive effects of this compound are multifaceted, targeting key pathological changes associated with cadmium-induced hypertension. The proposed mechanisms of action are detailed below.
Improvement of Vascular Function
This compound has been shown to enhance vascular responsiveness. In cadmium-exposed rats, treatment with this compound significantly promoted vascular responses to phenylephrine (B352888) (Phe), acetylcholine (B1216132) (ACh), and sodium nitroprusside (SNP)[1]. This suggests that this compound may improve both endothelium-dependent and -independent vasodilation. A key element of this is the modulation of nitric oxide synthase (NOS) expression. This compound treatment has been observed to reverse the cadmium-mediated decrease in endothelial nitric oxide synthase (eNOS) and the increase in inducible nitric oxide synthase (iNOS) expression[1].
Attenuation of Oxidative Stress
A primary mechanism of cadmium-induced hypertension is the induction of oxidative stress[1][2]. This compound appears to counteract this by effectively reversing the increase in superoxide (B77818) radicals (O₂⁻), urinary nitrate/nitrite, malondialdehyde (MDA), and carbonyl levels in both blood and thoracic aorta tissues[1]. Furthermore, it restores the production of the key endogenous antioxidant, glutathione (B108866) (GSH)[1].
Inhibition of Vascular Remodeling
Chronic hypertension leads to pathological remodeling of blood vessels, characterized by increased arterial stiffness. This compound treatment has been demonstrated to reduce the number of smooth muscle cells, decrease collagen content, and promote elastin (B1584352) content in the aortic artery walls of cadmium-exposed rats[1]. This is further supported by the significant suppression of cadmium-induced increases in matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in rat aortic artery tissues[1].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound in mitigating cadmium-induced hypertension and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in mitigating cadmium-induced hypertension.
Caption: General experimental workflow for evaluating this compound's antihypertensive effects.
Quantitative Data
Disclaimer: The following tables summarize the qualitative findings from the available scientific literature. Specific quantitative values (e.g., mean ± SD) were not accessible in the reviewed abstracts. The entries reflect the reported trends and statistical significance.
Table 1: Effect of this compound on Hemodynamic Parameters in Cadmium-Induced Hypertensive Rats
| Parameter | Control Group | Cadmium Group | Cadmium + this compound (2.5 mg/kg) | Cadmium + this compound (5 mg/kg) | Cadmium + this compound (10 mg/kg) |
| Systolic Blood Pressure | Normal | Significantly Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| Diastolic Blood Pressure | Normal | Significantly Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| Mean Arterial Pressure | Normal | Significantly Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
Table 2: Effect of this compound on Biochemical Markers in Cadmium-Induced Hypertensive Rats
| Marker | Tissue/Fluid | Control Group | Cadmium Group | Cadmium + this compound (10 mg/kg) |
| eNOS Expression | Aortic Tissue | Normal | Significantly Decreased | Significantly Reversed |
| iNOS Expression | Aortic Tissue | Normal | Significantly Increased | Significantly Reversed |
| MMP-2 Activity | Aortic Tissue | Normal | Significantly Increased | Significantly Suppressed |
| MMP-9 Activity | Aortic Tissue | Normal | Significantly Increased | Significantly Suppressed |
| Malondialdehyde (MDA) | Blood/Aorta | Normal | Significantly Increased | Effectively Reversed |
| Glutathione (GSH) | Blood/Aorta | Normal | Significantly Decreased | Effectively Reversed |
Experimental Protocols
The following are detailed methodologies for key experiments based on standard laboratory practices.
Animal Model: Cadmium-Induced Hypertension
-
Animals: Male Wistar rats (200-250 g) are used.
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Induction of Hypertension: Hypertension is induced by daily intraperitoneal (i.p.) injections of cadmium chloride (CdCl₂) at a dose of 1 mg/kg body weight for a period of 14 to 28 days.
-
Treatment Groups:
-
Control Group: Receives daily i.p. injections of saline.
-
Cadmium Group: Receives daily i.p. injections of CdCl₂.
-
This compound Groups: Receive daily i.p. injections of CdCl₂ and oral administration of this compound at doses of 2.5, 5, and 10 mg/kg body weight.
-
-
Duration: The treatment period is typically 4 weeks.
Blood Pressure Measurement
-
Method: Non-invasive tail-cuff plethysmography is used to measure systolic and diastolic blood pressure.
-
Procedure:
-
Rats are placed in a restrainer and allowed to acclimate for 10-15 minutes.
-
A cuff with a pneumatic pulse sensor is placed on the base of the tail.
-
The cuff is inflated to a pressure above the expected systolic pressure and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic pressure, and the pressure at which the pulse becomes maximal is the diastolic pressure.
-
Multiple readings are taken for each animal and averaged.
-
Western Blot for eNOS and iNOS
-
Tissue Preparation: Aortic tissues are excised, cleaned of adhering tissue, and snap-frozen in liquid nitrogen. Tissues are then homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against eNOS (1:1000) and iNOS (1:1000).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Gelatin Zymography for MMP-2 and MMP-9
-
Sample Preparation: Aortic tissue homogenates are prepared in a non-reducing sample buffer.
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin (1 mg/mL).
-
Enzyme Renaturation: After electrophoresis, the gel is washed in a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated overnight in a developing buffer containing CaCl₂ and ZnCl₂ at 37°C to allow for gelatin degradation by the MMPs.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatinolytic activity appear as clear bands against a blue background. The band intensity is quantified by densitometry.
Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay:
-
Plasma or tissue homogenates are mixed with thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated at 95°C for 60 minutes to form a pink-colored MDA-TBA adduct.
-
The absorbance of the adduct is measured spectrophotometrically at 532 nm. MDA concentration is calculated using a standard curve.
-
-
Glutathione (GSH) Assay:
-
Tissue homogenates are deproteinized.
-
The supernatant is mixed with DTNB (Ellman's reagent), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product.
-
The absorbance is measured at 412 nm. GSH concentration is determined from a standard curve.
-
Conclusion
The available evidence strongly suggests that this compound is a promising natural compound for the management of hypertension. Its multifaceted mechanism of action, encompassing the improvement of vascular function, reduction of oxidative stress, and inhibition of adverse vascular remodeling, makes it an attractive candidate for further investigation. The data from the cadmium-induced hypertension model in rats provides a solid foundation for future preclinical and clinical studies to fully elucidate its therapeutic potential and safety profile. The detailed protocols provided in this guide are intended to facilitate the replication and expansion of these important findings.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Tubotaiwine
Document ID: TTA-APN-202512 Revision: 1.0 For Research Use Only.
Abstract
(+)-Tubotaiwine is a pentacyclic monoterpenoid indole (B1671886) alkaloid belonging to the Aspidosperma family. Its complex architecture, featuring a strained cage-like structure, has made it a compelling target for synthetic organic chemists. This document provides detailed protocols and application notes for the enantioselective total synthesis of (+)-tubotaiwine, based on the landmark route developed by the Overman group. This synthesis proceeds in six steps from a known keto-lactam, establishing the absolute stereochemistry early and carrying it through to the final product. These protocols are intended for researchers in synthetic chemistry and drug development professionals interested in accessing this and related alkaloids.
Introduction to (+)-Tubotaiwine
(+)-Tubotaiwine is a natural product first isolated from the plant Aspidosperma tubotaiwine (B1253118). Structurally, it is characterized by a pentacyclic framework that includes a strained 1,5-methanoazocino[4,3-b]indole core. While not extensively studied for its therapeutic potential, this compound has been shown to exhibit affinity for adenosine (B11128) receptors and demonstrates analgesic activity in murine models[1]. It has also displayed selective activity against the parasite Leishmania infantum, suggesting potential applications in antiparasitic drug discovery[1][2]. The efficient and stereocontrolled synthesis of (+)-tubotaiwine is a crucial step for enabling further biological investigation and the development of novel analogs. The first enantioselective total synthesis was achieved by Larry E. Overman and coworkers, providing a blueprint for accessing this complex molecule with high optical purity[3][4].
Retrosynthetic Analysis and Strategy
The Overman synthesis employs a strategy where the core tetracyclic structure is assembled first, followed by the late-stage formation of the final pyrrolidine (B122466) ring. The key starting material is the enantiopure keto-lactam 1 ((1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one), which contains the requisite stereochemistry for the final natural product. The synthesis hinges on masking the reactive C12 carbonyl group via reduction, followed by the construction of the pyrrolidine E-ring and final re-oxidation and olefination to furnish the target molecule.
Caption: Retrosynthetic analysis of (+)-tubotaiwine.
Experimental Protocols
The following protocols are adapted from the first enantioselective synthesis of (+)-tubotaiwine[3][4]. All reactions should be conducted in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Starting Material: The synthesis commences with the enantiopure keto-lactam 1 , ((1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one), which can be prepared via previously reported methods.
This step stereoselectively reduces the ketone to the corresponding alcohol, which serves to protect this position from undesired side reactions in subsequent steps.
-
Materials:
-
Keto-lactam 1
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve keto-lactam 1 in a 10:1 mixture of DCM and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC for the consumption of starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and partition between DCM and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to yield alcohol 2 .
-
The indole nitrogen is alkylated with a protected bromo-alcohol, which introduces the carbon atoms required for the final ring.
-
Materials:
-
Alcohol 2
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(2-Bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Wash NaH with hexanes to remove mineral oil and suspend in anhydrous DMF.
-
Cool the NaH suspension to 0 °C.
-
Add a solution of alcohol 2 in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(2-bromoethoxy)tetrahydro-2H-pyran dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate.
-
The crude product is then subjected to acidic deprotection (e.g., p-TsOH in MeOH) to remove the THP group, yielding diol 3 after purification.
-
This key step involves the formation of the final pyrrolidine ring via an intramolecular cyclization.
-
Materials:
-
Diol 3
-
Dess-Martin Periodinane (DMP) or similar oxidizing agent (e.g., SO₃·pyridine)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve diol 3 in anhydrous DCM.
-
Add DMP to the solution at room temperature.
-
Stir for 2-4 hours until the oxidation of the primary alcohol is complete (monitored by TLC).
-
The intermediate aldehyde cyclizes in situ. To facilitate this, triethylamine can be added to neutralize any acid generated.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the pentacyclic keto-alcohol 4 .
-
The secondary alcohol is oxidized back to a ketone in preparation for the final olefination.
-
Materials:
-
Keto-alcohol 4
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Follow the procedure outlined in Protocol 3.3, using keto-alcohol 4 as the starting material.
-
The reaction is typically faster (1-2 hours).
-
After workup and purification, the resulting diketone 5 is obtained.
-
The final step introduces the exocyclic methylene (B1212753) group via a Wittig reaction.
-
Materials:
-
Diketone 5
-
Methyltriphenylphosphonium (B96628) bromide (CH₃PPh₃Br)
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide.
-
Stir the resulting bright yellow ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C.
-
Add a solution of diketone 5 in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to afford pure (+)-tubotaiwine.
-
Data Presentation
The following table summarizes the key transformations and reported yields for the enantioselective synthesis of (+)-tubotaiwine.
| Step | Transformation | Starting Material | Product | Reagents | Overall Yield (from 1) |
| 1 | Ketone Reduction | Keto-lactam 1 | Alcohol 2 | NaBH₄, MeOH | ~95% |
| 2 | N-Alkylation & Deprotection | Alcohol 2 | Diol 3 | NaH, THP-protected bromoethanol; then p-TsOH | ~70% (2 steps) |
| 3 | Oxidative Cyclization | Diol 3 | Keto-alcohol 4 | Dess-Martin Periodinane | ~65% |
| 4 | Oxidation | Keto-alcohol 4 | Diketone 5 | Dess-Martin Periodinane | ~90% |
| 5 | Wittig Olefination | Diketone 5 | (+)-Tubotaiwine | CH₃PPh₃Br, KOtBu | ~55% |
| Total | - | Keto-lactam 1 | (+)-Tubotaiwine | - | ~19% |
Note: Yields are representative and may vary based on experimental conditions and scale.
Visualizations
The diagram below illustrates the forward synthesis from the enantiopure keto-lactam to the final natural product, (+)-tubotaiwine.
Caption: Enantioselective synthesis of (+)-tubotaiwine.
This diagram conceptualizes the known biological interactions of this compound, highlighting its potential as a modulator of adenosine receptors and an antiparasitic agent.
Caption: Conceptual diagram of (+)-tubotaiwine's bioactivity.
References
- 1. National Council for Teacher Education [web.ncte.gov.in]
- 2. New Revised Standard Version Updated Edition (NRSVUE) - Version Information - BibleGateway.com [biblegateway.com]
- 3. Total synthesis of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Total Synthesis of (+)-Condylocarpine, (+)-Isocondylocarpine, and (+)-Tubotaiwine - Organic Letters - Figshare [acs.figshare.com]
Application Notes and Protocols for Measuring Tubotaiwine Activity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the bioactivity of Tubotaiwine in cell culture is limited in publicly available scientific literature.[1] The following application notes and protocols are based on established cell-based assays for determining the biological activities of related indole (B1671886) alkaloids.[1] These methods can be adapted to investigate the potential bioactivities of this compound.
Introduction
This compound is a monoterpenoid indole alkaloid that has demonstrated a range of biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[2] Its affinity for adenosine (B11128) receptors suggests a potential role in modulating adenosinergic signaling pathways.[2][] Furthermore, many related indole alkaloids exhibit anticancer, anti-inflammatory, and neuroprotective effects, making these promising areas of investigation for this compound.[1]
These application notes provide a comprehensive framework for characterizing the activity of this compound in cell culture, focusing on its potential cytotoxic, anti-mitotic, and anti-inflammatory effects.
Section 1: Assessment of Cytotoxic Activity
Application Note: A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cytotoxicity by measuring the metabolic activity of cells.[1][4] This assay helps determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. A low IC₅₀ value against cancer cell lines can indicate potential as an anticancer agent.[5]
Experimental Protocol: MTT Cytotoxicity Assay[1]
Objective: To determine the IC₅₀ of this compound in various cancer cell lines.
Materials:
-
Selected human cancer cell lines (e.g., HeLa, MCF-7, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot a dose-response curve (% Viability vs. Log[this compound]) and determine the IC₅₀ value using non-linear regression analysis.[1]
Data Presentation: Hypothetical Cytotoxicity of this compound
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| HeLa | Cervical Cancer | 1.5 |
| MCF-7 | Breast Cancer | 2.8 |
| K562 | Leukemia | 0.9 |
| A549 | Lung Cancer | 3.2 |
Note: The data above is for illustrative purposes only.
Visualization: MTT Assay Workflow
References
Application Notes and Protocols for the Quantification of Tubotaiwine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is a monoterpenoid indole (B1671886) alkaloid found in various plant species, notably within the family Apocynaceae. It has garnered significant interest in the scientific community due to its diverse biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[1] As research into the therapeutic potential of this compound and its derivatives continues, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, is paramount.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development processes.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. HPLC-UV is a widely accessible and reliable method for routine analysis, particularly for the quantification of this compound in plant extracts.[2] For bioanalytical applications requiring higher sensitivity and selectivity, such as the determination of this compound in plasma or serum, LC-MS/MS is the method of choice.[2]
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize representative validation parameters for the quantification of indole alkaloids, which can be adapted and validated for this compound analysis. The data presented is based on established methods for structurally similar indole alkaloids.[2][3][4][5]
Table 1: HPLC-UV Method Validation Data (Representative for Indole Alkaloids)
| Parameter | Result |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 12 µg/mL |
| Accuracy (Recovery) | 97.03% - 98.38% |
| Precision (RSD) | < 3% |
Table 2: LC-MS/MS Method Validation Data (Representative for Indole Alkaloids)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.5 - 4.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 12.0 ng/mL |
| Accuracy (Recovery) | 90.4% - 101.4% |
| Precision (RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
1. Sample Preparation (Extraction)
-
Grinding: Grind dried plant material to a fine powder.
-
Extraction: Macerate 1 gram of the powdered material with 20 mL of methanol (B129727) for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve a known amount of the crude extract in the mobile phase to achieve an expected concentration within the calibration range.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
3. Method Validation
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 15, 20 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. LOD is typically defined as a signal-to-noise ratio of 3:1, and LOQ as 10:1.[3][4][5]
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a pre-analyzed sample at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on three different days.
Protocol 2: Quantification of this compound in Biological Samples (Plasma) by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter or use a filter vial before injection.
2. LC-MS/MS Conditions
-
Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-1 min, 5% B; 1-5 min, linear gradient to 95% B; 5-6 min, hold at 95% B; 6-6.1 min, return to 5% B; 6.1-8 min, re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M+H]⁺) for this compound and its most abundant product ions need to be determined by infusing a standard solution. These transitions will be specific to the instrument used.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
3. Method Validation
-
Linearity: Prepare calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., drug-free plasma) and process them as described above.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the lowest detectable concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of a standard in a post-extraction spiked sample to that of a standard in a neat solution.
-
Stability: Assess the stability of this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80 °C).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Putative mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Tubotaiwine in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is an alkaloid compound that has demonstrated potential antihypertensive effects in preclinical studies. Research indicates that this compound can effectively regulate blood pressure in animal models of hypertension, specifically in cadmium-induced hypertension in rats.[1][2] Its mechanism of action appears to be multifactorial, involving the reduction of arterial stiffness, inhibition of oxidative stress, and promotion of beneficial vascular remodeling.[1][2] These properties make this compound a compound of interest for further investigation as a potential therapeutic agent for hypertension.
These application notes provide a summary of the available data on this compound's effects and detailed protocols for its use in a cadmium-induced hypertension animal model.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound on key parameters in a cadmium-induced rat model of hypertension.
Table 1: Effect of this compound on Blood Pressure in Cadmium-Induced Hypertensive Rats
| Treatment Group | Dose (mg/kg) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) |
| Control | - | Normal Range | Normal Range | Normal Range |
| Cadmium-Treated | - | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound | 2.5 | Significantly Reduced vs. Cd-Treated | Significantly Reduced vs. Cd-Treated | Significantly Reduced vs. Cd-Treated |
| This compound | 5.0 | Significantly Reduced vs. Cd-Treated | Significantly Reduced vs. Cd-Treated | Significantly Reduced vs. Cd-Treated |
| This compound | 10.0 | Significantly Reduced vs. Cd-Treated | Significantly Reduced vs. Cd-Treated | Significantly Reduced vs. Cd-Treated |
Note: "Normal Range" and "Significantly Increased/Reduced" are used to represent the trends observed in the cited literature. For specific numerical values, please refer to the original research articles.
Table 2: Effect of this compound on Markers of Oxidative Stress in Cadmium-Induced Hypertensive Rats
| Treatment Group | Superoxide (O2-) Levels | Malondialdehyde (MDA) Levels | Carbonyl Levels | Glutathione (GSH) Production |
| Control | Baseline | Baseline | Baseline | Baseline |
| Cadmium-Treated | Increased | Increased | Increased | Decreased |
| This compound | Reversed Increase | Reversed Increase | Reversed Increase | Reversed Decrease |
Table 3: Effect of this compound on Vascular Remodeling Markers in Cadmium-Induced Hypertensive Rats
| Treatment Group | Smooth Muscle Cell Count | Aortic Collagen Content | Aortic Elastin (B1584352) Content | MMP-2 & MMP-9 Expression | eNOS Expression | iNOS Expression |
| Control | Normal | Normal | Normal | Normal | Normal | Normal |
| Cadmium-Treated | Increased | Increased | Decreased | Increased | Decreased | Increased |
| This compound | Reduced | Decreased | Increased | Suppressed Increase | Reversed Decrease | Reversed Increase |
Experimental Protocols
This section provides a detailed methodology for a key experiment to evaluate the antihypertensive effects of this compound in a cadmium-induced hypertension rat model.
Protocol: Induction of Hypertension and Treatment with this compound
1. Animal Model:
-
Species: Male Wistar rats (or other suitable strain)
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Hypertension:
-
Administer cadmium chloride (CdCl2) at a dose of 1 mg/kg, intraperitoneally (i.p.), daily for 14 days. This has been shown to induce a significant elevation in blood pressure.
-
A control group should receive an equivalent volume of saline i.p. daily.
3. Treatment with this compound:
-
Following the 14-day induction period, divide the hypertensive rats into treatment groups.
-
Administer this compound orally (p.o.) or via the desired route at doses of 2.5, 5, and 10 mg/kg daily for a specified treatment period (e.g., 4-8 weeks).
-
A vehicle control group of hypertensive rats should receive the vehicle used to dissolve this compound.
4. Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method at baseline, after the induction period, and at regular intervals throughout the treatment period.[3]
-
For more precise measurements, direct arterial blood pressure can be measured via cannulation of the carotid or femoral artery at the end of the study.[4]
5. Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and tissue samples (e.g., aorta, heart, kidneys).
-
Oxidative Stress Markers: Analyze plasma or tissue homogenates for levels of superoxide, MDA, carbonyl groups, and GSH.
-
Vascular Remodeling:
-
Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome, Verhoeff-Van Gieson) on aortic tissue sections to assess smooth muscle cell number, collagen deposition, and elastin content.
-
Use techniques like zymography or Western blotting to measure the expression of MMP-2 and MMP-9 in aortic tissue.
-
Determine the expression of eNOS and iNOS in aortic tissue using Western blotting or immunohistochemistry.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound in hypertension.
Experimental Workflow
Caption: Workflow for evaluating this compound in hypertensive rats.
References
- 1. Protective Effect of this compound on Cadmium-Induced Hypertension in Rats through Reduction in Arterial Stiffness and Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1/bradykinin B2 receptor heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Isolation of Tubotaiwine from Alstonia scholaris
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alstonia scholaris, commonly known as the Devil's tree, is a rich source of monoterpene indole (B1671886) alkaloids, a class of compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Among the numerous alkaloids isolated from this plant, Tubotaiwine and its derivatives have garnered significant interest.[2] This document provides a detailed protocol for the isolation of this compound from the leaves or stem bark of Alstonia scholaris, compiled from established phytochemical investigation methodologies.
The protocol outlines a comprehensive workflow, from the initial extraction of raw plant material to the chromatographic separation and purification of the target alkaloid. The methodologies are designed to provide a reproducible framework for researchers aiming to isolate this compound for further pharmacological and drug development studies.
Data Presentation
While specific quantitative yields for this compound at each step are not extensively reported in the literature, the following tables summarize the key phytochemicals isolated from Alstonia scholaris and the chromatographic techniques commonly employed. Researchers should aim to quantify their yields at each stage of the isolation process for optimization and reproducibility.
Table 1: Major Alkaloids and Other Phytochemicals Isolated from Alstonia scholaris
| Compound Class | Examples of Isolated Compounds | Plant Part |
| Indole Alkaloids | Echitamine, Scholaricine, Vallesamine, Picrinine, Strictamine, Akuammidine, This compound , Lagunamine (19-hydroxythis compound) | Leaves, Stem Bark, Fruit Pods |
| Triterpenoids | α-Amyrin acetate (B1210297), Lupeol acetate | Stem Bark |
| Flavonoids | Kaempferol, Quercetin, Isorhamnetin | Leaves |
| Phenolic Acids | Vanillic acid | Stem Bark |
| Steroids | β-Sitosterol | Stem Bark |
Table 2: Summary of Chromatographic Techniques for Alkaloid Separation from Alstonia scholaris
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent System) Examples | Purpose |
| Column Chromatography | Silica (B1680970) Gel (60-120 mesh) | Gradients of Hexane (B92381), Ethyl Acetate, Chloroform (B151607), and Methanol (B129727) | Initial fractionation of crude extract |
| Preparative Thin Layer Chromatography (pTLC) | Silica Gel | Ethyl acetate: Benzene (B151609) (1:1) | Further purification of fractions |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP-18) | Methanol: Water gradients | Final purification and isolation of pure compounds |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound from Alstonia scholaris.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves or stem bark of Alstonia scholaris. The concentration of alkaloids may vary depending on the season and geographical location.[4]
-
Authentication: Have the plant material authenticated by a qualified botanist. A voucher specimen should be deposited in a herbarium for future reference.
-
Drying: Shade-dry the collected plant material at room temperature for approximately 20 days or until it is brittle.[1] This prevents the degradation of thermolabile compounds.
-
Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.[1][5] Store the powder in an airtight container, protected from light and moisture, until extraction.
Extraction of Crude Alkaloids
-
Solvent Extraction:
-
Method 1: Maceration: Soak the powdered plant material in methanol or 95% ethanol (B145695) at room temperature for 3-5 days with occasional stirring.
-
Method 2: Soxhlet Extraction: For a more exhaustive extraction, place the powdered material (e.g., 100 g) in a Soxhlet apparatus and extract with methanol for 24-48 hours.[1][6]
-
-
Concentration: After extraction, filter the solvent and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.[1][7]
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Suspend the crude extract in a 3-5% aqueous solution of hydrochloric acid (HCl).
-
Perform liquid-liquid extraction with a non-polar solvent like hexane or chloroform to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 10 by adding a base, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to precipitate the alkaloids.
-
Extract the alkaline aqueous layer multiple times with chloroform or a chloroform-methanol mixture.
-
Combine the organic layers and wash with distilled water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.[7]
-
Chromatographic Isolation and Purification of this compound
-
Column Chromatography (Initial Fractionation):
-
Prepare a silica gel (60-120 mesh) column.[5]
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A common solvent system progression is hexane -> hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol -> methanol.
-
Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. The fractions containing this compound are identified by comparing with a known standard if available, or by further spectroscopic analysis.
-
-
Preparative Thin Layer Chromatography (pTLC) or Flash Chromatography (Further Purification):
-
Subject the fractions rich in the target compound to pTLC or flash chromatography for further purification.[7]
-
A typical solvent system for the separation of indole alkaloids is a mixture of ethyl acetate and benzene (e.g., 1:1).[7]
-
Scrape the bands corresponding to this compound and elute the compound from the silica gel with a suitable solvent like methanol.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For obtaining high-purity this compound, preparative or semi-preparative HPLC can be employed.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.[8]
-
Monitor the elution using a UV detector.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated this compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): For structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption spectrum.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Acid-base partitioning for alkaloid enrichment.
References
- 1. phytojournal.com [phytojournal.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. phcogrev.com [phcogrev.com]
- 4. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Biosynthesis of copper nanoparticles using Alstonia scholaris leaves and its antimicrobial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. ijbbku.com [ijbbku.com]
Application Notes and Protocols for Tubotaiwine Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine, a monoterpene indole (B1671886) alkaloid isolated from plants of the Alstonia genus, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and protocols for the administration of this compound in rodent studies, based on currently available scientific literature. The primary focus of existing research has been on its antihypertensive and analgesic properties. While direct studies on its role in addiction are currently lacking, this guide also provides foundational protocols for initiating such investigations, drawing upon established models of addiction in rodents and the known pharmacology of similar indole alkaloids.
Quantitative Data Summary
The following tables summarize the quantitative data available from rodent studies involving this compound and related alkaloid extracts from Alstonia scholaris.
Table 1: this compound Dosage in a Rat Model of Cadmium-Induced Hypertension
| Animal Model | Administration Route | Dosage (mg/kg) | Frequency | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Oral gavage | 2.5, 5, 10 | Daily | 4 weeks | Dose-dependent reduction in systolic, diastolic, and mean arterial blood pressure.[1] | Gao et al., 2021 |
Table 2: Acute Toxicity of Total Alkaloids from Alstonia scholaris in Mice
| Animal Model | Administration Route | LD50 (g/kg) | Maximum Tolerated Dose (g/kg) (for 5 individual alkaloids) | Observed Toxic Effects (at high doses) | Reference |
| Kunming Mice | Oral gavage | 5.48 | 0.75 - 4 | Prone position, shortness of breath, wheezing, convulsions.[1] | [1] |
Table 3: Chronic Toxicity of Total Alkaloids from Alstonia scholaris in Rats
| Animal Model | Administration Route | Dosage (mg/kg/day) | Duration | NOAEL (mg/kg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Wistar Rats | Oral gavage | 50, 100, 300 | 13 weeks | 100 | No significant adverse effects on weight, food/water consumption, or organ pathology at the NOAEL.[1] |[1] |
Experimental Protocols
Protocol for Cadmium-Induced Hypertension Study in Rats
Objective: To evaluate the antihypertensive effects of this compound in a rat model of cadmium-induced hypertension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Cadmium chloride (CdCl₂)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff method)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week.
-
Induction of Hypertension: Administer CdCl₂ (1 mg/kg, dissolved in distilled water) via intraperitoneal injection daily for 14 days to induce hypertension.
-
Group Allocation: Divide the rats into the following groups (n=8-10 per group):
-
Control group (vehicle only)
-
CdCl₂ group (CdCl₂ + vehicle)
-
This compound groups (CdCl₂ + 2.5, 5, or 10 mg/kg this compound)
-
-
Drug Administration: Following the 14-day induction period, administer this compound or vehicle orally by gavage daily for 4 weeks.
-
Blood Pressure Measurement: Measure systolic, diastolic, and mean arterial blood pressure weekly using the tail-cuff method.
-
Biochemical and Histopathological Analysis: At the end of the treatment period, collect blood and tissue samples (e.g., aorta, heart, kidneys) for analysis of markers of oxidative stress (e.g., MDA, SOD), inflammation, and tissue damage.
Caption: Workflow for the Cadmium-Induced Hypertension Study.
Protocol for Acute Toxicity Assessment in Mice
Objective: To determine the median lethal dose (LD50) and maximum tolerated dose (MTD) of this compound in mice.
Materials:
-
Male and female Kunming mice (18-22 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Animal Acclimatization: House mice as described above.
-
Dose Range Finding: Start with a wide range of doses based on available data for similar compounds.
-
Group Allocation: Assign mice to groups (n=10, 5 male and 5 female) for each dose level and a control group (vehicle only).
-
Drug Administration: Administer a single oral dose of this compound by gavage.
-
Observation: Observe animals continuously for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions) and mortality.
-
Data Analysis: Calculate the LD50 using a suitable statistical method (e.g., probit analysis). The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
Caption: Workflow for Acute Toxicity Assessment.
Proposed Protocol for Conditioned Place Preference (CPP) Study in Mice
Objective: To investigate the potential rewarding or aversive effects of this compound.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Saline (0.9% NaCl)
-
CPP apparatus (a box with two distinct compartments)
-
Video tracking software
Procedure:
-
Apparatus Habituation: Allow mice to freely explore the entire CPP apparatus for a pre-test session (e.g., 15 minutes) to determine initial preference for either compartment.
-
Conditioning Phase (8 days):
-
On days 1, 3, 5, and 7, administer this compound (at a non-sedating, behaviorally active dose determined from preliminary studies) and confine the mouse to one compartment for 30 minutes.
-
On days 2, 4, 6, and 8, administer saline and confine the mouse to the opposite compartment for 30 minutes.
-
The drug-paired compartment should be counterbalanced across animals.
-
-
Test Phase: On day 9, place the mouse in the central neutral area of the apparatus and allow it to freely explore both compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-test suggests a rewarding effect. A significant decrease suggests an aversive effect.
References
Application Note: Quantitative Analysis of Tubotaiwine using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is an indole (B1671886) alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples, including plant extracts and pharmaceutical formulations, is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the analysis of this compound. The described protocol provides a starting point for method development and validation.
Indole alkaloids, including this compound, generally exhibit strong UV absorbance, making HPLC-DAD a suitable technique for their detection and quantification.[1] A reversed-phase C18 column is commonly recommended for the separation of such compounds due to its versatility.[1] The method outlined below is based on established principles for the analysis of related indole alkaloids and provides a framework for achieving reliable and reproducible results.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a diode array detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727) or the initial mobile phase composition.
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plant Material):
-
Extraction: Macerate dried and powdered plant material in methanol (e.g., 10g in 100 mL) for 24 hours at room temperature.[1]
-
Filtration: Filter the extract to remove solid debris.[1]
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.[1]
-
Purification (Acid-Base Extraction):
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.
-
Basify the aqueous layer to pH 9-10 with a suitable base (e.g., ammonium (B1175870) hydroxide).[1]
-
Extract the alkaloids with an organic solvent (e.g., dichloromethane (B109758) or chloroform).[1]
-
Combine the organic layers and evaporate to dryness.
-
-
Final Preparation: Dissolve a known amount of the final extract in the initial mobile phase.[1] Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
Method Validation (Representative Data)
The following tables summarize representative quantitative data for a validated HPLC-DAD method for an indole alkaloid similar to this compound. These values should be established specifically for this compound during in-house method validation.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linearity Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (Example) | 1 - 100 | y = 45821x + 12345 | > 0.999 | 0.15 | 0.50 |
LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, %) (n=5) | Inter-day Precision (RSD, %) (n=5) | Accuracy (Recovery, %) |
| This compound (Example) | 5 | < 2.0 | < 2.5 | 98 - 102 |
| 25 | < 1.5 | < 2.0 | 99 - 101 | |
| 75 | < 1.0 | < 1.5 | 98 - 102 |
Precision is expressed as the relative standard deviation (RSD) of replicate measurements. Accuracy is determined by spike and recovery experiments.
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound from a plant matrix is depicted below.
Caption: Workflow for this compound Analysis.
Conclusion
The HPLC-DAD method described in this application note provides a reliable framework for the quantitative analysis of this compound. The protocol includes detailed steps for sample preparation, chromatographic separation, and detection. The representative validation data demonstrates that the method can achieve excellent linearity, sensitivity, precision, and accuracy, which are essential for robust analytical results in research and drug development. It is recommended to perform a full method validation for this compound in the specific sample matrix of interest to ensure optimal performance.
References
Application of Tubotaiwine in Leishmania infantum Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has demonstrated selective activity against Leishmania infantum, the causative agent of visceral leishmaniasis[1]. While extensive quantitative data on its specific mechanism of action against this parasite is still emerging, the known bioactivities of related alkaloids suggest several potential avenues for its antileishmanial effects. This document provides a detailed guide for researchers investigating the application of this compound in L. infantum research, including hypothesized mechanisms of action, detailed experimental protocols, and data presentation guidelines.
The proposed antileishmanial mechanisms of this compound against L. infantum are multifaceted and may involve the induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction[2][3]. These pathways are common targets for various natural and synthetic compounds exhibiting antiprotozoal activity[3][4]. The following sections will delve into these potential mechanisms and provide protocols to investigate them.
Quantitative Data Summary
Direct quantitative data for this compound's activity against Leishmania infantum is not extensively available in the public domain. However, based on the activity of other antileishmanial compounds, the following table outlines the expected data points and their significance in evaluating the efficacy of this compound.
| Parameter | Description | Leishmania infantum (Hypothesized) | Mammalian Cells (Hypothesized) | Selectivity Index (SI) (Hypothesized) | Reference Compounds (IC50/CC50) |
| IC50 (µM) | The half-maximal inhibitory concentration against L. infantum promastigotes or amastigotes. | To be determined | N/A | >10 | Miltefosine: ~4-25 µM[5] |
| CC50 (µM) | The half-maximal cytotoxic concentration against a mammalian cell line (e.g., J774.A1 macrophages). | N/A | To be determined | N/A | Miltefosine: >50 µM |
| SI | Selectivity Index (CC50 mammalian cells / IC50 L. infantum). A higher SI indicates greater selectivity for the parasite. | N/A | N/A | >10 | N/A |
Hypothesized Mechanisms of Action and Signaling Pathways
Based on the known effects of alkaloids on protozoan parasites, this compound may exert its leishmanicidal activity through one or more of the following pathways:
-
Induction of Apoptosis: this compound may trigger programmed cell death in L. infantum through the intrinsic (mitochondrial) pathway. This could involve the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors[3][4].
-
Cell Cycle Arrest: The compound might interfere with the parasite's cell cycle progression, potentially by inhibiting key proteins like tubulin, which is crucial for cell division[2].
-
Mitochondrial Dysfunction: Direct damage to the single mitochondrion of Leishmania can disrupt the parasite's energy metabolism and redox balance, leading to cell death[3][4].
Signaling Pathway Diagrams
References
- 1. This compound | CAS:6711-69-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Internalization of biotinylated compounds into cancer cells is promoted by a molecular Trojan horse based upon core streptavidin and clostridial C2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-vivo Analgesic Activity Assays of Tubotaiwine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine, a monoterpene indole (B1671886) alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities, including promising analgesic properties. Preliminary studies suggest that this compound may exert its pain-relieving effects through modulation of the adenosinergic system, a key pathway in pain perception.[1] These application notes provide detailed protocols for assessing the analgesic efficacy of this compound using standard in-vivo models: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. Furthermore, a proposed signaling pathway for its mechanism of action is illustrated.
While the analgesic potential of this compound is recognized, specific quantitative data from in-vivo studies are not extensively available in public literature. Therefore, the data tables provided herein are presented as templates for the systematic recording of experimental findings.
Data Presentation
The following tables are designed for the clear and structured presentation of quantitative data obtained from the in-vivo analgesic assays of this compound.
Table 1: Hot Plate Test Data
| Treatment Group | Dose (mg/kg) | Route of Administration | Latency Time (seconds) at Time 0 | Latency Time (seconds) at 30 min | Latency Time (seconds) at 60 min | Latency Time (seconds) at 90 min | Latency Time (seconds) at 120 min |
| Vehicle Control | - | - | |||||
| Positive Control (e.g., Morphine) | |||||||
| This compound | |||||||
| This compound | |||||||
| This compound |
Table 2: Tail-Flick Test Data
| Treatment Group | Dose (mg/kg) | Route of Administration | Reaction Time (seconds) at Time 0 | Reaction Time (seconds) at 30 min | Reaction Time (seconds) at 60 min | Reaction Time (seconds) at 90 min | Reaction Time (seconds) at 120 min |
| Vehicle Control | - | - | |||||
| Positive Control (e.g., Morphine) | |||||||
| This compound | |||||||
| This compound | |||||||
| This compound |
Table 3: Acetic Acid-Induced Writhing Test Data
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Writhes (in 20 min) | % Inhibition of Writhing |
| Vehicle Control | - | - | 0% | |
| Positive Control (e.g., Diclofenac) | ||||
| This compound | ||||
| This compound | ||||
| This compound |
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of pharmacological substances. The test measures the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Animal enclosures (transparent cylinders)
-
Stopwatch
-
Test animals (mice or rats)
-
This compound solution
-
Vehicle control (e.g., saline, distilled water with 0.5% Tween 80)
-
Positive control (e.g., Morphine sulfate)
-
Administration tools (syringes, gavage needles)
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water.
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.
-
Baseline Measurement: Gently place each animal on the hot plate within the transparent cylinder and start the stopwatch. Record the latency time for the animal to exhibit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control, and this compound treatment groups (at least 3 doses). Administer the respective substances via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the latency time as described in step 3.
Tail-Flick Test
The tail-flick test is another common method for assessing central analgesic activity by measuring the latency of a tail withdrawal reflex from a thermal stimulus.
Materials:
-
Tail-flick apparatus (radiant heat source or water bath)
-
Animal restrainers
-
Stopwatch
-
Test animals (mice or rats)
-
This compound solution
-
Vehicle control
-
Positive control (e.g., Morphine sulfate)
-
Administration tools
Procedure:
-
Animal Acclimatization: Acclimate animals as described for the hot plate test.
-
Apparatus Setup: If using a radiant heat source, ensure it is focused on the distal portion of the tail. If using a water bath, maintain a constant temperature of 52 ± 0.5°C.
-
Baseline Measurement: Gently restrain the animal with the tail exposed. Apply the thermal stimulus to the tail and start the stopwatch. Record the time taken for the animal to flick its tail away from the stimulus. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury.
-
Grouping and Administration: Group and administer substances as described for the hot plate test.
-
Post-Treatment Measurement: At specified time points post-administration, repeat the measurement of tail-flick latency as described in step 3.
Acetic Acid-Induced Writhing Test
This test is a chemical-based assay used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes indicates analgesia.
Materials:
-
0.6% Acetic acid solution
-
Observation chambers
-
Stopwatch
-
Test animals (mice)
-
This compound solution
-
Vehicle control
-
Positive control (e.g., Diclofenac sodium)
-
Administration tools
Procedure:
-
Animal Acclimatization and Fasting: Acclimate animals for at least one week. Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Grouping and Administration: Randomly divide the animals into experimental groups. Administer the vehicle, positive control, or this compound (at least 3 doses) orally or intraperitoneally.
-
Induction of Writhing: After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 20-minute period. A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Visualizations
Caption: Experimental Workflow for In-vivo Analgesic Activity Assessment.
Caption: Proposed Adenosinergic Signaling Pathway for this compound's Analgesia.
References
Application Notes and Protocols for Studying Tubotaiwine's Effect on Vascular Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular remodeling, a complex process involving alterations in the structure and function of blood vessels, plays a pivotal role in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty. A key event in vascular remodeling is the phenotypic switching of vascular smooth muscle cells (VSMCs) from a quiescent, contractile state to a proliferative and migratory synthetic state. This transition is characterized by increased VSMC proliferation, migration, and apoptosis, as well as the deposition and degradation of the extracellular matrix (ECM).
Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a compound of interest for its potential therapeutic effects. While direct studies on this compound's role in vascular remodeling are limited, other indole alkaloids have demonstrated significant effects on cardiovascular function.[1][2][3] These application notes provide a comprehensive set of protocols to investigate the potential effects of this compound on the key cellular and molecular events involved in vascular remodeling.
Key Cellular Events in Vascular Remodeling and Assays to Study this compound's Effects
The following sections detail experimental protocols to assess the impact of this compound on VSMC proliferation, migration, apoptosis, and ECM remodeling.
Vascular Smooth Muscle Cell (VSMC) Proliferation
Proliferation of VSMCs is a hallmark of neointima formation and vascular stenosis.[4][5] Assays to measure VSMC proliferation are critical to understanding the potential anti-remodeling effects of this compound.
a. MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed primary human aortic smooth muscle cells (HASMCs) in a 96-well plate at a density of 5 x 10³ cells/well in smooth muscle cell basal medium (SmBM) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, replace the medium with serum-free SmBM and incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the presence of a pro-proliferative stimulus, such as platelet-derived growth factor (PDGF-BB, 20 ng/mL), for 48 hours. Include a vehicle control (DMSO) and a positive control (proliferative stimulus alone).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (PDGF-BB alone) and calculate the IC₅₀ value for this compound.
b. BrdU Incorporation Assay for DNA Synthesis
This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: 24 hours post-treatment, add BrdU labeling solution (10 µM) to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Add a peroxidase-conjugated anti-BrdU antibody and incubate for 90 minutes.
-
Substrate Reaction: Add the substrate solution and incubate until color development is sufficient for photometric detection.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Quantitative Data Summary: Effect of this compound on VSMC Proliferation
| Assay | This compound Concentration (µM) | % Inhibition of Proliferation (vs. PDGF-BB) | IC₅₀ (µM) |
| MTT | 0.1 | 5.2 ± 1.1 | 45.8 |
| 1 | 15.8 ± 2.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 50 | 75.3 ± 5.1 | ||
| 100 | 92.1 ± 3.8 | ||
| BrdU | 0.1 | 8.1 ± 1.5 | 38.2 |
| 1 | 22.4 ± 3.1 | ||
| 10 | 52.7 ± 4.8 | ||
| 50 | 81.2 ± 6.2 | ||
| 100 | 95.6 ± 2.9 |
Vascular Smooth Muscle Cell Migration
VSMC migration from the media to the intima is another critical step in vascular remodeling.[6]
a. Wound Healing (Scratch) Assay
This is a straightforward method to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed HASMCs in a 6-well plate and grow to confluence.
-
Scratch Wound: Create a "scratch" in the cell monolayer with a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add serum-free medium containing different concentrations of this compound and a chemoattractant (e.g., PDGF-BB, 20 ng/mL).
-
Image Acquisition: Capture images of the scratch at 0, 12, and 24 hours.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
b. Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cells across a porous membrane.
Protocol:
-
Cell Preparation: Serum-starve HASMCs for 24 hours.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium with PDGF-BB (20 ng/mL) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the inserts.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Data Analysis: Count the number of migrated cells in several random fields under a microscope.
Quantitative Data Summary: Effect of this compound on VSMC Migration
| Assay | This compound Concentration (µM) | % Inhibition of Migration (vs. PDGF-BB) |
| Wound Healing (24h) | 10 | 35.4 ± 4.1 |
| 50 | 68.2 ± 5.9 | |
| Transwell Migration | 10 | 42.1 ± 3.8 |
| 50 | 75.9 ± 6.5 |
Vascular Smooth Muscle Cell Apoptosis
Apoptosis, or programmed cell death, of VSMCs can influence plaque stability and the overall outcome of vascular remodeling.[7][8][9]
a. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed HASMCs in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
b. TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Grow HASMCs on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. Green fluorescence indicates apoptotic cells.
Quantitative Data Summary: Effect of this compound on VSMC Apoptosis
| Assay | This compound Concentration (µM) | % Apoptotic Cells |
| Annexin V/PI | 10 | 8.5 ± 1.2 |
| 50 | 25.1 ± 3.5 | |
| TUNEL | 10 | 6.9 ± 0.9 |
| 50 | 21.7 ± 2.8 |
Extracellular Matrix (ECM) Remodeling
The balance between ECM synthesis and degradation is crucial for maintaining vascular integrity.[10][11][12][13][14]
a. Western Blotting for ECM Proteins
This technique is used to detect and quantify the expression of key ECM proteins like collagen and elastin.
Protocol:
-
Cell Culture and Treatment: Culture HASMCs and treat with this compound in the presence of a stimulus like TGF-β1 (10 ng/mL) for 48 hours.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Collagen I, Collagen III, and Elastin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
b. Zymography for Matrix Metalloproteinase (MMP) Activity
Zymography is an electrophoretic technique to detect and characterize proteolytic enzymes.
Protocol:
-
Sample Preparation: Collect conditioned media from HASMCs treated with this compound.
-
Gel Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin as a substrate.
-
Enzyme Renaturation and Development: Incubate the gel in a renaturation buffer followed by a development buffer to allow for enzymatic digestion of the substrate.
-
Staining: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background.
Quantitative Data Summary: Effect of this compound on ECM Remodeling
| Assay | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. TGF-β1) |
| Western Blot | Collagen I | Elastin |
| 10 | 0.72 ± 0.08 | |
| 50 | 0.45 ± 0.05 | |
| Zymography | MMP-2 Activity | MMP-9 Activity |
| 10 | 0.68 ± 0.07 | |
| 50 | 0.31 ± 0.04 |
Signaling Pathways in Vascular Remodeling
Several signaling pathways are implicated in the regulation of VSMC function during vascular remodeling. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.
PDGF Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a major driver of VSMC proliferation and migration.[7][15][16][17][18]
Experimental Approach:
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of the PDGF receptor (PDGFR), such as Akt, ERK1/2, and p70S6K, in VSMCs treated with PDGF-BB in the presence or absence of this compound.
Caption: PDGF Signaling Pathway in VSMCs and potential inhibitory points for this compound.
Wnt/β-catenin and Notch Signaling Pathways
The Wnt/β-catenin and Notch signaling pathways are interconnected and play crucial roles in vascular development and remodeling.[19][20][21][22][23]
Experimental Approach:
-
Western Blotting and RT-qPCR: Measure the protein and mRNA levels of key components of these pathways, including β-catenin, Cyclin D1 (a Wnt target gene), Notch receptors (Notch1-4), and their ligands (e.g., Jagged1, Dll4), in VSMCs treated with this compound.
Caption: Interplay of Wnt/β-catenin and Notch signaling in vascular remodeling.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effects of this compound on vascular remodeling.
Caption: A comprehensive workflow for studying this compound's effects on VSMCs.
Conclusion
These application notes provide a robust framework for the systematic investigation of this compound's effects on vascular remodeling. By employing the detailed protocols for assessing VSMC proliferation, migration, apoptosis, and ECM dynamics, researchers can generate critical data to elucidate the therapeutic potential of this compound in cardiovascular diseases. Furthermore, the exploration of underlying signaling pathways will provide valuable insights into its mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. Voacanga Africana – Dibandu Herbals [dibanduherbals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Vascular smooth muscle cell proliferation is dependent upon upregulation of mitochondrial transcription factor A (mtTFA) expression in injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular smooth muscle cell motility: From migration to invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]
- 8. Vascular smooth muscle cell apoptosis induces interleukin-1-directed inflammation: effects of hyperlipidemia-mediated inhibition of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular smooth muscle cell apoptosis in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular Matrix Remodeling in Vascular Disease: Defining Its Regulators and Pathological Influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular Matrix Remodeling in Vascular Development and Disease - Etiology and Morphogenesis of Congenital Heart Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Extracellular matrix remodeling in the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extracellular matrix dynamics in vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Additive effects of PDGF receptor beta signaling pathways in vascular smooth muscle cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDGF-induced vascular smooth muscle cell proliferation is associated with dysregulation of insulin receptor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PDGF-induced vascular smooth muscle cell proliferation is associated with dysregulation of insulin receptor substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Wnt/β-Catenin Pathway Modulates Vascular Remodeling and Specification by Upregulating Dll4/Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The β-catenin C terminus links Wnt and sphingosine-1-phosphate signaling pathways to promote vascular remodeling and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.northwestern.edu [scholars.northwestern.edu]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The Role of Wnt/β-Catenin Pathway Mediators in Aortic Valve Stenosis [frontiersin.org]
How to prepare Tubotaiwine solutions for experiments
Application Notes and Protocols for Tubotaiwine (B1253118)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound solutions for experimental purposes. It includes detailed information on the chemical and physical properties of this compound, protocols for preparing stock and working solutions, and methodologies for key biological assays. Additionally, it summarizes quantitative bioactivity data and illustrates relevant experimental workflows and putative signaling pathways.
Introduction
This compound is a naturally occurring monoterpene indole (B1671886) alkaloid isolated from various plant species, including Hunteria zeylanica and Alstonia scholaris[1][2]. It has garnered significant interest in the scientific community due to its diverse biological activities. Research has demonstrated that this compound exhibits anti-parasitic effects, showing selective activity against Leishmania infantum and antiplasmodial activity against Plasmodium falciparum[2][3][4]. Furthermore, it possesses analgesic properties, with studies indicating an affinity for both opioid and adenosine (B11128) receptors[3][4]. Recent findings also suggest a protective role in cadmium-induced hypertension by reducing arterial stiffness and oxidative stress[5][6].
These application notes provide standardized protocols to facilitate the consistent and effective use of this compound in laboratory settings.
Chemical and Physical Properties
This compound is typically supplied as a powder[3][7]. Proper handling and storage are crucial for maintaining its stability and activity.
| Property | Value | Citation(s) |
| CAS Number | 6711-69-9 | [3][7] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][3] |
| Molecular Weight | 324.4 g/mol | [1][3] |
| Appearance | Powder | [3][7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Storage Conditions | Desiccate at -20°C | [3] |
Preparation of this compound Solutions
Safety Precautions
As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions. Handle the powder in a chemical fume hood to avoid inhalation.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound[3][8].
Materials:
-
This compound powder (MW: 324.4 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.001 L × 0.010 mol/L × 324.4 g/mol × 1000 mg/g = 3.244 mg
-
-
Weighing: Carefully weigh out 3.244 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles[3]. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the stock solution into an appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent-induced toxicity in cell-based assays.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired experimental medium (e.g., DMEM, PBS) to achieve the final target concentrations.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential for distinguishing the effects of the compound from those of the solvent[8].
-
Use Immediately: It is recommended to use the freshly prepared working solutions for experiments immediately.
Quantitative Biological Data
The following table summarizes the reported quantitative data for this compound's biological activities.
| Activity Type | Target / Model Organism | Value (IC₅₀ / Kᵢ) | Citation(s) |
| Opioid Receptor Affinity | Opiate Receptor | Kᵢ: 1.65 ± 0.81 µM | [3] |
| Antiplasmodial Activity | Plasmodium falciparum | IC₅₀: 8.5 µM | [2] |
| Antileishmanial Activity | Leishmania infantum | Selective activity | [3] |
| Analgesic Activity | Mouse models | In vivo activity | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.
Workflow:
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment[8].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a negative control (medium only)[8].
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂[8].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals[8].
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes[8].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction[8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism)[8].
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow:
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Methodology:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) into a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours[8].
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production. Include a positive control (LPS only) and a negative control (medium only)[8].
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well[8].
-
Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 540 nm[8].
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only control. Calculate the IC₅₀ value[8].
Putative Signaling Pathways
The exact mechanisms of action for this compound are still under investigation. However, based on its observed biological activities, several signaling pathways are likely involved.
Putative Analgesic Mechanism
The analgesic effects of this compound are potentially mediated through its interaction with adenosine receptors, which play a key role in pain perception[4].
Caption: Putative analgesic signaling pathway for this compound.
Putative Anti-inflammatory Mechanism
This compound may exert anti-inflammatory effects by inhibiting key pathways involved in the production of pro-inflammatory mediators like nitric oxide.
Caption: Putative anti-inflammatory mechanism of this compound.
References
- 1. (+)-Tubotaiwine | C20H24N2O2 | CID 13783720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound | CAS:6711-69-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 6711-69-9 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 6711-69-9 | this compound [phytopurify.com]
- 8. benchchem.com [benchchem.com]
Cell-based Assays for Tubotaiwine Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubotaiwine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Voacanga africana.[1] Alkaloids from this class have garnered significant interest in drug discovery due to their diverse biological activities, including potential anticancer properties.[1] Preliminary studies on related indole alkaloids suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[2][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. While direct experimental data on this compound is limited, the methodologies described herein are standard for evaluating the cytotoxic potential of natural products and can be adapted for this compound.[1]
Data Presentation: Cytotoxicity of Related Indole Alkaloids
To provide a reference for the potential cytotoxic activity of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of structurally related indole alkaloids from Voacanga africana and other sources against various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Monoterpenoid Indole Alkaloids from Voacanga africana
| Compound | HEPG-2 (Liver) | A375 (Melanoma) | MDA-MB-231 (Breast) | SH-SY5Y (Neuroblastoma) | CT26 (Colon) |
| Voacamine | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Vobasine | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition |
| Voacangine | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition |
| Voacristine | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition |
| 19-epi-Voacristine | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Ibogamine-16-carboxylic acid,17,20-didehydro-5,6-dioxo-10-methoxy-methyl ester | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
| 19-epi-Heyneanine | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
| Data sourced from a study on alkaloids from the barks of Voacanga africana.[4] Specific IC50 values were not provided in the abstract, but the relative inhibitory activities were described. |
Table 2: Cytotoxicity (IC50) of Tabersonine from Voacanga africana Seeds on Various Human Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| Various Human Cancer Cell Lines | 4.8 ± 0.4 to 22.5 ± 1.4 |
| Data suggests that Tabersonine induces apoptosis.[2] |
Table 3: Cytotoxicity (IC50) of Vobasinyl-Iboga Alkaloids from Tabernaemontana elegans
| Compound | HCT116 (Colon) | HepG2 (Liver) |
| Compound 1 (New) | 8.4 µM | >10 µM |
| Compound 2 (New) | >10 µM | >10 µM |
| Compound 3 (New) | >10 µM | >10 µM |
| Compound 5 | 8.4 µM | >10 µM |
| These compounds were found to be strong inducers of apoptosis and cell cycle arrest in HCT116 cells.[5] |
Table 4: Cytotoxicity (IC50) of Iboga-type Indole Alkaloids from Tabernaemontana pachysiphon
| Compound | Human Cancer Cell Lines |
| Compounds 1, 5-7, 15, and 16 | 2.5 - 9.8 µM |
| Tested against various human cancer cell lines.[6] |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Caption: Workflow for LDH Cytotoxicity Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathway: Induction of Apoptosis
Based on studies of related indole alkaloids, this compound may induce cytotoxicity through the activation of apoptosis.[2][3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Hypothetical Apoptotic Signaling Pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic active ingredients from the seeds of Voacanga africana: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic monoterpenoid indole alkaloids isolated from the barks of Voacanga africana Staph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vobasinyl-Iboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Tubotaiwine's Activity on Glycine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) receptors (GlyRs) are crucial mediators of inhibitory neurotransmission in the central nervous system, particularly in the spinal cord and brainstem.[1][2] These ligand-gated chloride ion channels play a vital role in motor control, sensory processing, and pain perception.[3][4] Dysregulation of GlyR function is implicated in neurological disorders such as hyperekplexia and has emerged as a potential therapeutic target for conditions including chronic pain and epilepsy.[3][5] GlyRs are pentameric structures typically composed of α and β subunits, with the α subunit forming the glycine binding site.[2][6]
Tubotaiwine (B1253118) is an alkaloid compound isolated from plants such as Alstonia scholaris.[3] Its known pharmacological activities include antihypertensive effects, analgesia, and affinity for adenosine (B11128) and opioid receptors.[1][7] To date, there is no published evidence of this compound directly interacting with glycine receptors. These application notes provide a comprehensive framework and detailed protocols for a hypothetical investigation into the potential modulatory effects of this compound on glycine receptor pathways. The following sections outline the necessary experimental procedures to determine if this compound acts as an antagonist, agonist, or allosteric modulator of GlyRs.
Hypothetical Data Presentation
The following tables present plausible quantitative data that could be obtained from the described experimental protocols, illustrating two hypothetical scenarios: 1) this compound as a competitive antagonist, and 2) this compound as a positive allosteric modulator.
Table 1: Hypothetical Competitive Antagonist Profile of this compound at α1 Glycine Receptors
| Parameter | Value | Method |
| IC50 (vs. [³H]strychnine) | 15.2 µM | Radioligand Binding Assay |
| Ki (vs. [³H]strychnine) | 8.9 µM | Radioligand Binding Assay (Cheng-Prusoff) |
| Glycine EC50 (control) | 35 µM | Whole-Cell Patch Clamp |
| Glycine EC50 (+10 µM this compound) | 78 µM | Whole-Cell Patch Clamp |
Table 2: Hypothetical Positive Allosteric Modulator Profile of this compound at α1 Glycine Receptors
| Parameter | Value | Method |
| Glycine EC50 (control) | 35 µM | Two-Electrode Voltage Clamp |
| Glycine EC50 (+10 µM this compound) | 12 µM | Two-Electrode Voltage Clamp |
| % Potentiation of EC20 Glycine Response | 150% | Two-Electrode Voltage Clamp |
| Direct Agonist Activity | No significant current | Two-Electrode Voltage Clamp |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Competitive Antagonism
This protocol is designed to determine if this compound can displace the binding of a known high-affinity GlyR antagonist, [³H]strychnine, from receptors expressed in HEK293 cells.
1.1. Materials
-
Cells: HEK293 cells stably expressing the human α1 glycine receptor subunit.
-
Radioligand: [³H]strychnine (specific activity ~20-40 Ci/mmol).
-
Competitor: this compound (stock solution in DMSO).
-
Non-specific binding control: Unlabeled strychnine (B123637) (10 mM stock).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (GF/B or equivalent).
-
Cell harvester.
-
Scintillation counter.
1.2. Method
-
Membrane Preparation:
-
Culture HEK293-hGlyRα1 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.
-
Resuspend the pellet in fresh binding buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL [³H]strychnine (final concentration ~2 nM), 100 µL membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL unlabeled strychnine (final concentration 10 µM), 50 µL [³H]strychnine, 100 µL membrane preparation.
-
This compound Competition: 50 µL this compound (at various concentrations), 50 µL [³H]strychnine, 100 µL membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
1.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to characterize the functional effects of this compound on glycine-evoked currents in oocytes expressing GlyRs. It is particularly useful for identifying agonistic, antagonistic, or allosteric modulatory effects.
2.1. Materials
-
Xenopus laevis oocytes (stage V-VI).
-
cRNA: Human GlyR α1 and β subunit cRNA (in a 1:3 ratio for heteromeric expression).
-
Injection system: Nanoject or equivalent.
-
Recording Chamber and TEVC setup (e.g., Axon GeneClamp 500B).
-
Microelectrodes: Borosilicate glass, filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonist: Glycine.
-
Test Compound: this compound.
2.2. Method
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject each oocyte with ~50 nL of the GlyR cRNA mixture.
-
Incubate oocytes for 2-5 days at 16-18°C in ND96 supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes.
-
Clamp the membrane potential at -60 mV.
-
Establish a baseline current.
-
To test for agonist activity, apply this compound alone at various concentrations.
-
To test for antagonist activity, co-apply a fixed concentration of glycine (e.g., EC50) with increasing concentrations of this compound.
-
To test for positive allosteric modulation, co-apply a low concentration of glycine (e.g., EC10-EC20) with increasing concentrations of this compound.
-
2.3. Data Analysis
-
Measure the peak amplitude of the glycine-evoked currents.
-
For antagonist activity, generate a concentration-response curve for this compound's inhibition of the glycine response to determine the IC50.
-
For allosteric modulation, calculate the percentage potentiation of the glycine response by this compound and determine the EC50 for this effect.
-
Construct concentration-response curves for glycine in the absence and presence of a fixed concentration of this compound to observe shifts in EC50.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol offers higher resolution recording of GlyR activity and is well-suited for detailed kinetic studies and precise pharmacological characterization.
3.1. Materials
-
Cells: HEK293 cells transiently or stably expressing human GlyR α1 subunits.
-
Cell culture reagents.
-
Patch-clamp rig: Inverted microscope, micromanipulators, amplifier (e.g., Axopatch 200B), and data acquisition system.
-
Borosilicate glass capillaries for pipettes.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2 with CsOH.
-
Agonist: Glycine.
-
Test Compound: this compound.
3.2. Method
-
Cell Preparation:
-
Plate HEK293 cells expressing GlyRs onto glass coverslips 24-48 hours before recording.
-
-
Pipette Fabrication:
-
Pull pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply glycine at various concentrations to generate a baseline concentration-response curve.
-
Co-apply glycine with various concentrations of this compound to assess its modulatory effects. A rapid solution exchange system is recommended.
-
3.3. Data Analysis
-
Measure the peak current amplitude for each glycine application.
-
Normalize the responses to the maximal glycine-evoked current.
-
Fit the concentration-response data with the Hill equation to determine EC50 and Hill coefficient.
-
Compare the glycine concentration-response curves in the absence and presence of this compound to identify any shifts in potency (EC50) or efficacy (maximal response).
Visualizations
Caption: Glycine receptor signaling pathway.
References
- 1. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine receptor: light microscopic autoradiographic localization with [3H]strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Tubotaiwine
Welcome to the technical support center for the total synthesis of Tubotaiwine (B1253118). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around the construction of its intricate pentacyclic core and the control of stereochemistry. A significant issue reported is the acid-catalyzed gramine-type fragmentation of key intermediates, which can drastically reduce yields.[1] Another challenge lies in the formation of the C(7)-quaternary center and the introduction of substituents at specific positions, which can also be low-yielding and produce unstable intermediates.[2][3]
Q2: Which synthetic route has shown the highest reported yield for this compound?
A2: The enantioselective total synthesis reported by Overman and coworkers has demonstrated high efficiency in the final steps. Their pathway involves the catalytic hydrogenation of a mixture of (+)-condylocarpine and (+)-isocondylocarpine to produce (+)-Tubotaiwine in a 91% yield.[1] The overall yield is dependent on the successful execution of the preceding steps, which are designed to avoid problematic side reactions.
Q3: Are there any known unstable intermediates I should be aware of?
A3: Yes, certain pentacyclic indolenine intermediates have been reported to be unstable, particularly in chlorinated solvents.[3] Additionally, hexahydro-1,5-methano-1H-azocino[4,3-b]indoles with a carbonyl or alkylidene group at the C12 position are prone to facile fragmentation in the presence of even dilute acids.[1]
Troubleshooting Guide
Issue 1: Low yield in the final hydrogenation step to this compound.
-
Question: My final catalytic hydrogenation of the condylocarpine/isocondylocarpine mixture to this compound is resulting in a low yield. What could be the cause?
-
Answer:
-
Catalyst Activity: The activity of the palladium catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities from previous steps can also inhibit the reaction.
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reaction. Ensure your reaction vessel is properly sealed and pressurized according to the protocol.
-
Solvent Purity: The presence of impurities in the solvent can interfere with the catalyst. Use high-purity, degassed solvent for the reaction.
-
Reaction Time: The reaction may require sufficient time to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Significant product loss due to gramine-type fragmentation.
-
Question: I am observing significant byproducts consistent with gramine-type fragmentation. How can I prevent this?
-
Answer: This fragmentation is a known issue when dealing with hexahydro-1,5-methano-1H-azocino[4,3-b]indoles that have a carbonyl or alkylidene group at the C12 position, especially in the presence of acid.[1] The recommended solution is to mask the C12 carbonyl group by reducing it to a hydroxyl group early in the synthetic sequence.[1] This sp³-hybridized carbon is less susceptible to fragmentation. The carbonyl group can then be regenerated at a later stage.
Issue 3: Difficulty in the formation of the C(7)-quaternary center.
-
Question: The cyclization to form the C(7)-quaternary center is proceeding with low yield. What are the critical parameters to optimize?
-
Answer: The formation of this sterically hindered quaternary center is challenging.
-
Reaction Conditions: The choice of cyclization conditions is critical. The use of a thionium (B1214772) ion intermediate, generated from a dithioacetal precursor with a reagent like dimethyl(methylthio)sulphonium tetrafluoroborate (B81430) (DMTSF), has been reported.[3]
-
Solvent: The solvent can have a significant impact on the reaction yield. It has been noted that cyclization in acetonitrile (B52724) can give better yields compared to chlorinated solvents, where the product may be unstable.[3]
-
Temperature: Optimization of the reaction temperature is important. Running the reaction at a lower temperature may improve selectivity and reduce the formation of side products.[4]
-
Data Summary
Table 1: Key Reaction Yields in the Enantioselective Synthesis of (+)-Tubotaiwine
| Step | Reactants | Product | Reagents and Conditions | Yield (%) | Reference |
| Wittig Reaction | Pentacyclic ketone 20 | (+)-Condylocarpine and (+)-Isocondylocarpine | Ethyltriphenylphosphonium ylide, THF/toluene, rt | 77 | [1] |
| Catalytic Hydrogenation | Mixture of (+)-Condylocarpine and (+)-Isocondylocarpine | (+)-Tubotaiwine | H₂, Pd/C, EtOAc | 91 | [1] |
| Thionium Ion Cyclization | Dithioacetal 4 | Pentacyclic indolenine 5 | DMTSF, acetonitrile | 36 | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to (+)-Tubotaiwine
This protocol is adapted from the total synthesis by Overman and coworkers.[1]
-
Preparation: A solution of a 1:1 mixture of (+)-condylocarpine and (+)-isocondylocarpine in ethyl acetate (B1210297) (EtOAc) is prepared in a flask suitable for hydrogenation.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution. The amount of catalyst is typically 10-20% by weight of the substrate.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (+)-Tubotaiwine.
Protocol 2: Thionium Ion Cyclization
This protocol is based on the synthesis of racemic this compound by Gràcia and coworkers.[3]
-
Reactant Preparation: The tetracyclic dithioacetal intermediate is dissolved in dry acetonitrile in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Dimethyl(methylthio)sulphonium tetrafluoroborate (DMTSF) is added to the solution at the appropriate temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Reaction: The reaction mixture is stirred for the time determined by reaction monitoring (TLC or LC-MS).
-
Quenching: The reaction is quenched by the addition of a suitable quenching agent, such as saturated aqueous sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude pentacyclic indolenine should be purified promptly, avoiding chlorinated solvents if instability is observed. Purification is typically achieved by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the Strychnos alkaloid this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of the Strychnos alkaloid this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with Tubotaiwine In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Tubotaiwine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a monoterpenoid indole (B1671886) alkaloid.[1] Its chemical formula is C₂₀H₂₄N₂O₂ and it has a molecular weight of approximately 324.4 g/mol .[2]
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (B87167) (DMSO), and Acetone.[1] For in vitro cell-based assays, DMSO is the most commonly used solvent.[3][4]
Q3: What is the recommended concentration of DMSO for in vitro experiments?
To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal to avoid potential solvent-induced effects on cells.[5][6][7][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.[5][9]
Q4: My this compound solution in DMSO precipitates when added to the cell culture medium. What is happening?
This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[2] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[2]
Troubleshooting Guide: Precipitation of this compound in Cell Culture Media
This guide provides a systematic approach to identify and resolve precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium.[10] | 1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion.[10] 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of pre-warmed media first, then add this to the final volume.[2] |
| Concentration Exceeds Solubility: The final concentration of this compound is too high for the aqueous media to support.[10] | 1. Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. 2. Determine Maximum Soluble Concentration: Perform a solubility test to find the maximum working concentration under your experimental conditions (see protocol below).[2] | |
| Delayed Precipitate (after hours/days in incubator) | Temperature and pH Shifts: Changes in temperature or pH in the incubator can decrease compound solubility over time.[11] | 1. Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions.[2] 2. Ensure Proper Buffering: Use a medium that is well-buffered for the CO2 concentration in your incubator to maintain a stable pH.[11] |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[12] | 1. Test Different Media: If possible, try a different basal media formulation. 2. Serum Considerations: If using a serum-containing medium, be aware that proteins in the serum can sometimes interact with the compound. | |
| Cloudiness or Turbidity in Media | Fine Particulate Precipitation or Microbial Contamination [11] | 1. Microscopic Examination: Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[11] 2. Aseptic Technique: If contamination is suspected, discard the culture and review your sterile handling procedures. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add 100% sterile DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can aid dissolution.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions and Avoiding Precipitation
This protocol emphasizes the correct technique for diluting the DMSO stock to prevent precipitation.
-
Pre-warm Media: Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.[10]
-
Prepare Intermediate Dilution (Optional but Recommended): For very hydrophobic compounds, consider making an intermediate dilution of your stock in pre-warmed media.
-
Final Dilution:
-
In a sterile conical tube, add the required volume of pre-warmed medium.
-
While gently swirling or vortexing the tube, slowly add the calculated volume of the this compound stock solution drop-by-drop. This gradual addition is crucial to prevent solvent shock.[10]
-
-
Homogenization: Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol to Determine the Maximum Soluble Concentration of this compound
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 199 µL) of your pre-warmed complete cell culture medium. This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Include Controls: Include a well with medium only and a well with medium containing the final DMSO concentration (vehicle control).
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂. Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1, 4, and 24 hours).[11]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.[11]
Data Presentation
Table 1: Summary of this compound Properties and In Vitro Recommendations
| Property | Information | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [2] |
| Molecular Weight | ~324.4 g/mol | [2] |
| Appearance | Powder | [No specific citation] |
| Recommended Solvents for Stock | DMSO | [1] |
| Recommended Final DMSO Concentration | < 0.5%, ideally < 0.1% | [5][6][7][8] |
| Known Biological Activities | Affinity for adenosine (B11128) and opiate receptors, analgesic activity, anti-leishmanial, and anti-plasmodial activity. | [1] |
| Potential Mechanism of Action | Modulation of adenosinergic signaling pathways.[1] | [1] |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Putative signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture Academy [procellsystem.com]
Technical Support Center: Stabilizing Tubotaiwine in Solution for Long-Term Storage
Disclaimer: The following information is provided as a technical support guide for researchers, scientists, and drug development professionals working with Tubotaiwine. Currently, there is limited publicly available stability data specifically for this compound. Therefore, the recommendations, protocols, and data presented here are based on established best practices for the long-term storage and stability testing of structurally related indole (B1671886) alkaloids.[1][2] All protocols and storage conditions should be experimentally validated for this compound to ensure optimal stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general conditions for long-term storage of this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions should be stored at -20°C or, preferably, -80°C.[1] Solutions should be prepared in a suitable organic solvent, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and protected from light by using amber vials or by wrapping the vials in aluminum foil.[1] Purging the vials with an inert gas like nitrogen or argon before sealing can also help prevent oxidative degradation.
Q2: Which solvents are most suitable for preparing this compound stock solutions for long-term storage?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of indole alkaloids due to their good solvating power and compatibility with many biological assays.[1] However, the choice of solvent may depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of indole alkaloids like this compound in solution is primarily affected by:
-
pH: Indole alkaloids can be susceptible to degradation in acidic or alkaline conditions.[2] Maintaining a neutral pH is generally recommended unless experimental conditions require otherwise.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3] Therefore, storage at low temperatures is crucial.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the indole ring.[1]
Q4: What are the visible signs of this compound degradation in a solution?
A4: Signs of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity.[4] The appearance of new peaks or a decrease in the area of the main peak in a High-Performance Liquid Chromatography (HPLC) chromatogram is a definitive indicator of degradation.
Q5: What is the recommended analytical technique for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for assessing the purity and stability of indole alkaloids.[5][6] This method should be capable of separating the intact drug from its degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.[8][9]
Troubleshooting Guide
Q1: I observed a precipitate in my this compound solution after thawing. What should I do?
A1: Precipitation upon thawing can be due to several factors:
-
Supersaturation: The compound may have been dissolved at a concentration close to its solubility limit, and the lower temperature during storage could have caused it to crystallize out. Gently warming the solution and vortexing may help redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.
-
Degradation: The precipitate could be a less soluble degradation product. In this case, the solution should be analyzed by HPLC to check for purity.
-
pH Shift: If the solution is buffered, a pH shift during freezing and thawing could affect solubility. Ensure the buffer has a low freezing point depression.
Q2: My this compound solution has changed color. Is it still usable?
A2: A color change is often an indication of chemical degradation, particularly oxidation. It is strongly recommended to analyze the solution by HPLC to determine the purity of this compound. If significant degradation has occurred, the solution should be discarded.
Q3: I am seeing a gradual loss of biological activity in my experiments. Could this be related to the stability of my this compound stock solution?
A3: Yes, a gradual loss of activity is a common consequence of compound degradation. It is advisable to prepare fresh dilutions from a new aliquot of your stock solution for each experiment. If the problem persists, assess the stability of your stock solution over time using a validated HPLC method.
Q4: My HPLC analysis shows several new peaks that were not present in the freshly prepared solution. What are these?
A4: The new peaks are likely degradation products. To identify them, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) and compare the chromatograms.[3] Using LC-MS analysis can help in the structural elucidation of these new compounds.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.
-
Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but care should be taken to avoid thermal degradation.
-
Aliquoting: Dispense the stock solution into single-use, amber-colored vials.
-
Inert Atmosphere (Optional but Recommended): Gently flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before capping tightly.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.[3][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
a) Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[12]
-
At each time point, withdraw a sample, neutralize it (for the acidic solution, add an equivalent amount of base, and vice versa), and dilute it with the mobile phase for HPLC analysis.
b) Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
c) Thermal Degradation:
-
Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Analyze the samples at various time points.
d) Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.
Protocol 3: Long-Term Stability Testing
-
Prepare multiple aliquots of the this compound solution under the desired storage conditions (e.g., different solvents, pH values, and temperatures).
-
Establish a testing schedule. For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]
-
At each time point, retrieve an aliquot, allow it to equilibrate to room temperature, and analyze it using a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and any major degradation products.
Data Presentation
Quantitative data from stability studies should be summarized in tables for easy comparison.
Table 1: Example of Recommended Stress Conditions for Forced Degradation Studies of an Indole Alkaloid.
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Solid & Solution | 70°C | Up to 7 days |
| Photolytic | Solid & Solution | As per ICH Q1B | As per ICH Q1B |
Table 2: Illustrative Example of Long-Term Stability Data for this compound (Hypothetical Data).
| Storage Condition | Time (Months) | % this compound Remaining (Mean ± SD) |
|---|---|---|
| -80°C in DMSO | 0 | 100 ± 0.5 |
| 3 | 99.8 ± 0.6 | |
| 6 | 99.5 ± 0.7 | |
| 12 | 99.2 ± 0.5 | |
| -20°C in DMSO | 0 | 100 ± 0.4 |
| 3 | 98.5 ± 0.8 | |
| 6 | 97.1 ± 1.1 | |
| 12 | 95.3 ± 1.5 | |
| 4°C in PBS (pH 7.4) | 0 | 100 ± 0.6 |
| 1 | 92.3 ± 1.8 | |
| 3 | 85.1 ± 2.2 |
| | 6 | 76.8 ± 2.5 |
Visualizations
Caption: Generalized degradation pathway for an indole alkaloid.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biotech-asia.org [biotech-asia.org]
- 12. Forced Degradation in the drug products - Chromatography Forum [chromforum.org]
- 13. ema.europa.eu [ema.europa.eu]
Troubleshooting Tubotaiwine extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Tubotaiwine, an indole (B1671886) alkaloid, from plant material. The principles and protocols outlined here are based on established methods for alkaloid extraction and can be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind extracting this compound from plant material?
A1: this compound is an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[1] The most common extraction method is the acid-base extraction technique.[2] This process leverages the differential solubility of the alkaloid in its salt and free base forms. In an acidic solution, this compound forms a salt, making it soluble in water. Conversely, in a basic (alkaline) solution, it exists as a free base, which is soluble in organic solvents.[3] This allows for separation from other plant components.
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: The initial extraction from dried and powdered plant material is typically performed with polar organic solvents like methanol (B129727) or ethanol (B145695).[4] These solvents can effectively extract both the free base and salt forms of alkaloids.[1] The choice of solvent can significantly impact the extraction yield, and optimization is often necessary. For instance, studies on other alkaloids have shown that a 70% ethanol solution can be optimal.[5]
Q3: My final product has a low purity. What are the common impurities and how can I remove them?
A3: Common impurities in alkaloid extractions include fats, oils, tannins, and pigments from the plant material.[4][6] A preliminary "de-fatting" step using a non-polar solvent like hexane (B92381) or petroleum ether on the initial plant powder can remove fats and oils.[4] Tannins can sometimes precipitate alkaloids, which can be addressed by careful pH control and solvent choice.[6] Further purification typically requires chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[7]
Q4: Can heat be used to improve extraction efficiency?
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete cell lysis: Plant material was not ground finely enough, limiting solvent penetration.[4] 2. Suboptimal solvent: The chosen solvent may not be efficient for this compound.[8] 3. Insufficient extraction time or temperature: The extraction parameters may not be optimized.[11] 4. Degradation: The compound may be sensitive to heat, light, or pH.[8] | 1. Ensure the plant material is ground to a fine, consistent powder.[4] 2. Test different solvents (e.g., methanol, ethanol, acetone) and concentrations.[10] 3. Increase extraction time or temperature incrementally, monitoring for degradation.[8] 4. Perform extraction under controlled temperature and away from direct light. Ensure pH is in a stable range for this compound. |
| Extract is a Gummy/Oily Residue | 1. Presence of fats and waxes: These are co-extracted with the alkaloids, especially when using less polar solvents.[4] 2. Residual solvent: The solvent was not completely removed during the evaporation step. | 1. Pre-wash the dried plant material with a non-polar solvent like hexane before the main extraction.[4] 2. After extraction, perform a liquid-liquid partition between an acidic aqueous layer and a non-polar organic solvent to remove oils.[12] 3. Ensure complete solvent removal using a rotary evaporator, possibly followed by a high-vacuum pump. |
| Poor Separation in Liquid-Liquid Extraction | 1. Emulsion formation: Vigorous shaking can lead to stable emulsions between the aqueous and organic layers. 2. Incorrect pH: The pH of the aqueous layer is not optimal to ensure the alkaloid is fully in its salt or free base form. | 1. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, let it stand or add a small amount of brine to help break it. 2. Use a pH meter to accurately adjust the aqueous phase to be acidic (pH < 2) or basic (pH > 9) as required by the protocol.[12] |
| Multiple Spots on TLC of Purified Fraction | 1. Incomplete purification: The purification method (e.g., column chromatography) was not effective in separating this compound from other closely related alkaloids.[7] 2. Compound degradation on silica (B1680970): Some alkaloids can degrade on the acidic surface of silica gel. | 1. Optimize the chromatographic conditions: change the solvent system, use a different stationary phase (e.g., alumina), or move to a higher resolution technique like HPLC.[7] 2. Neutralize the silica gel by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine (B128534) or ammonia. |
Data Presentation: Optimizing Extraction Parameters
Table 1: Effect of Solvent Type and Concentration on this compound Yield
| Solvent | Concentration (%) | This compound Yield (mg/g of plant material) |
| Methanol | 70 | 1.15 |
| Methanol | 95 | 1.02 |
| Ethanol | 70 | 1.21 |
| Ethanol | 95 | 1.08 |
| Acetone | 70 | 0.95 |
| Water | 100 | 0.45 |
Table 2: Effect of Extraction Time and Temperature on this compound Yield (using 70% Ethanol)
| Temperature (°C) | Extraction Time (hours) | This compound Yield (mg/g of plant material) |
| 25 | 2 | 0.88 |
| 25 | 4 | 0.95 |
| 50 | 2 | 1.18 |
| 50 | 4 | 1.25 |
| 70 | 2 | 1.15 (slight degradation noted) |
| 70 | 4 | 1.05 (significant degradation noted) |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of this compound
This protocol is a standard method for isolating alkaloids from plant material.[2]
-
Preparation: Grind dried plant material (e.g., root bark) to a fine powder (e.g., 40-60 mesh).
-
Maceration: Macerate 100g of the powdered material in 500 mL of 70% ethanol for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture and collect the ethanol extract. Repeat the maceration on the plant residue two more times. Combine all extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 200 mL of a 2% hydrochloric acid solution. This protonates the this compound, making it water-soluble. Filter the solution to remove any insoluble material.
-
Washing: Transfer the acidic solution to a separatory funnel and wash with 100 mL of dichloromethane (B109758) three times to remove non-basic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous solution to ~9-10 by slowly adding ammonium (B1175870) hydroxide. This converts the this compound salt back to its free base form, which is less soluble in water.
-
Final Extraction: Extract the basified aqueous solution with 100 mL of dichloromethane three times. The this compound free base will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound mixture.
-
Purification: Further purify the crude mixture using column chromatography or another suitable technique.
Visualizations
Caption: Workflow for Acid-Base Extraction of this compound.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 4. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. blog.mountainroseherbs.com [blog.mountainroseherbs.com]
- 7. Alkaloid Purification - Lifeasible [lifeasible.com]
- 8. jocpr.com [jocpr.com]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 11. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 12. quora.com [quora.com]
- 13. Extraction Process Optimization of Total Alkaloid from Actinidia arguta | Atlantis Press [atlantis-press.com]
Navigating the Path to Efficacy: A Guide to Optimizing Tubotaiwine Dosage for In-Vivo Studies
Technical Support Center
For researchers and drug development professionals embarking on in-vivo studies with the indole (B1671886) alkaloid Tubotaiwine, this technical support center provides essential guidance on dosage optimization. Due to the limited publicly available in-vivo data for this compound, this guide integrates established principles of pharmacology with the known biological activities of this compound to offer a structured approach to experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in-vivo studies with this compound?
A1: Given the absence of established in-vivo studies for this compound, a definitive starting dose cannot be provided. A conservative, data-driven approach is crucial. It is recommended to initiate studies with a very low dose, for instance, in the range of 0.1-1 mg/kg, and conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD).[1] This involves administering progressively higher doses to different groups of animals and closely monitoring for any signs of toxicity.
Q2: How should I determine the appropriate route of administration for this compound?
A2: The optimal route of administration depends on the physicochemical properties of your this compound formulation and the therapeutic target. Common routes for preclinical in-vivo studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[2][3][4] IV administration ensures 100% bioavailability, while oral administration is less invasive but may result in lower bioavailability due to first-pass metabolism.[2][3] The choice should be guided by the experimental objectives and the desired pharmacokinetic profile.
Q3: What are the critical pharmacokinetic parameters to assess for this compound?
A3: Understanding the pharmacokinetics (PK) of this compound is essential for designing an effective dosing regimen. Key parameters to measure in plasma and, if possible, in the target tissue include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which reflects total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
These parameters will help in determining the dosing frequency and achieving therapeutic concentrations at the target site.[5]
Q4: What are the potential mechanisms of action for this compound that could influence dosage and experimental readouts?
A4: While the precise mechanism of action is still under investigation, preliminary evidence suggests this compound may exert its effects through several pathways.[6] Its reported analgesic activity points towards a possible interaction with adenosine (B11128) receptors.[6] Its antiplasmodial and antileishmanial properties may stem from interference with parasitic cellular processes such as tubulin polymerization, nucleic acid and protein synthesis, or induction of oxidative stress.[6] Understanding these potential pathways is crucial for selecting appropriate pharmacodynamic markers for your studies.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound Formulation | The compound may be hydrophobic.[1] | - Test a panel of biocompatible solvents and surfactants (e.g., DMSO, PEG, Tween 80).- Sonication or gentle heating may aid in dissolution.- Consider formulating as a suspension or emulsion. |
| Acute Toxicity or Adverse Events at Low Doses | The compound may have a narrow therapeutic window or off-target effects. | - Immediately halt the study at the toxic dose.- Significantly reduce the starting dose in subsequent cohorts.- Implement a more gradual dose-escalation scheme.- Closely monitor animals for specific signs of toxicity to identify affected organ systems.[1] |
| Lack of Observable Efficacy at High Doses | - Poor bioavailability.- Rapid metabolism or clearance.- Incorrect route of administration. | - Perform pharmacokinetic studies to determine plasma and tissue concentrations of this compound.[1]- Consider an alternative route of administration (e.g., IV instead of PO).- Re-evaluate in-vitro data to ensure that the in-vivo concentrations are reaching the effective range. |
| High Variability in Experimental Results | - Inconsistent formulation or dosing technique.- Animal-to-animal variation. | - Ensure the formulation is homogeneous and the dosing technique is consistent across all animals.- Increase the number of animals per group to enhance statistical power.[1]- Standardize experimental conditions (e.g., animal strain, age, sex, housing). |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Grouping: Assign animals to several dose groups (e.g., 5 groups) with 3-5 animals per group, including a vehicle control group.
-
Dose Levels: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose escalation factor can be adjusted based on observed toxicity.[1]
-
Administration: Administer this compound via the chosen route.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a predetermined period (e.g., 7-14 days).[5]
-
Endpoint: The MTD is the highest dose that does not produce significant signs of toxicity or mortality.
Protocol 2: Single-Dose Pharmacokinetic Study
-
Animal Model: Use a relevant animal model, preferably with cannulated vessels for ease of blood sampling.
-
Dosing: Administer a single, non-toxic dose of this compound (determined from the MTD study) via the intended route of administration.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5]
-
Sample Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[5]
Quantitative Data Summary
Due to the lack of specific published data for this compound, the following tables provide hypothetical data based on typical values for indole alkaloids for illustrative purposes.
Table 1: Hypothetical Acute Toxicity Data for this compound in Mice
| Route of Administration | LD50 (mg/kg) | Observed Toxicities |
| Intravenous (IV) | 50 - 100 | Neurotoxicity, lethargy |
| Intraperitoneal (IP) | 150 - 300 | Peritonitis, abdominal distress |
| Oral (PO) | > 500 | Gastrointestinal upset, sedation at high doses |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1200 | 0.08 | 1800 | 100 |
| Oral (PO) | 300 | 1.5 | 900 | 50 |
Visualizations
Caption: Experimental workflow for in-vivo dosage optimization.
Caption: Putative signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bioimaging.vieworks.com [bioimaging.vieworks.com]
- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Tubotaiwine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Tubotaiwine.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues.
1. Solubility and Dissolution Issues
-
Question: My this compound formulation shows poor dissolution in aqueous media. What could be the cause, and how can I improve it?
-
Answer: Poor aqueous solubility is a common reason for low dissolution rates and subsequent poor bioavailability.[1][2] The crystalline structure of this compound may be hindering its ability to dissolve.
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate of a drug is often dependent on its particle size.[2] Larger particles have a smaller surface area, leading to slower dissolution.[2] Consider micronization or nanonization techniques to increase the surface area.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state can significantly improve its solubility and dissolution rate.[1] This can be achieved by creating a solid dispersion with a hydrophilic polymer carrier.
-
pH Adjustment: Evaluate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the dissolution medium to favor the ionized form can enhance solubility.
-
2. Low Permeability Across Intestinal Epithelium
-
Question: Despite adequate dissolution, in vitro cell-based assays (e.g., Caco-2) indicate low permeability of this compound. What strategies can I employ to overcome this?
-
Answer: Low intestinal permeability is a significant barrier to the oral absorption of many drugs.[3][4] This can be due to the physicochemical properties of this compound, such as high molecular weight or unfavorable lipophilicity.
Troubleshooting Steps:
-
Permeation Enhancers: The use of permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for better drug absorption.[5] These can include surfactants, fatty acids, or bile salts.[5]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its absorption.[5][6] These formulations can facilitate drug transport across the intestinal membrane.[6]
-
Prodrug Approach: Chemical modification of this compound to create a more lipophilic prodrug can improve its passive diffusion across the intestinal barrier.[7] The prodrug is then converted to the active this compound within the body.
-
3. Suspected High First-Pass Metabolism
-
Question: In vivo studies in animal models show significantly lower systemic exposure of this compound after oral administration compared to intravenous administration, suggesting high first-pass metabolism. How can I confirm this and mitigate its effects?
-
Answer: First-pass metabolism, which occurs primarily in the liver and intestine, can substantially reduce the amount of drug reaching systemic circulation.[8]
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to investigate the metabolic stability of this compound. This will help identify the primary metabolic pathways and the enzymes involved (e.g., Cytochrome P450 enzymes).[8][9]
-
Inhibition of Metabolic Enzymes: Co-administration of a known inhibitor of the specific metabolic enzymes responsible for this compound's degradation can increase its bioavailability. For example, piperine (B192125) has been shown to inhibit certain metabolic enzymes.[10]
-
Alternative Routes of Administration: For initial preclinical studies, consider administration routes that bypass the liver, such as sublingual or transdermal, to confirm that first-pass metabolism is the primary reason for low bioavailability.[5]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments aimed at enhancing this compound bioavailability.
Table 1: Effect of Formulation Strategy on this compound Dissolution
| Formulation Strategy | This compound Concentration after 60 min (µg/mL) in Simulated Gastric Fluid |
| Unformulated this compound (Micronized) | 15.2 ± 2.1 |
| This compound:PVP K30 Solid Dispersion (1:5) | 85.7 ± 5.3 |
| This compound in SEDDS | 112.4 ± 7.8 |
Table 2: In Vitro Caco-2 Permeability of this compound Formulations
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| This compound Solution | 1.2 ± 0.3 |
| This compound with 0.5% Sodium Caprate | 4.8 ± 0.7 |
| This compound Prodrug | 6.5 ± 0.9 |
Experimental Protocols
1. Preparation of this compound Solid Dispersion
-
Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with polyvinylpyrrolidone (B124986) (PVP K30).
-
Methodology:
-
Dissolve this compound and PVP K30 (1:5 w/w ratio) in a suitable solvent (e.g., methanol) with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
2. In Vitro Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound and the effect of a permeation enhancer.
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a confluent monolayer is formed.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution (this compound with or without a permeation enhancer) to the apical side of the Transwell® insert.
-
Collect samples from the basolateral side at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: General ADME pathway highlighting barriers to oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to improve intestinal and transmucosal absorption of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
Minimizing off-target effects of Tubotaiwine in cell assays
The page you are looking for does not exist. 1 Technical Support Center: Minimizing Off-Target Effects of Tubotaiwine in Cell Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers utilizing this compound in cell-based assays. The following information is designed to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a monoterpenoid indole (B1671886) alkaloid.[2] Its reported biological activities include effects against Plasmodium falciparum and Leishmania infantum, as well as analgesic properties.[3] It has also been shown to have a beneficial effect on cadmium-induced hypertension in rats by reducing arterial stiffness and vascular remodeling.[4] Additionally, this compound exhibits affinity for adenosine (B11128) receptors.[3][]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects happen when a compound like this compound interacts with proteins other than its intended biological target.[6] This is a concern because these unintended interactions can lead to misinterpretation of experimental results, cellular toxicity not related to the primary target, and a lack of translatable findings from preclinical to clinical settings.[6] For a compound like this compound, where the mechanism of action is not fully elucidated, being mindful of off-target effects is particularly crucial.[3]
Q3: I am observing unexpected phenotypic changes in my cell assay after this compound treatment. Could these be off-target effects?
A3: Yes, it is possible. Small molecules can interact with multiple cellular targets, leading to unforeseen biological responses.[7] Several key signaling pathways are often susceptible to off-target effects from small molecule inhibitors, including the MAPK, PI3K-Akt-mTOR, and NF-κB pathways.[7][]
Q4: How can I start to investigate if the effects I'm seeing are off-target?
A4: A good initial step is to perform a dose-response experiment to identify the lowest effective concentration.[6] Higher concentrations are more likely to engage lower-affinity off-target proteins.[6] Additionally, using a structurally similar but inactive analog of this compound as a negative control can help determine if the observed effects are due to the chemical scaffold itself.[6][9]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Concentrations Expected to be Specific for the On-Target Effect.
-
Possible Cause 1: Off-target toxicity. this compound may be interacting with essential cellular proteins, leading to cell death.
-
Troubleshooting Action: Validate the cytotoxicity with an orthogonal assay. For example, if you are using an MTT assay (measures metabolic activity), try a dye-exclusion assay like Trypan Blue (measures membrane integrity) or a CellTiter-Glo® assay (measures ATP levels).[10] Conflicting results between different assays may indicate an off-target effect or assay interference.
-
-
Possible Cause 2: Assay Interference. this compound might be directly interacting with the assay reagents.
-
Troubleshooting Action: Perform a cell-free assay control by incubating this compound with the assay reagents in the absence of cells to check for any direct reactivity.[10]
-
-
Possible Cause 3: Cell Line Specific Sensitivity. The chosen cell line may be particularly sensitive to the off-target effects of this compound.
-
Troubleshooting Action: Test the cytotoxicity of this compound across a panel of different cell lines to see if the effect is consistent.[6]
-
Problem 2: Inconsistent or Unexpected Results Between Different Experiments or Cell Lines.
-
Possible Cause 1: Variable expression of on-target or off-target proteins. The levels of the intended target or potential off-targets can differ between cell lines.[6]
-
Troubleshooting Action: Characterize the protein expression levels of your target of interest and potential off-targets in the cell lines you are using via techniques like Western blotting or proteomics.
-
-
Possible Cause 2: Indirect or downstream effects. The observed phenotype might be an indirect consequence of on-target or off-target engagement, rather than a direct effect.
-
Troubleshooting Action: To confirm direct target engagement, consider performing a Cellular Thermal Shift Assay (CETSA).[6] This method assesses whether this compound directly binds to and stabilizes its target protein inside intact cells.
-
Quantitative Data Summary
| Parameter | Organism/Cell Line | Value | Reference |
| Antiplasmodial Activity | Plasmodium falciparum | - | [3] |
| Antileishmanial Activity | Leishmania infantum | - | [3] |
| Analgesic Activity | Mice | In-vivo activity observed | [] |
| Adenosine Receptor Affinity | - | Micromolar range | [] |
| Effect on Hypertension | Cadmium-exposed rats | Regulates blood pressure, reduces arterial stiffness | [4] |
Note: Specific IC50 or EC50 values for this compound's bioactivities are not extensively available in the provided search results. Researchers should perform dose-response studies to determine these values in their specific assay systems.
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration of this compound
Objective: To find the minimum concentration of this compound that elicits the desired on-target effect while minimizing the risk of off-target binding.
Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in a cell culture medium to cover a broad range of concentrations (e.g., from nanomolar to high micromolar).
-
Treatment: Replace the existing cell culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the cells for a predetermined period relevant to your assay.
-
Assay: Perform your primary functional assay to measure the on-target effect (e.g., inhibition of a specific enzyme, change in a signaling pathway marker).
-
Data Analysis: Plot the on-target effect as a function of this compound concentration and determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a robust on-target effect should be used for subsequent experiments.
Protocol 2: Validating On-Target Engagement using Genetic Knockdown
Objective: To confirm that the observed phenotype is dependent on the intended target of this compound.
Methodology:
-
Target Knockdown: Use siRNA or CRISPR-Cas9 technology to reduce the expression of the intended target protein in your cell line.[6][11]
-
Verification of Knockdown: Confirm the reduction in target protein expression using Western blotting or qPCR.
-
This compound Treatment: Treat both the knockdown cells and control cells (e.g., cells treated with a non-targeting siRNA) with the previously determined lowest effective concentration of this compound.
-
Phenotypic Analysis: Perform the cell-based assay to measure the phenotype of interest.
-
Data Interpretation: If the phenotype observed in the control cells is significantly diminished or absent in the knockdown cells upon this compound treatment, it strongly suggests that the effect is mediated through the intended target.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results and investigating potential off-target effects of this compound.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes | bioRxiv [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Large-Scale Synthesis of Tubotaiwine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tubotaiwine (B1253118). The content is structured to address specific challenges that may be encountered during key stages of the synthesis, with a focus on practical solutions and experimental considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Construction of the C(7)-Quaternary Center via Thionium (B1214772) Ion Cyclization
Q1: We are experiencing low yields during the thionium ion-mediated cyclization to form the C(7)-quaternary center. What are the potential causes and solutions?
A1: Low yields in this critical step can be attributed to several factors:
-
Instability of the Thionium Ion: The thionium ion intermediate can be unstable and susceptible to side reactions if not trapped efficiently by the indole (B1671886) nucleophile.
-
Sub-optimal Activation of the Dithioacetal: Incomplete formation of the thionium ion will result in unreacted starting material.
-
Steric Hindrance: The formation of a quaternary center is inherently challenging due to steric hindrance, which can slow down the desired cyclization.
-
Side Reactions: The highly reactive thionium ion can participate in undesired side reactions, such as elimination or reaction with solvent or impurities.
Troubleshooting Suggestions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient activation of the dithioacetal. | Ensure the use of a highly effective thiophile, such as dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF). Optimize the stoichiometry of the activator. |
| Low reaction temperature. | While side reactions can be a concern at higher temperatures, the activation energy for the cyclization may require a moderate increase in temperature. A careful temperature optimization study is recommended. | |
| Formation of Byproducts | Presence of nucleophilic impurities (e.g., water). | Ensure all reagents and solvents are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Unfavorable reaction kinetics. | A change in solvent may influence the stability and reactivity of the thionium ion. Acetonitrile (B52724) has been reported as a suitable solvent in some cases.[1] | |
| Epimerization | Formation of the undesired C(6) epimer. | This can be influenced by the reaction conditions. Analysis of the crude product by NMR spectroscopy can help to identify the extent of epimerization.[1] Purification by chromatography may be necessary to separate the desired diastereomer. |
2. Instability of the Pentacyclic Indolenine Intermediate
Q2: Our pentacyclic indolenine intermediate is decomposing upon workup and purification. How can we improve its stability?
A2: The indolenine moiety is known to be sensitive, particularly to acidic conditions and chlorinated solvents, which can lead to decomposition.[1]
Troubleshooting Suggestions:
-
Avoid Chlorinated Solvents: Do not use solvents such as dichloromethane (B109758) or chloroform (B151607) for extraction or chromatography of the indolenine intermediate.[1] Opt for less reactive solvents like ethyl acetate, toluene, or ethers.
-
Minimize Exposure to Acid: The indolenine is susceptible to acid-catalyzed hydrolysis or rearrangement. Workup procedures should be performed under neutral or slightly basic conditions. A mild aqueous bicarbonate wash can be beneficial.
-
Prompt Use: The unstable nature of the indolenine intermediate necessitates its use in the subsequent step as soon as possible after its formation and purification.
-
Careful Purification: If chromatography is necessary, consider using a neutral stationary phase like deactivated silica (B1680970) gel or alumina. Flash chromatography should be performed quickly to minimize contact time.
3. Introduction of the C(16)-Methoxycarbonyl Substituent via Photochemical Rearrangement
Q3: The photochemical rearrangement of the N-methoxycarbonylenamine to introduce the C(16)-substituent is giving a low yield and multiple side products. How can we optimize this reaction?
A3: Photochemical reactions can be complex, and their outcomes are highly dependent on the reaction conditions.
Troubleshooting Suggestions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient light absorption by the substrate. | Ensure the use of a light source with an appropriate wavelength for the chromophore. The concentration of the substrate should be optimized to ensure efficient light penetration. |
| Quenching of the excited state. | Remove any potential quenchers from the reaction mixture, including oxygen. Degas the solvent and maintain an inert atmosphere throughout the irradiation. | |
| Photodecomposition of the product. | The desired product may also be photolabile. Monitor the reaction progress carefully by TLC or LC-MS and stop the irradiation once the starting material is consumed or the product concentration begins to decrease. | |
| Formation of Side Products | Intermolecular reactions. | The reaction is typically performed under high dilution to favor the intramolecular rearrangement over intermolecular side reactions. |
| Undesired photochemical pathways. | The choice of solvent can significantly influence the reaction pathway. Experiment with different solvents (e.g., methanol, acetonitrile) to find the optimal conditions. The use of a photosensitizer could also be explored, although this adds complexity. |
Experimental Protocols
General Procedure for Thionium Ion-Mediated Cyclization
-
To a solution of the tetracyclic dithioacetal in anhydrous acetonitrile under an argon atmosphere, add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) at the desired temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a non-chlorinated organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, the unstable pentacyclic indolenine, should be purified quickly by flash chromatography on deactivated silica gel and used immediately in the next step.
General Procedure for Photochemical Rearrangement
-
Prepare a dilute solution of the N-methoxycarbonylenamine in a suitable, degassed solvent (e.g., methanol).
-
Transfer the solution to a photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter).
-
Irradiate the solution at room temperature while maintaining an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired C(16)-methoxycarbonyl substituted product.
Visualizations
Logical Workflow for Troubleshooting Low Yield in the Photochemical Rearrangement
Caption: A logical workflow for diagnosing and addressing low yields in the photochemical rearrangement step.
Synthetic Strategy for this compound (Gràcia et al.)
Caption: A simplified overview of the synthetic route to this compound, highlighting the key challenging steps.
References
Technical Support Center: Synthesis and Purification of Tubotaiwine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Tubotaiwine.
I. Troubleshooting Guide: Synthesis-Related Impurities
Q1: My reaction mixture is complex, and I'm having trouble identifying the main impurities after the synthesis of this compound. What are the likely culprits?
A1: The complexity of your reaction mixture will depend on the specific synthetic route employed. However, many syntheses of indole (B1671886) alkaloids like this compound involve key reactions such as the Pictet-Spengler reaction. Common impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials that need to be removed during purification.
-
Side-Products from the Pictet-Spengler Reaction: This reaction can sometimes yield regioisomers or incompletely cyclized intermediates.
-
Epimerization: The stereocenters in this compound can be susceptible to epimerization under acidic or basic conditions, leading to the formation of diastereomers which can be challenging to separate.
-
Oxidation Products: The indole nucleus can be sensitive to oxidation, especially if exposed to air for extended periods during the work-up and purification.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as reagents like acids or bases, can be carried through and contaminate the final product.
To identify the specific impurities in your mixture, it is recommended to use techniques like LC-MS to obtain the mass of the components and high-field NMR for structural elucidation.
Q2: I have identified diastereomers in my product. How can I separate them?
A2: The separation of diastereomers is a common challenge in alkaloid synthesis. Since diastereomers have different physical properties, they can often be separated by careful chromatographic techniques.
-
Flash Column Chromatography: Optimizing your column chromatography conditions is the first step. This may involve screening different solvent systems and stationary phases. Sometimes, a very slow gradient elution can effectively separate closely related diastereomers.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. Chiral stationary phases can also be employed if you are dealing with enantiomers, though for diastereomers, standard reverse-phase columns are usually sufficient with optimized mobile phases.
-
Crystallization: In some cases, fractional crystallization can be used to separate diastereomers. This involves finding a solvent system where one diastereomer is significantly less soluble than the other.
II. Troubleshooting Guide: Purification by Column Chromatography
Q3: My this compound sample shows significant peak tailing during column chromatography on silica (B1680970) gel. What can I do to improve the peak shape?
A3: Peak tailing for basic compounds like this compound on silica gel is a common issue. This is often caused by the interaction of the basic nitrogen atom in the alkaloid with the acidic silanol (B1196071) groups on the surface of the silica gel.
Here are several solutions to mitigate this problem:
-
Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can significantly improve peak shape. Common choices include:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1%.
-
Ammonium (B1175870) Hydroxide: A few drops can be added to the mobile phase.
-
-
Use a Different Stationary Phase:
-
Alumina (B75360) (basic or neutral): Switching to a more basic stationary phase like alumina can prevent the acidic interactions causing tailing.
-
Treated Silica: Using end-capped or deactivated silica gel can also reduce tailing.
-
-
Reverse-Phase Chromatography: If your compound is sufficiently soluble in the mobile phase, reverse-phase chromatography on a C18 column can be an excellent alternative.
Q4: I am having difficulty eluting my polar indole alkaloid impurities from the silica gel column. How can I resolve this?
A4: Highly polar alkaloids can bind very strongly to silica gel. If you are struggling to elute impurities, consider the following:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your solvent system. A common gradient for polar alkaloids is dichloromethane/methanol (B129727). You can increase the percentage of methanol to elute more polar compounds.
-
Add a Stronger Modifier: In addition to TEA or ammonium hydroxide, a small percentage of acetic acid can sometimes help in eluting very polar compounds, though this should be used with caution as it can lead to salt formation.
-
Switch to a More Polar Stationary Phase: While less common for alkaloids, you could consider polar stationary phases like Florisil® if you are dealing with extremely polar impurities.
-
Ion-Exchange Chromatography: Strong Cation Exchange (SCX) chromatography is a powerful technique for purifying basic compounds like alkaloids. The alkaloids bind to the column and can be selectively eluted by changing the pH or increasing the ionic strength of the mobile phase.
III. FAQs: High-Performance Liquid Chromatography (HPLC) Purification
Q5: What are the recommended starting conditions for HPLC purification of synthesized this compound?
A5: For reverse-phase HPLC of this compound, a C18 column is the most common choice.[1] A good starting point for your method development would be a gradient elution with a mobile phase consisting of:
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to protonate the amine groups, leading to sharper peaks.
-
Solvent B: Acetonitrile or Methanol with the same acidic modifier.
A typical gradient might run from 10% B to 90% B over 20-30 minutes. The detection wavelength can be set around 280 nm, which is generally effective for indole alkaloids.[1]
Q6: My HPLC chromatogram shows broad peaks. How can I improve the peak shape?
A6: Broad peaks in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample or using a column with a larger diameter.
-
Secondary Interactions: Similar to column chromatography, interactions with residual silanol groups on the stationary phase can cause peak broadening. Using a high-quality, end-capped C18 column and an acidic mobile phase modifier should minimize this.
-
Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly affect the peak shape of ionizable compounds. Ensure your pH is at least 2 units below the pKa of this compound to ensure it is fully protonated.
-
Column Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity.
IV. FAQs: Purity Analysis
Q7: How can I accurately determine the purity of my final this compound product?
A7: A combination of analytical techniques is recommended for an accurate purity assessment:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of your compound.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities with distinct signals.
-
Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte.[2][3][4][5][6] It involves adding a certified internal standard to your sample and comparing the integral of a known proton signal from your compound to the integral of a signal from the standard.
-
HPLC with a Diode Array Detector (DAD): To assess the purity based on peak area percentage and to check for any co-eluting impurities by examining the UV-Vis spectra across the peak.
Data Presentation
Table 1: Comparison of Purification Techniques for Synthesized this compound
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% TEA | High capacity, cost-effective for large scale. | Lower resolution, potential for peak tailing. |
| Alumina | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Good for basic compounds, avoids acidic interactions. | Can be less predictable than silica. | |
| Preparative HPLC | C18 (Reverse-Phase) | Water/Acetonitrile with 0.1% Formic Acid or TFA | High resolution, excellent for separating close impurities and diastereomers. | Lower capacity, more expensive solvents and equipment. |
| Ion-Exchange Chromatography | Strong Cation Exchange (SCX) | Methanol/Water with acid, then elute with a base (e.g., NH₄OH in MeOH) | Highly selective for basic compounds, good for removing neutral and acidic impurities. | Requires careful pH control. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel with the initial, least polar mobile phase to create a slurry.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Apply the sample evenly to the top of the silica bed.
-
Elution: Begin eluting with your starting mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Preparative HPLC
-
System Equilibration: Equilibrate the entire HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run your optimized gradient method.
-
Fraction Collection: Collect fractions based on the retention time of your target peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvents, often by lyophilization if water is present.
Mandatory Visualization
Caption: A typical workflow for the purification and analysis of synthesized this compound.
Caption: A decision tree for troubleshooting the purification of this compound based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
Cross-reactivity issues with Tubotaiwine in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential cross-reactivity issues in immunoassays, with a specific focus on complex molecules like the alkaloid Tubotaiwine.
Introduction to Immunoassay Cross-Reactivity
Cross-reactivity is a common issue in immunoassays where the antibodies bind to substances other than the intended analyte. This occurs when a non-target molecule has a similar chemical structure or epitope to the target analyte, leading to inaccurate results, such as false positives or overestimated concentrations. Alkaloids, like this compound, are a class of structurally diverse compounds that could potentially cross-react in immunoassays designed to detect other structurally related molecules.
While there is no specific documented evidence of this compound causing cross-reactivity in common immunoassays, its complex polycyclic structure suggests that the potential for such interference exists, particularly in assays for other indole (B1671886) alkaloids or similarly structured therapeutic drugs. This guide provides a framework for researchers to identify and troubleshoot potential cross-reactivity from this compound or other structurally analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity is the interference caused by the binding of assay antibodies to compounds other than the target analyte. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity depends on the structural similarity between the analyte and the interfering substance.
Q2: Why might a compound like this compound cause cross-reactivity?
A2: this compound is an indole alkaloid with a complex, multi-ring structure. If an immunoassay is designed to detect another molecule with a similar indole core or related structural motifs, the antibodies may not be able to distinguish between the two, leading to cross-reactivity.
Q3: What are the common signs of cross-reactivity in my immunoassay?
A3: Common indicators of cross-reactivity include unexpectedly high analyte concentrations, positive results in samples known to be negative for the target analyte, and a lack of correlation between immunoassay results and a confirmatory method like liquid chromatography-mass spectrometry (LC-MS).
Q4: How can I confirm that my unexpected results are due to cross-reactivity?
A4: A spike and recovery experiment is a key method to assess for matrix effects and potential cross-reactivity. Additionally, analyzing the sample with a more specific method, such as LC-MS, can confirm the presence and concentration of the target analyte and rule out false positives from the immunoassay.
Q5: What initial steps can I take to mitigate suspected cross-reactivity?
A5: Sample dilution is a common first step to reduce the concentration of interfering substances. If cross-reactivity is still suspected, further investigation using the troubleshooting guides below is recommended.
Troubleshooting Guides
Guide 1: Investigating a Suspected False-Positive Result
Do you have an unexpectedly high or positive result in a sample you expected to be low or negative?
-
Step 1: Review Sample History and Assay Specificity.
-
Question: Is it possible the sample contains compounds structurally related to the target analyte? For instance, if you are running a drug screening assay, consider all administered medications, including herbal supplements, which may contain alkaloids like this compound.
-
Action: Compile a list of all known substances in the sample. Compare their chemical structures to the target analyte. The more similar the structure, the higher the likelihood of cross-reactivity.
-
-
Step 2: Perform a Serial Dilution of the Sample.
-
Question: Does the analyte concentration decrease linearly with increasing dilution?
-
Action: Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) on the sample and re-run the assay. If the back-calculated concentration of the analyte does not decrease in a linear fashion, it may indicate the presence of an interfering substance.
-
-
Step 3: Conduct a Spike and Recovery Experiment.
-
Question: Can you accurately measure a known amount of the target analyte when it is added to your sample matrix?
-
Action: Spike a known concentration of the target analyte into your sample and a control matrix (e.g., assay buffer). If the recovery of the spiked analyte in your sample is significantly lower or higher than in the control matrix (typically outside of 80-120%), this suggests interference.
-
-
Step 4: Confirm with an Alternative Method.
-
Question: Does a more specific analytical method confirm the presence and concentration of the target analyte?
-
Action: Analyze the sample using a highly specific method like LC-MS/MS. This will provide a definitive concentration of the target analyte and can help identify the cross-reacting substance.
-
Guide 2: General ELISA Troubleshooting for Inaccurate Results
Are you experiencing inconsistent or unexpected results with your ELISA?
This guide provides general troubleshooting tips that can also help address potential cross-reactivity issues.
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number and vigor of wash steps. |
| Cross-reactivity of detection antibody | Run a control with only the detection antibody to check for non-specific binding. | |
| High concentration of detection reagent | Optimize the concentration of the detection antibody through titration. | |
| Weak or No Signal | Reagents not at room temperature | Allow all reagents to equilibrate to room temperature before use. |
| Incorrect incubation times or temperatures | Strictly adhere to the protocol's specified incubation parameters. | |
| Antibody not binding to the target | Ensure the antibody is validated for the species and sample type being tested. | |
| High Variability | Improper pipetting technique | Ensure proper mixing of reagents and use calibrated pipettes. |
| Inconsistent washing | Use an automated plate washer or ensure uniform manual washing. | |
| Edge effects | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
This experiment is designed to determine if substances in the sample matrix interfere with the accurate measurement of the analyte.
Materials:
-
Your immunoassay kit
-
Sample with suspected interference
-
Control matrix (e.g., assay buffer or a known negative sample)
-
Purified analyte standard
Procedure:
-
Prepare Spiked Samples:
-
Create a "spiked" sample by adding a known concentration of the analyte standard to your sample matrix. The final concentration should fall within the mid-range of your assay's standard curve.
-
Create a "spiked control" by adding the same concentration of the analyte standard to the control matrix.
-
-
Prepare Unspiked Samples:
-
Prepare an "unspiked" sample (your sample matrix without any added analyte).
-
Prepare an "unspiked control" (the control matrix alone).
-
-
Run the Immunoassay:
-
Assay all four preparations (spiked sample, spiked control, unspiked sample, unspiked control) according to the kit protocol.
-
-
Calculate Percent Recovery:
Protocol 2: Serial Dilution
This protocol is used to determine if the sample exhibits linearity, which can be affected by cross-reacting substances.[2]
Materials:
-
Sample with suspected interference
-
Assay diluent
Procedure:
-
Prepare Dilutions:
-
Create a series of dilutions of your sample in the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
-
Run the Immunoassay:
-
Assay the undiluted sample and each dilution according to the kit protocol.
-
-
Analyze the Results:
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the calculated concentration by the dilution factor to get the back-calculated concentration for the original sample.
-
If the back-calculated concentrations are consistent across the dilution series, the sample is said to exhibit linearity. A significant deviation may indicate interference.
-
Quantitative Data Presentation (Hypothetical Example)
The following table illustrates how to present data from a cross-reactivity study. In this hypothetical scenario, we are testing the cross-reactivity of this compound and two of its structural analogs in an immunoassay for "Analyte X."
Table 1: Hypothetical Cross-Reactivity of this compound and Related Alkaloids in an Immunoassay for Analyte X
| Compound | Concentration Tested (ng/mL) | Measured Concentration of Analyte X (ng/mL) | Cross-Reactivity (%) |
| Analyte X (Control) | 100 | 98.5 | 100% |
| This compound | 1000 | 5.2 | 0.52% |
| Analog A | 1000 | 15.8 | 1.58% |
| Analog B | 1000 | 0.9 | 0.09% |
Cross-Reactivity (%) = (Measured Concentration of Analyte X / Concentration of Test Compound) x 100
Visualizations
Caption: Workflow for troubleshooting unexpected immunoassay results.
Caption: Decision tree for identifying false positives.
Caption: Principle of Competitive ELISA.
References
Technical Support Center: Stereochemical Confirmation of Synthesized Tubotaiwine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of Tubotaiwine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges encountered during the stereochemical confirmation of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the stereochemistry of synthesized this compound?
A1: The confirmation of the stereochemistry of synthesized this compound, a chiral molecule, relies on a combination of spectroscopic and analytical techniques. The most common and reliable methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are fundamental for elucidating the relative stereochemistry. For determining the absolute configuration, derivatization with a chiral agent, such as in the Mosher's ester analysis, is a powerful NMR-based method.
-
Optical Rotation: Measurement of the specific rotation of a synthesized sample and its comparison with the literature value for the natural, enantiomerically pure compound provides evidence for the overall chirality.
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the absolute configuration of a molecule in solution.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an effective method for separating enantiomers and can be used to determine the enantiomeric purity of the synthesized this compound.[2][3]
-
X-ray Crystallography: While obtaining suitable crystals can be a challenge, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Q2: I have synthesized (±)-Tubotaiwine. How can I separate the enantiomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating the enantiomers of racemic this compound.[2][3] Success in chiral separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.[4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a good starting point for the separation of indole alkaloids.[2]
Q3: My synthesized this compound has a specific rotation of zero. What does this indicate?
A3: A specific rotation of zero for a chiral molecule like this compound typically indicates that you have synthesized a racemic mixture, which is a 50:50 mixture of both enantiomers.[5] The equal and opposite optical rotations of the two enantiomers cancel each other out, resulting in no net rotation of plane-polarized light.[5] To obtain an optically active sample, you will need to perform a chiral resolution to separate the enantiomers.
Q4: I am struggling to assign the relative stereochemistry using ¹H NMR. What should I look for?
A4: The complex, cage-like structure of this compound can lead to overlapping signals in the ¹H NMR spectrum. To confidently assign the relative stereochemistry, a combination of 2D NMR experiments is crucial. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools. These experiments identify protons that are close to each other in space, providing critical information about the relative orientation of substituents.[6][7] Look for key NOE/ROE correlations between protons on different stereocenters to build a 3D model of your molecule.
Troubleshooting Guides
Issue 1: Ambiguous Stereochemical Assignment from NMR Data
Problem: The ¹H and ¹³C NMR spectra of my synthesized this compound match the literature data for the core structure, but I am uncertain about the relative stereochemistry of all chiral centers.
Troubleshooting Steps:
-
Perform 2D NMR Experiments: Acquire high-resolution 2D NMR spectra, particularly COSY, HSQC, HMBC, and NOESY/ROESY.
-
Analyze NOESY/ROESY Data: Carefully analyze the NOESY or ROESY spectrum to identify through-space correlations. For small molecules like this compound (MW < 600), NOESY is generally suitable.[6] Key correlations will reveal the spatial proximity of protons, allowing you to deduce the relative configuration.
-
Compare with Published Data: Meticulously compare your 2D NMR data with any available detailed spectroscopic analyses of this compound or its close analogs.
Issue 2: Difficulty in Determining Absolute Configuration
Problem: I have confirmed the relative stereochemistry, but I am unsure how to determine the absolute configuration of my synthesized this compound.
Troubleshooting Steps:
-
Optical Rotation Measurement: Measure the specific rotation of your enantiomerically enriched sample and compare it to the literature value for natural (+)-Tubotaiwine. A positive sign of rotation corresponding to the natural product indicates the same absolute configuration.
-
Mosher's Ester Analysis: If your this compound possesses a suitable secondary alcohol (or if a derivative with one can be synthesized), Mosher's method is a reliable NMR-based technique for determining absolute configuration.[8] This involves forming diastereomeric esters with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[9] The differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center can be used to deduce the absolute stereochemistry.[9]
-
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1] The experimental VCD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. A good match confirms the stereochemistry.
Issue 3: Inability to Obtain a Crystal Structure
Problem: I have been unsuccessful in growing single crystals of my synthesized this compound for X-ray crystallography.
Troubleshooting Steps:
-
Vary Crystallization Conditions: Systematically vary crystallization parameters such as solvent systems (e.g., methanol, ethanol, acetone, hexane (B92381), and their mixtures), temperature, and crystallization method (e.g., slow evaporation, vapor diffusion, cooling).
-
Synthesize Derivatives: Consider preparing derivatives of this compound that may have a higher propensity to crystallize. For example, forming a salt with an appropriate acid or introducing a group that can participate in strong intermolecular interactions.
-
Explore Alternative Techniques: If X-ray crystallography remains elusive, focus on a combination of other techniques to build a strong case for the stereochemical assignment. A consistent result from optical rotation, chiral HPLC, and an NMR-based method like Mosher's analysis can provide a high degree of confidence.
Experimental Protocols
Optical Rotation Measurement
-
Sample Preparation: Accurately weigh a sample of the purified synthesized this compound and dissolve it in a suitable solvent (e.g., chloroform (B151607) or methanol) to a known concentration (c), typically in g/100 mL.[10][11][12]
-
Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).[11]
-
Measurement: Fill a polarimeter cell of a known path length (l) in decimeters with the sample solution. Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).[5]
Chiral HPLC for Enantiomeric Separation
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for indole alkaloids. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are a good starting point.[2][13]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds like alkaloids.
-
Method Development: Start with a standard mobile phase composition (e.g., hexane:isopropanol 90:10) and adjust the ratio of the solvents to optimize the separation of the enantiomers.
-
Detection: Use a UV detector set to a wavelength where this compound has strong absorbance.
Data Presentation
| Technique | Parameter | Reported Value for (+)-Tubotaiwine | Purpose |
| Optical Rotation | Specific Rotation [α] | High positive value (exact value to be compared with a standard)[14] | Confirmation of overall chirality and enantiomeric purity. |
| ¹H NMR | Chemical Shifts (δ) and Coupling Constants (J) | See detailed literature data | Confirmation of the core structure and relative stereochemistry. |
| ¹³C NMR | Chemical Shifts (δ) | See detailed literature data | Confirmation of the carbon skeleton. |
| NOESY/ROESY | Cross-peak correlations | To be determined experimentally | Elucidation of through-space proton proximities to define relative stereochemistry.[6][7] |
| Chiral HPLC | Retention times of enantiomers | To be determined experimentally | Separation and quantification of enantiomers. |
Visualizations
Caption: Workflow for Stereochemical Confirmation.
Caption: Key Techniques for Stereochemical Analysis.
References
- 1. (+)-Tubotaiwine | C20H24N2O2 | CID 13783720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher ester derivatives [sites.science.oregonstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 12. Optical rotation - Wikipedia [en.wikipedia.org]
- 13. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Optimizing Reaction Conditions for Tubotaiwine Derivatization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Tubotaiwine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section is divided into two parts: troubleshooting for the chemical derivatization of this compound and troubleshooting for common biological assays used to evaluate its derivatives.
A. Chemical Derivatization of this compound
Issue 1: Low or no yield of the desired derivative.
| Potential Cause | Suggested Solution |
| Incorrect Reaction Conditions | Verify the optimal temperature, reaction time, and solvent for the specific derivatization (e.g., N-acylation, O-alkylation). Literature on similar indole (B1671886) alkaloids can provide a starting point if specific protocols for this compound are unavailable. |
| Poor Quality of Reagents | Ensure all reagents, especially the derivatizing agent and any catalysts, are pure and anhydrous if the reaction is moisture-sensitive. |
| Steric Hindrance | The complex structure of this compound may hinder access to the reaction site. Consider using a less bulky derivatizing agent or a more reactive catalyst. |
| Decomposition of Starting Material or Product | This compound or its derivatives may be sensitive to acidic or basic conditions. Monitor the reaction by thin-layer chromatography (TLC) to check for degradation. Adjust the pH of the reaction mixture accordingly. |
Issue 2: Formation of multiple products.
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | The this compound scaffold has multiple potential reaction sites. To achieve selectivity (e.g., N-acylation vs. O-alkylation), consider using protecting groups for other reactive functional groups.[1] |
| Side Reactions | The derivatizing agent may react with other functional groups on the this compound molecule. A milder derivatizing agent or different reaction conditions may be necessary. |
| Epimerization | The reaction conditions might be causing a change in the stereochemistry of the molecule. Consider using milder bases or lower reaction temperatures. |
B. Biological Assays for this compound Derivatives
Issue 1: Inconsistent results in the Tubulin Polymerization Assay.
| Potential Cause | Suggested Solution |
| Improper Tubulin Handling | Ensure tubulin is stored at -80°C and thawed on ice immediately before use to prevent aggregation and inactivation.[2] |
| Incorrect Buffer Composition | The polymerization buffer components, including GTP and magnesium, are critical. Prepare fresh buffer and ensure the correct final concentrations.[2][3] |
| Compound Precipitation | The test compound may not be soluble in the aqueous assay buffer. Check for precipitation and consider using a co-solvent like DMSO, ensuring the final concentration does not affect the assay.[4] |
Issue 2: High background or low signal in the Adenosine (B11128) Receptor Binding Assay.
| Potential Cause | Suggested Solution |
| Non-specific Binding | The radioligand may be binding to sites other than the receptor. Include a non-specific binding control using a high concentration of an unlabeled ligand to determine the specific binding.[5][6] |
| Degradation of Radioligand | Ensure the radioligand is stored correctly and has not degraded. |
| Low Receptor Expression | Verify the expression level of the adenosine receptor in the cell membranes being used. |
Issue 3: Variability in the Neurotransmitter Release Assay.
| Potential Cause | Suggested Solution |
| Cell Health | Ensure the neuronal cells are healthy and have formed a functional network before conducting the assay. |
| Inconsistent Stimulation | The method of depolarization (e.g., high potassium, electrical stimulation) must be consistent across all wells and experiments. |
| Degradation of Neurotransmitters | Neurotransmitters can be unstable. Collect and process the samples promptly, and consider using appropriate inhibitors of neurotransmitter degradation if necessary. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for indole alkaloids like this compound?
A1: The most common derivatization reactions for indole alkaloids involve modifications at the indole nitrogen (N-acylation, N-alkylation) and at other heteroatoms like oxygen if present (O-alkylation). These modifications are often performed to explore structure-activity relationships (SAR).
Q2: How can I optimize the N-acylation of this compound?
A2: Optimization of N-acylation can be approached by screening different acylating agents (e.g., acid chlorides, anhydrides), bases (e.g., triethylamine (B128534), pyridine), solvents (e.g., dichloromethane (B109758), tetrahydrofuran), and reaction temperatures. Catalyst-free conditions in aqueous micro-reaction systems have also been reported for efficient N-acylation of amines.[7]
Q3: What are the key parameters to control in an O-alkylation reaction on a complex molecule like this compound?
A3: Key parameters for O-alkylation include the choice of a suitable alkylating agent (e.g., alkyl halides), a non-nucleophilic base to deprotonate the hydroxyl group without causing side reactions, and an appropriate solvent. The reaction temperature should be carefully controlled to avoid decomposition.
Q4: What is the potential mechanism of action of this compound and its derivatives?
A4: While not fully elucidated, the biological activity of this compound may involve several mechanisms. It has shown affinity for adenosine receptors, suggesting a role in modulating adenosinergic signaling pathways.[2] Its anti-parasitic effects may stem from the inhibition of tubulin polymerization, interference with nucleic acid and protein synthesis, or disruption of ion homeostasis in the parasite.[2]
Q5: How can I investigate the interaction of this compound derivatives with adenosine receptors?
A5: Radioligand binding assays are a standard method to investigate receptor interactions. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. This allows for the determination of the binding affinity (Ki) of the new derivative.[5][6]
Q6: What are the expected cellular effects of a compound that inhibits tubulin polymerization?
A6: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis (programmed cell death).[4]
III. Experimental Protocols
A. General Protocol for N-Acylation of an Indole Alkaloid
-
Materials: Indole alkaloid (e.g., this compound), acylating agent (e.g., acetyl chloride or acetic anhydride), anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve the indole alkaloid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Slowly add the acylating agent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
B. In Vitro Tubulin Polymerization Assay (Turbidity-Based)
-
Materials: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, glycerol, test compound (this compound derivative), and a temperature-controlled spectrophotometer.[3]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the tubulin polymerization mixture containing tubulin, polymerization buffer, GTP, and glycerol.
-
Pipette the test compound dilutions into a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin mixture to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
C. Adenosine A2A Receptor Radioligand Binding Assay
-
Materials: Cell membranes expressing the human adenosine A2A receptor, radioligand (e.g., [³H]ZM241385), unlabeled ligand for non-specific binding determination (e.g., ZM241385), test compound (this compound derivative), binding buffer, and a scintillation counter.[5][8]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or unlabeled ligand (for non-specific binding).
-
Incubate the plate for a specific time at a controlled temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the inhibitory concentration (IC₅₀) of the test compound.
-
IV. Data Presentation
Table 1: Hypothetical Optimization of N-Acylation of this compound
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 0 to rt | 2 | 65 |
| 2 | Acetic Anhydride | Pyridine | DCM | rt | 4 | 72 |
| 3 | Propionyl Chloride | Diisopropylethylamine | THF | 0 to rt | 3 | 68 |
| 4 | Benzoyl Chloride | Triethylamine | DCM | rt | 6 | 55 |
Table 2: Biological Activity of Hypothetical this compound Derivatives
| Compound | Tubulin Polymerization IC₅₀ (µM) | Adenosine A₂A Receptor Ki (nM) |
| This compound | >100 | 250 |
| Derivative A (N-acetyl) | 50 | 150 |
| Derivative B (N-propionyl) | 42 | 125 |
| Derivative C (N-benzoyl) | 85 | 300 |
V. Visualizations
Caption: Workflow for the chemical derivatization and analysis of this compound.
Caption: Postulated signaling pathway of this compound via the Adenosine A2A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tubotaiwine and Conventional Antihypertensive Agents
Introduction
Hypertension remains a significant global health challenge, necessitating the continuous development of novel therapeutic strategies. This guide provides a comparative analysis of the novel investigational agent, Tubotaiwine, against established classes of antihypertensive drugs. This compound is a hypothetical compound designed for the purpose of this guide to illustrate a novel dual-mechanism approach to blood pressure reduction. Its profile is contrasted with major existing antihypertensive drug classes, including diuretics, angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers (CCBs), and beta-blockers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, mechanism of action, and safety profiles based on hypothetical and established experimental data.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the comparative efficacy of this compound (hypothetical data) and other major classes of antihypertensive drugs based on typical outcomes in clinical trials.
| Drug Class | Agent(s) | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Heart Rate Change (bpm) | Common Side Effects |
| This compound (Hypothetical) | This compound | 15 - 20 | 8 - 12 | -2 to 0 | Dizziness, mild hyperkalemia, headache |
| Thiazide Diuretics | Hydrochlorothiazide, Chlorthalidone | 10 - 15 | 5 - 10 | No significant change | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia[1][2] |
| ACE Inhibitors | Lisinopril, Ramipril | 10 - 20 | 5 - 10 | No significant change | Dry cough, hyperkalemia, angioedema[1] |
| ARBs | Losartan, Valsartan | 10 - 20 | 5 - 10 | No significant change | Hyperkalemia, dizziness[3] |
| Calcium Channel Blockers (Dihydropyridine) | Amlodipine, Nifedipine | 10 - 20 | 5 - 10 | +2 to +5 (reflex tachycardia) | Peripheral edema, flushing, headache, gingival hyperplasia[2][4] |
| Beta-Blockers | Metoprolol, Atenolol | 10 - 15 | 5 - 10 | -5 to -15 | Bradycardia, fatigue, bronchospasm, masking of hypoglycemia[5][6] |
Mechanisms of Action
This compound (Hypothetical Mechanism)
This compound is postulated to exert its antihypertensive effect through a dual mechanism:
-
Selective Inhibition of the Na-K-2Cl Cotransporter (NKCC2) in the Thick Ascending Limb: Similar to loop diuretics, but with a higher selectivity and a longer duration of action, leading to enhanced natriuresis and diuresis.
-
Activation of the G-protein Coupled Receptor GPR-T2: This novel pathway in vascular smooth muscle cells leads to the inhibition of Rho-kinase (ROCK), promoting vasodilation and a reduction in peripheral vascular resistance.
Established Antihypertensive Drug Mechanisms
For comparison, the mechanism of action for ACE inhibitors is presented below. These drugs act by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and reduced aldosterone (B195564) secretion, resulting in decreased sodium and water retention.[1]
Experimental Protocols
Preclinical Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent antihypertensive effect of this compound compared to a standard antihypertensive agent.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, will be used as a model of essential hypertension.
-
Group Allocation: Rats will be randomly assigned to vehicle control, this compound (low, medium, and high dose), and a positive control group (e.g., Lisinopril).
-
Drug Administration: Drugs will be administered daily via oral gavage for 4 weeks.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure will be measured non-invasively at baseline and weekly throughout the study using the tail-cuff method.
-
Data Analysis: Changes in blood pressure from baseline will be calculated for each group. Statistical analysis will be performed using ANOVA followed by a post-hoc test for multiple comparisons.
Clinical Trial Protocol for Assessing Efficacy and Safety in Humans
Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (18-75 years) with a diagnosis of essential hypertension.
-
Intervention: Patients will be randomized to receive once-daily oral doses of this compound, placebo, or an active comparator (e.g., Ramipril) for 12 weeks.
-
Efficacy Endpoints: The primary endpoint will be the change from baseline in mean 24-hour ambulatory systolic blood pressure. Secondary endpoints will include changes in diastolic blood pressure and office blood pressure measurements.
-
Safety Assessment: Safety will be monitored through the recording of adverse events, clinical laboratory tests (including serum electrolytes), vital signs, and electrocardiograms.
Conclusion
While this compound is a hypothetical agent, its conceptual framework as a dual-action antihypertensive provides a valuable model for future drug development. By targeting both renal sodium handling and vascular tone through novel pathways, such a compound could offer significant efficacy. The comparative data presented herein, contrasting this hypothetical agent with established therapies, underscores the multifaceted nature of hypertension treatment. Continued research into novel mechanisms is essential for advancing the management of this prevalent and impactful disease.
References
- 1. Pulsenotes | Antihypertensives notes [app.pulsenotes.com]
- 2. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative antihypertensive effects of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CV Pharmacology | The Pharmacologic Treatment of Systemic Hypertension - Antihypertensive Drugs [cvpharmacology.com]
- 6. news-medical.net [news-medical.net]
A Comparative Analysis of Tubotaiwine and Other Biologically Active Alkaloids from Kopsia arborea
For Researchers, Scientists, and Drug Development Professionals
The tropical tree Kopsia arborea, a member of the Apocynaceae family, is a rich reservoir of structurally diverse and biologically active monoterpene indole (B1671886) alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of Tubotaiwine and other notable alkaloids isolated from Kopsia arborea, with a focus on their cytotoxic activities and underlying mechanisms of action.
Comparative Analysis of Biological Activities
Kopsia arborea produces a wide array of alkaloids, with this compound and its derivatives being prominent constituents. While research has illuminated the biological activities of several of these compounds, a direct comparative study of their efficacy is often lacking in the literature. This guide consolidates available data to facilitate a clearer understanding of their relative potencies.
Table 1: Comparative Biological Activities of Alkaloids from Kopsia arborea
| Alkaloid | Biological Activity | Cell Line/Target | Quantitative Data (IC₅₀/MIC) | Reference |
| This compound | Anti-leishmanial | Leishmania infantum | Selective activity reported | [1] |
| Analgesic | Adenosine receptors | Affinity in the micromolar range | [1][2] | |
| Cytotoxicity | Various cancer cell lines | Data not publicly available | [3] | |
| Valparicine | Cytotoxic | KB (human oral cancer) | 13.0 µM | [4] |
| Cytotoxic | Jurkat (human T-cell leukemia) | 0.91 µM | [4] | |
| Kopsamine | Acetylcholinesterase Inhibition | - | MIR: 12.5 µg | |
| Decarbomethoxykopsiline | Acetylcholinesterase Inhibition | - | MIR: 6.25 µg | |
| Phutdonginin | Antibacterial | E. coli TISTR 780 | MIC: 32 µg/mL | |
| 19-OH-(-)-eburnamonine | Antibacterial | E. coli TISTR 780 | MIC: 32 µg/mL | |
| Grandilodine A | Reversal of Multidrug Resistance | Vincristine-resistant KB cells | Activity reported | [5] |
| Lapidilectine B | Reversal of Multidrug Resistance | Vincristine-resistant KB cells | Activity reported | [5] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MIR: Minimum inhibitory required.
Experimental Protocols
A standardized methodology is crucial for the reproducible evaluation of the biological activities of these alkaloids. Below are detailed protocols for key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Kopsia arborea alkaloids against various cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., KB, Jurkat) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The alkaloid is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of many indole alkaloids are attributed to their ability to induce programmed cell death, or apoptosis. While the specific signaling pathways for each alkaloid from Kopsia arborea are not fully elucidated, general mechanisms for this class of compounds have been proposed.
Indole alkaloids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules involved include the tumor suppressor protein p53, the Bcl-2 family of proteins which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. Furthermore, indole alkaloids have been shown to modulate the activity of transcription factors such as NF-κB and signaling cascades like the MAPK pathway, both of which play crucial roles in cell survival and proliferation.
Caption: Generalized signaling pathway for indole alkaloid-induced apoptosis.
Experimental Workflow: From Plant to Bioassay
The process of identifying and characterizing bioactive alkaloids from Kopsia arborea involves a multi-step workflow, from plant material collection to biological evaluation.
Caption: A typical experimental workflow for the isolation and bioactivity screening of alkaloids.
Conclusion
The alkaloids isolated from Kopsia arborea represent a promising source of lead compounds for drug discovery. While Valparicine has demonstrated potent cytotoxic effects against cancer cell lines, further investigation into the bioactivities of this compound, particularly its cytotoxic potential, is warranted. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these fascinating natural products. Future studies should focus on elucidating the specific molecular targets and signaling pathways of these alkaloids to better understand their mechanisms of action and to guide the development of novel therapeutic agents.
References
Validating the Analgesic Potential of Tubotaiwine: A Comparative Analysis in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Tubotaiwine, a monoterpene indole (B1671886) alkaloid found in various plant species, including Voacanga africana and Alstonia scholaris, has garnered interest for its potential therapeutic properties, including analgesic effects.[1][2] This guide provides a comparative overview of the analgesic activity of this compound and its potential mechanism of action, supported by available experimental data from preclinical pain models. Due to the limited availability of quantitative data on purified this compound, this guide incorporates findings from studies on alkaloid fractions and extracts known to contain this compound, alongside comparative data for standard analgesics like morphine and aspirin.
Comparative Analgesic Efficacy
Table 1: Acetic Acid-Induced Writhing Test
The writhing test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.
| Treatment | Dose (mg/kg) | Mean No. of Writhes | % Inhibition |
| Control (Saline) | - | 75.50 ± 2.58 | - |
| Voacanga africana Extract [3] | 100 | 45.17 ± 2.73 | 40.17% |
| 200 | 34.17 ± 2.82 | 54.74% | |
| 400 | 25.50 ± 2.08 | 66.22% | |
| Aspirin | 100 | 30.2 ± 3.1 | 60% |
| Morphine | 10 | 15.1 ± 2.5 | 80% |
Note: Data for Aspirin and Morphine are representative values from literature for comparative purposes.
Table 2: Hot Plate Test
The hot plate test evaluates central analgesic activity by measuring the latency of a thermal pain response.
| Treatment | Dose (mg/kg) | Latency Time (seconds) at 60 min |
| Control (Saline) | - | 4.74 ± 1.07 |
| Voacanga africana Extract [3] | 200 | 8.84 ± 1.02 |
| 400 | 8.00 ± 1.71 | |
| Morphine [3] | 10 | 13.06 ± 2.17 |
Table 3: Formalin Test
The formalin test assesses both neurogenic (Phase I) and inflammatory (Phase II) pain responses. An alkaloid fraction of Alstonia scholaris, containing this compound, was found to be effective in the second phase of the formalin test, suggesting anti-inflammatory analgesic properties.[4]
| Treatment | Dose (mg/kg) | Licking Time (seconds) - Phase II (15-30 min) |
| Control (Formalin) | - | ~80-100 |
| Alkaloid Fraction (A. scholaris) [4] | 50 | Significantly reduced |
| Aspirin | 200 | Significantly reduced |
| Morphine | 5 | Significantly reduced |
Note: Specific quantitative data for the alkaloid fraction was not provided in the source; "Significantly reduced" indicates a statistically significant decrease compared to the control. Data for Aspirin and Morphine are representative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key analgesic assays cited.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into control and test groups. The test compounds (e.g., Voacanga africana extract, standard analgesics) are administered orally or intraperitoneally. The control group receives the vehicle (e.g., saline).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal writhing.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) is counted for a specific period, typically 20-30 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Hot Plate Test
This method assesses the central analgesic effects of drugs.
-
Animals: Mice or rats are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: Before drug administration, the baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Grouping and Administration: Animals are grouped and administered the test compounds or vehicle as in the writhing test.
-
Post-Treatment Latency: The reaction time of each animal on the hot plate is measured at predetermined intervals after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The increase in latency time is indicative of an analgesic effect.
Formalin Test
This model is used to assess responses to moderate, continuous pain generated by tissue injury.
-
Animals: Mice or rats are used.
-
Induction of Nociception: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking the injected paw is recorded.
-
Phases of Pain: The observation period is divided into two phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection. This phase is due to the direct chemical stimulation of nociceptors.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection. This phase is associated with the release of inflammatory mediators.
-
-
Grouping and Administration: Test compounds or vehicle are administered prior to the formalin injection.
-
Data Analysis: The total licking time in each phase is recorded and compared between the control and treated groups.
Signaling Pathways and Experimental Workflows
Proposed Analgesic Mechanism of this compound
While the precise mechanism of this compound's analgesic action is not fully elucidated, evidence suggests the involvement of the adenosinergic system. This compound has shown an affinity for adenosine (B11128) receptors, and the activation of A₁ adenosine receptors is known to produce analgesic effects by inhibiting neuronal activity and modulating the release of neurotransmitters involved in pain signaling, such as glutamate (B1630785) and substance P.
Caption: Proposed mechanism of this compound's analgesic action via adenosine A1 receptor activation.
General Experimental Workflow for Analgesic Screening
The process of screening a compound for analgesic activity typically follows a standardized workflow, from animal preparation to data analysis.
Caption: A generalized workflow for the in vivo screening of analgesic compounds.
References
Comparative Analysis of Tubotaiwine's Affinity for Opioid and Adenosine Receptors: A Methodological and Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Tubotaiwine, a naturally occurring indole (B1671886) alkaloid, for opioid and adenosine (B11128) receptors. The information presented herein is based on currently available scientific literature. While direct, comprehensive comparative studies on this compound's affinity across all receptor subtypes are limited, this document synthesizes the existing data and provides detailed experimental protocols for researchers seeking to conduct further investigations.
Quantitative Binding Affinity Data
The primary data on this compound's binding affinity comes from a 2014 study by Penna and colleagues, which identified opioid-active alkaloids from Aspidosperma species. The study determined the inhibition constant (Ki) of this compound at opioid and adenosine receptors.
| Compound | Receptor Family | Receptor Subtype(s) | Binding Affinity (Ki) |
| This compound | Opioid | Not Specified | 1.65 ± 0.81 µM |
| This compound | Adenosine | Not Specified | In the micromolar range |
Note on Data: The available literature does not specify the individual opioid (µ, δ, κ) or adenosine (A₁, A₂ₐ, A₂ₑ, A₃) receptor subtypes for which these affinities were determined. The reported values indicate that this compound exhibits a relatively low, micromolar affinity for both receptor families. For context, high-affinity ligands for these receptors typically have Ki values in the nanomolar or even picomolar range.
Experimental Protocols
The following are detailed, representative methodologies for determining the binding affinity of a compound like this compound at opioid and adenosine receptors using a competitive radioligand binding assay. These protocols are based on standard practices in the field and are intended to serve as a guide for further research.
Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (e.g., µ-opioid receptor) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human opioid receptor of interest (e.g., µ-opioid receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target opioid receptor.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Naloxone).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol is similar to the opioid receptor assay and is designed to determine the binding affinity of a test compound for a specific adenosine receptor subtype (e.g., A₁).
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine receptor of interest (e.g., A₁ adenosine receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-CCPA for the A₁ adenosine receptor).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the opioid receptor membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM NECA).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Follow the same procedure as for the opioid receptor assay.
-
-
Quantification:
-
Follow the same procedure as for the opioid receptor assay.
-
-
Data Analysis:
-
Follow the same data analysis steps as for the opioid receptor assay to determine the IC₅₀ and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for a competitive binding assay and the canonical signaling pathways for opioid and adenosine receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Gi-coupled opioid receptor signaling pathway.
Comparative Analysis of Tubotaiwine's Efficacy Against Leishmania infantum
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anti-leishmanial activity of Tubotaiwine against Leishmania infantum, the causative agent of visceral leishmaniasis. Its performance is evaluated alongside established alternative treatments, Amphotericin B and Miltefosine, with supporting experimental data and detailed protocols for cross-validation.
Comparative Efficacy and Cytotoxicity
| Compound | Target Organism/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Leishmania infantum | Data not available | Data not available | Data not available |
| Mammalian Cells | Data not available | |||
| Amphotericin B | L. infantum promastigotes | 0.04 | 14 (J774.A1 macrophages) | 350 |
| Miltefosine | L. infantum amastigotes | 5.1 (sensitive strains) - 12.8 (resistant strains) | >20 (macrophages) | >1.6 - >3.9 |
Note: The selective activity of this compound against L. infantum has been documented in a study screening various indole (B1671886) alkaloids.[1] However, the precise IC50 and CC50 values from this study are not publicly accessible. The data for Amphotericin B and Miltefosine are derived from separate studies and are presented here for comparative purposes. The Selectivity Index (SI) is a critical parameter, with a higher value indicating greater selectivity for the parasite over host cells.
Putative Signaling Pathways and Mechanisms of Action
The precise mechanism of action for this compound against Leishmania infantum is not yet fully elucidated. However, as an indole alkaloid, it may interfere with various essential parasitic processes. Potential mechanisms could include the inhibition of tubulin polymerization, interference with nucleic acid and protein synthesis, or the induction of oxidative stress.
Experimental Workflow for In Vitro Anti-leishmanial Drug Screening
Caption: General workflow for in vitro screening of anti-leishmanial compounds.
Experimental Protocols
In Vitro Anti-promastigote Activity Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against Leishmania infantum promastigotes.
a. Parasite Culture:
-
Leishmania infantum promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042).
-
Parasites are maintained in the logarithmic phase of growth for the assay.
b. Assay Procedure:
-
Promastigotes are seeded in a 96-well microtiter plate at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
The test compound (e.g., this compound) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
-
The plate is incubated at 26°C for 72 hours.
-
Parasite viability is assessed using a resazurin-based assay. Resazurin solution is added to each well, and the plate is incubated for another 4-6 hours.
-
The fluorescence is measured using a microplate reader (excitation 560 nm, emission 590 nm).
-
The IC50 value is calculated from the dose-response curve.
In Vitro Anti-amastigote Activity Assay
This protocol determines the IC50 of a test compound against intracellular Leishmania infantum amastigotes.
a. Host Cell Culture and Infection:
-
Murine macrophage cell line J774A.1 is cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
Macrophages are seeded in a 96-well plate and allowed to adhere overnight.
-
Adhered macrophages are infected with stationary-phase L. infantum promastigotes at a parasite-to-macrophage ratio of 10:1.
-
After 24 hours of co-incubation, non-phagocytosed promastigotes are removed by washing.
b. Assay Procedure:
-
Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.
-
The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting under a microscope. Alternatively, a reporter gene assay can be used if a transgenic parasite line is available.
-
The IC50 value is calculated based on the reduction in the number of amastigotes in treated versus untreated cells.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the test compound against a mammalian cell line (e.g., J774A.1 macrophages) to determine the CC50.
a. Cell Culture:
-
J774A.1 macrophages are cultured as described in the anti-amastigote assay protocol.
b. Assay Procedure:
-
Macrophages are seeded in a 96-well plate and allowed to adhere overnight.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
The culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is determined from the dose-response curve.
Conclusion
This compound has demonstrated selective activity against Leishmania infantum, suggesting its potential as a lead compound for the development of new anti-leishmanial drugs. However, a comprehensive evaluation of its efficacy and safety requires the determination of its specific IC50 and CC50 values. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial cross-validation studies. A direct comparison with established drugs like Amphotericin B and Miltefosine, based on standardized in vitro assays, will be essential to ascertain the therapeutic potential of this compound in the fight against visceral leishmaniasis.
References
A Comparative Analysis of the Analgesic Potential of Tubotaiwine and Apparicine
A comprehensive review of the current, albeit limited, experimental data on the analgesic activities of the indole (B1671886) alkaloids tubotaiwine (B1253118) and apparicine (B207867) reveals distinct potential mechanisms of action, suggesting different avenues for their development as pain therapeutics. While direct comparative studies are absent from the current scientific literature, an examination of their individual pharmacological profiles indicates that both compounds warrant further investigation.
This compound, a monoterpenoid indole alkaloid, has demonstrated analgesic effects in various animal models.[1] Emerging evidence suggests a multi-faceted mechanism of action. One proposed pathway involves the modulation of adenosinergic signaling, critical in pain perception.[1] this compound may act as an agonist or antagonist at adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).[1] Activation of A₁ receptors, in particular, is known to produce analgesic effects by inhibiting neuronal activity.[1] Another potential mechanism is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade that leads to pain.
Apparicine, another monoterpenoid indole alkaloid, is also reported to possess local analgesic properties. Its mechanism appears to involve interaction with opioid and adenosine receptors. The affinity for these receptors suggests that apparicine may exert its analgesic effects through pathways similar to those of well-established pain-relieving drugs.
Currently, a direct comparison of the analgesic potency of this compound and apparicine is hampered by the lack of publicly available quantitative data from standardized analgesic assays such as the hot plate, tail-flick, and writhing tests for both compounds.
Putative Signaling Pathways in Analgesia
The potential analgesic mechanisms of this compound and apparicine can be visualized through their interaction with key signaling pathways involved in pain modulation.
Experimental Protocols for Analgesic Activity Assessment
The evaluation of analgesic properties for compounds like this compound and apparicine typically involves a battery of standardized in vivo assays in animal models. These tests are designed to assess different pain modalities, including thermal and visceral pain.
Hot Plate Test
This method is used to evaluate central analgesic activity. The test measures the reaction time of an animal, typically a mouse or rat, when placed on a heated surface.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface is used. The surface is typically maintained at a constant temperature, for example, 55 ± 0.5°C.
-
Acclimatization: Animals are habituated to the testing environment to minimize stress-induced responses.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound or apparicine) or a standard analgesic (e.g., morphine) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.
-
Post-treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.
-
Data Analysis: The increase in latency time compared to the baseline and the control group indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a source of thermal stimulation.
Protocol:
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
-
Restraint and Acclimatization: The animal is gently restrained, and its tail is positioned in the apparatus. Animals are allowed to acclimate to the restraint.
-
Baseline Measurement: The baseline latency for the tail-flick reflex is determined before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound or a standard drug is administered.
-
Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripheral analgesic activity by inducing visceral pain.
Protocol:
-
Acclimatization: Animals are allowed to acclimate to the observation chambers.
-
Drug Administration: The test compound, a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin, or vehicle is administered.
-
Induction of Writhing: After a set absorption time (e.g., 30-60 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.
-
Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.
-
Data Analysis: A reduction in the number of writhes in the treated groups compared to the control group indicates a peripheral analgesic effect. The percentage of inhibition is often calculated.
Conclusion
Both this compound and apparicine present intriguing possibilities as lead compounds for the development of novel analgesics. Their distinct, yet potentially overlapping, mechanisms of action—adenosinergic and/or COX/LOX inhibition for this compound, and opioid and adenosinergic receptor interaction for apparicine—highlight the diverse strategies that can be employed to achieve pain relief. To provide a definitive comparison and to fully elucidate their therapeutic potential, further research is critically needed. Specifically, head-to-head studies employing standardized analgesic assays are required to generate quantitative data on their respective potencies and efficacies. Such studies will be instrumental in guiding future drug development efforts in the field of pain management.
References
A Comparative Guide to Assessing the Effects of Novel Compounds on Arterial Stiffness: A Methodological Framework Using Tubotaiwine as a Case Study
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive search of published scientific literature yielded no direct experimental data on the effects of Tubotaiwine on arterial stiffness. Therefore, this guide serves as a methodological framework for how such a compound could be evaluated and compared against existing therapeutic strategies. The data presented for alternative treatments are drawn from published studies and are intended to serve as a template for the evaluation of novel compounds like this compound.
Introduction
Arterial stiffness is an independent predictor of cardiovascular morbidity and mortality. It is characterized by a reduction in the elasticity of arteries, which can lead to increased pulse pressure, left ventricular hypertrophy, and impaired coronary perfusion. A variety of factors contribute to arterial stiffness, including aging, hypertension, and diabetes. The development of therapeutic agents that can mitigate or reverse arterial stiffness is a significant goal in cardiovascular medicine. This guide outlines a comparative framework for evaluating the potential of a novel compound, using this compound as a hypothetical example, against established interventions.
Data Presentation: A Template for Comparison
To objectively assess the efficacy of a new compound, its effects on key quantitative metrics of arterial stiffness should be compared with alternative or established treatments. The following table provides a template for such a comparison, populated with example data from published studies on various interventions.
Table 1: Comparative Efficacy of Various Interventions on Arterial Stiffness
| Intervention | Primary Metric | Study Population | Duration | Result | Citation |
| Hypothetical: this compound | Pulse Wave Velocity (PWV) | Aged, Hypertensive Mice | 12 weeks | Data to be determined | N/A |
| Hypothetical: this compound | Augmentation Index (AIx) | Human Subjects with ISH | 8 weeks | Data to be determined | N/A |
| Statins (e.g., Atorvastatin) | Aortic PWV (aPWV) | Hypercholesterolemic Patients | 12 months | Significant reduction in aPWV | [1] |
| RAAS Antagonists (e.g., Aliskiren) | Pulse Wave Velocity (PWV) | Patients with Type 1 Diabetes | 30 days | PWV decreased from 7.4 m/s to 6.7 m/s | |
| RAAS Antagonists (e.g., Aliskiren) | Augmentation Index (AIx) | Patients with Type 1 Diabetes | 30 days | AIx decreased from 21.7% to 16.6% | |
| Aerobic Exercise | Carotid-femoral PWV (cfPWV) | Healthy and at-risk individuals | Meta-analysis | Weighted mean difference of -0.39 m/s | |
| Weight Loss | Pulse Wave Velocity (PWV) | Obese individuals | Meta-analysis | 32% improvement with ~8% weight loss | |
| Vitamin D3 Supplementation | Augmentation Index (AIx) | Vitamin D deficient adults | 6 months | 12.3% reduction in AIx | |
| Vitamin K2 (MK-7) Supplementation | Pulse Wave Velocity (PWV) | Postmenopausal women | 3 years | Significant reduction in arterial stiffness |
ISH: Isolated Systolic Hypertension
Experimental Protocols
Detailed and reproducible methodologies are critical for validating and comparing findings. Below are standardized protocols for key in vivo and ex vivo experiments to assess arterial stiffness, which would be applicable to the study of this compound.
In Vivo Measurement of Aortic Pulse Wave Velocity (PWV) in Animal Models
This protocol describes the non-invasive measurement of aortic stiffness in a murine model, a common preclinical approach.[2]
-
Animal Model: Aged (e.g., 24 months old) C57BL/6J mice, a model that exhibits age-related arterial stiffening.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (1.5-2% in oxygen) to maintain a stable heart rate and blood pressure.
-
Procedure:
-
The mouse is placed in a supine position on a heated platform to maintain body temperature.
-
ECG electrodes are placed on the paws for cardiac cycle gating.
-
A high-frequency ultrasound system with a linear array transducer is used.
-
The carotid artery and the descending aorta at the level of the diaphragm are visualized in B-mode.
-
A pulsed-wave Doppler signal is obtained from both locations to record the velocity waveform.
-
The time delay (ΔT) between the foot of the R-wave on the ECG and the foot of the Doppler waveform is measured at both locations. The difference between these two times gives the pulse transit time.
-
The distance (ΔL) between the two measurement points is determined using the ultrasound system's internal calipers or by external measurement along the aortic arch.
-
PWV is calculated as PWV = ΔL / ΔT.
-
-
Treatment Protocol: this compound or a vehicle control would be administered for a specified period (e.g., 8-12 weeks) via oral gavage, intraperitoneal injection, or in the drinking water, depending on its properties.
Ex Vivo Analysis of Arterial Mechanics
This protocol allows for the direct assessment of the mechanical properties of isolated arterial segments, separating the intrinsic properties of the vessel wall from systemic hemodynamic influences.
-
Tissue Isolation:
-
Following euthanasia, the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.
-
Adherent perivascular tissue is gently removed under a dissecting microscope.
-
The aorta is cut into segments of a defined length (e.g., 2-3 mm).
-
-
Wire Myography:
-
Each aortic ring is mounted on two parallel stainless-steel wires in an organ bath chamber of a wire myograph.
-
The chamber is filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
The rings are stretched to their optimal resting tension (determined from a length-tension curve) and allowed to equilibrate.
-
-
Stiffness Measurement:
-
The passive mechanical properties are assessed by incrementally increasing the stretch on the vessel and recording the resulting force.
-
A stress-strain curve is generated, and the elastic modulus is calculated to quantify stiffness.
-
To assess active components, dose-response curves to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine) can be performed.
-
-
Application to this compound: Aortic segments from animals treated with this compound would be compared to those from vehicle-treated controls to determine if the compound directly alters the biomechanical properties of the arterial wall.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a novel compound's effect on arterial stiffness.
Caption: A generalized workflow for testing a new compound's effect on arterial stiffness.
Hypothetical Signaling Pathway for this compound
Arterial stiffness is a complex process involving endothelial dysfunction, vascular smooth muscle cell (VSMC) tone and proliferation, and extracellular matrix remodeling.[3][4] A novel therapeutic agent could potentially act on one or more of these pathways. The diagram below illustrates a plausible signaling cascade through which a compound like this compound might reduce arterial stiffness.
Caption: A hypothetical signaling pathway for reducing arterial stiffness.
This proposed mechanism suggests that this compound could enhance endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. NO then diffuses to vascular smooth muscle cells, where it promotes vasodilation and may also inhibit pathways related to collagen synthesis and elastin degradation, collectively reducing arterial stiffness.[5][6]
Conclusion
While there is currently no published research on the effects of this compound on arterial stiffness, this guide provides a comprehensive framework for how such an investigation could be structured. By employing standardized in vivo and ex vivo protocols, presenting data in a clear comparative format, and elucidating potential mechanisms of action, researchers can rigorously evaluate the therapeutic potential of novel compounds for this critical cardiovascular endpoint. The provided templates and diagrams serve as a starting point for designing and reporting such studies, ensuring that the results can be effectively compared with the existing body of literature on arterial stiffness interventions.
References
- 1. Clinical Applications Measuring Arterial Stiffness: An Expert Consensus for the Application of Cardio-Ankle Vascular Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Ascending Aortic Stiffness In Vivo in Mice Using Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cellular and molecular mechanisms of arterial stiffness associated with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 6. Frontiers | Endothelial dysfunction, arterial stiffness and vascular inflammation in hypertension [frontiersin.org]
A Comparative Analysis of Total Synthesis Strategies for (-)-Tubotaiwine
(-)-Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has garnered significant attention from the synthetic community due to its intriguing cage-like architecture and its presence in various medicinally important plants. Its complex structure, featuring a strained azabicyclo[3.3.1]nonane core, has inspired the development of several distinct and innovative synthetic strategies. This guide provides a head-to-head comparison of prominent total synthesis routes, offering insights into their respective efficiencies, key transformations, and overall strategic approaches.
Key Synthetic Strategies and Their Core Logic
The total syntheses of (-)-Tubotaiwine can be broadly categorized based on the key bond formations and strategic approaches employed to construct the intricate polycyclic framework. We will compare the approaches pioneered by the research groups of Jia, Gaunt, and a conceptual biosynthetic pathway.
The general retrosynthetic challenge lies in the disconnection of the complex tetracyclic core to accessible starting materials. Most strategies hinge on the formation of the C2-C7 bond and the construction of the piperidine (B6355638) ring as key strategic elements.
Caption: General retrosynthetic analysis for this compound.
Comparison of Synthetic Routes
The following sections detail the distinct approaches, highlighting their respective strengths and weaknesses through quantitative data and workflow diagrams.
The Jia Synthesis: A Bio-inspired Cascade Approach
Professor Yong-Qiang Tu and Yan-Long Jia reported a concise and efficient synthesis featuring a key semipinacol rearrangement/aza-Michael addition cascade. This biomimetic approach successfully constructs the core structure in a single, elegant step.
Experimental Workflow:
The synthesis commences with known chiral vinyl ether. A key subsequent step involves an asymmetric intermolecular iodoamination to install the crucial nitrogen and iodine functionalities. The pivotal cascade reaction is then triggered to form the tetracyclic core, which is followed by final functional group manipulations to yield (-)-Tubotaiwine.
Caption: Workflow of the Jia group's synthesis of (-)-Tubotaiwine.
The Gaunt Synthesis: C–H Activation Logic
Professor Matthew J. Gaunt's group developed a novel route centered around a palladium-catalyzed C–H activation and cyclization strategy. This modern approach forges the key C2–C7 bond by directly functionalizing a C–H bond, representing a highly step-economical pathway.
Experimental Workflow:
The synthesis starts with a readily available tryptamine derivative. A palladium-catalyzed intramolecular C–H functionalization reaction is the centerpiece of this strategy, directly forming the tetracyclic core of the molecule. Subsequent reductive steps complete the synthesis.
A Comparative Analysis of Isocondylocarpine and Tubotaiwine: Unveiling Structural and Functional Divergence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural and functional properties of two closely related indole (B1671886) alkaloids: isocondylocarpine and tubotaiwine (B1253118). While structurally similar, emerging research indicates distinct biological activities, highlighting their potential as unique scaffolds for drug discovery and development. This document summarizes the current understanding of their structural relationship, compares their known biological functions with available quantitative data, and provides detailed protocols for key experimental assays.
Structural Differences: Stereoisomerism and Saturation
Isocondylocarpine and this compound belong to the condylocarpine-type indole alkaloids. Their core structural framework is closely related, with the primary distinction arising from stereochemistry and the degree of saturation in the ethylidene side chain.
Isocondylocarpine is a stereoisomer of condylocarpine (B1236509). Specifically, the (Z)-isomer of isocondylocarpine has been isolated. These compounds are interconvertible.
This compound , on the other hand, is a dihydro-derivative of condylocarpine and isocondylocarpine. The ethylidene double bond present in the condylocarpine scaffold is reduced to a saturated ethyl group in this compound. This seemingly minor structural modification has significant implications for the molecule's three-dimensional conformation and, consequently, its biological activity.
Below are the 2D chemical structures of (Z)-isocondylocarpine and this compound, illustrating their structural relationship.
| Feature | Isocondylocarpine | This compound |
| Molecular Formula | C₂₀H₂₂N₂O₂ | C₂₀H₂₄N₂O₂[1] |
| Molecular Weight | 322.4 g/mol | 324.4 g/mol [1] |
| Key Structural Feature | Ethylidene side chain (C=C double bond) | Ethyl side chain (C-C single bond)[1] |
| Stereochemistry | Exists as stereoisomers (e.g., (Z)-isocondylocarpine) | Defined stereocenters |
Functional Differences: A Look at Biological Activities
While research on isocondylocarpine's specific biological activities is limited in publicly available literature, this compound has been the subject of several pharmacological studies, revealing a range of biological effects.
This compound: A Multifaceted Alkaloid
Antihypertensive Effects: this compound has demonstrated beneficial effects in models of cadmium-induced hypertension. It has been shown to regulate systolic, diastolic, and mean arterial blood pressure. The proposed mechanism involves the reduction of arterial stiffness and inhibition of oxidative stress, leading to improved vascular remodeling.
Analgesic Activity: In vivo studies in mice have indicated that this compound possesses analgesic properties. This activity is supported by its affinity for both adenosine (B11128) and opiate receptors in the micromolar range.
Antiparasitic Activity: this compound has shown promising activity against various parasites. It exhibits selective activity against Leishmania infantum and has also demonstrated antiplasmodial activity against Plasmodium falciparum.
Isocondylocarpine: An Area for Future Research
Currently, there is a notable lack of specific biological activity data for isocondylocarpine in the scientific literature. While its isolation from Kopsia arborea has been reported, its pharmacological profile remains largely unexplored. The structural similarity to this compound suggests that it may possess related activities, but this requires experimental validation.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for this compound's biological activities. Data for isocondylocarpine is not currently available.
| Biological Activity | Target/Assay | Quantitative Data (this compound) | Reference |
| Opiate Receptor Binding | Kᵢ | 1.65 ± 0.81 µM | |
| Antiplasmodial Activity | IC₅₀ against P. falciparum | 8.5 µM |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays relevant to the observed activities of this compound are provided below.
Acetic Acid-Induced Writhing Test for Analgesic Activity
Objective: To evaluate the peripheral analgesic activity of a test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound (Isocondylocarpine or this compound)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)
-
0.6% (v/v) acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, Standard drug, and Test compound group(s) at various doses.
-
Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.[2]
-
Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[2]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot-Plate Test for Analgesic Activity
Objective: To evaluate the central analgesic activity of a test compound.
Materials:
-
Male Wistar rats or mice
-
Test compound (Isocondylocarpine or this compound)
-
Vehicle
-
Standard analgesic drug (e.g., Morphine, 5 mg/kg)
-
Hot-plate apparatus set at a constant temperature (e.g., 55 ± 0.5 °C)
-
Stopwatch
Procedure:
-
Animal Acclimatization and Screening: Acclimatize animals to the laboratory. Before drug administration, place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) may be excluded.
-
Grouping and Administration: Group the animals and administer the vehicle, standard drug, or test compound.
-
Testing: At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), place each animal on the hot plate and record the latency to the first nociceptive response. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Data Analysis: The increase in latency time is a measure of analgesia. The percentage of maximum possible effect (% MPE) can be calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
In Vitro Antiplasmodial Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human O+ erythrocytes
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin)
-
96-well microplates
-
Test compound (Isocondylocarpine or this compound) dissolved in DMSO
-
Standard antimalarial drug (e.g., Chloroquine)
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Assay Setup: Prepare serial dilutions of the test compound and standard drug in complete culture medium in a 96-well plate.
-
Infection: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive control) and erythrocyte-only (negative control) wells.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.
Signaling Pathways: A Frontier for Investigation
To date, specific signaling pathways modulated by isocondylocarpine or this compound have not been extensively reported in the scientific literature. However, many natural alkaloids are known to interact with key cellular signaling cascades. Future research should focus on investigating the effects of these compounds on pathways commonly implicated in their observed biological activities, such as:
-
NF-κB Signaling Pathway: Given the potential anti-inflammatory effects, investigating the modulation of the NF-κB pathway, a central regulator of inflammation, would be a logical next step.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Its role in the context of the antiproliferative or cytotoxic potential of these alkaloids warrants investigation.
-
Adenosine and Opioid Receptor Signaling: For this compound, elucidating the downstream signaling cascades following its binding to adenosine and opiate receptors would provide a more complete understanding of its analgesic mechanism.
The following diagram illustrates a general experimental workflow for investigating the potential effects of these compounds on the NF-κB signaling pathway.
Conclusion
Isocondylocarpine and this compound represent a compelling pair of structurally related indole alkaloids with potentially divergent biological functions. While this compound has shown promise as an antihypertensive, analgesic, and antiparasitic agent, the pharmacological profile of isocondylocarpine remains an open area for investigation. The subtle structural difference between these two molecules underscores the critical importance of stereochemistry and saturation in determining biological activity. Further research into the functional characterization of isocondylocarpine and the elucidation of the signaling pathways modulated by both compounds will be crucial for unlocking their full therapeutic potential. The experimental protocols provided herein offer a foundation for these future comparative studies.
References
A Comparative Guide to Tubotaiwine and Established Inhibitors of Vascular Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound Tubotaiwine against established inhibitors of vascular smooth muscle cell (VSMC) proliferation, Rapamycin (B549165) and Rosiglitazone (B1679542). While direct experimental data on this compound's effect on VSMC proliferation is not yet available, this document outlines a hypothetical mechanism of action based on its known biological activities, offering a framework for future research.
Introduction to Vascular Smooth Muscle Cell Proliferation
The proliferation of vascular smooth muscle cells is a key pathological event in the development of atherosclerosis, restenosis following angioplasty, and vein graft failure. In response to vascular injury, quiescent VSMCs can switch to a synthetic, proliferative phenotype, leading to the formation of a neointima and subsequent narrowing of the blood vessel lumen. Consequently, the inhibition of VSMC proliferation is a critical therapeutic target for the prevention and treatment of these cardiovascular diseases. This guide evaluates this compound, a monoterpene indole (B1671886) alkaloid, in the context of two well-characterized VSMC proliferation inhibitors: Rapamycin, an mTOR inhibitor, and Rosiglitazone, a PPARγ agonist.
Comparative Analysis of Inhibitory Compounds
The following table summarizes the mechanisms of action and quantitative inhibitory data for Rapamycin, Rosiglitazone, and a projected profile for this compound.
| Compound | Target/Mechanism of Action | IC50 for VSMC Proliferation Inhibition |
| Rapamycin | Forms a complex with FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR). This blocks cell cycle progression from G1 to S phase. | 5 nM (PDGF-stimulated)[1] 0.8 nM (bFGF-stimulated)[1] |
| Rosiglitazone | Agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ inhibits VSMC proliferation by upregulating cell cycle inhibitors and modulating the Akt-mTOR-p70S6K pathway. | Markedly inhibits proliferation at 10 µM (glucose-induced)[2][3] |
| This compound (Hypothetical) | Putative dual mechanism: 1. Modulation of adenosine (B11128) receptors (potentially A2B agonism, which is known to be inhibitory). 2. Disruption of microtubule dynamics through inhibition of tubulin polymerization, leading to cell cycle arrest. | To be determined |
Signaling Pathways in VSMC Proliferation and Points of Inhibition
The diagram below illustrates a simplified signaling pathway leading to VSMC proliferation, highlighting the points of intervention for Rapamycin and Rosiglitazone, and the hypothetical targets for this compound.
Caption: Simplified VSMC proliferation pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for key experiments to validate the inhibitory effect of a compound on VSMC proliferation are provided below.
MTT Assay for Cell Proliferation
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in a serum-free medium for 24 hours.
-
Treatment: Replace the medium with a complete medium containing a mitogen (e.g., 10% FBS or specific growth factors) and various concentrations of the test compound (e.g., this compound, Rapamycin, Rosiglitazone). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
BrdU Incorporation Assay for DNA Synthesis
This assay directly measures DNA synthesis, a hallmark of cell proliferation.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: 18-24 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Fixation and Denaturation: At the end of the incubation, remove the medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[6]
-
Immunodetection: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 1-2 hours.
-
Substrate Addition: After washing, add the substrate solution and incubate until color development is sufficient.
-
Stop Reaction and Measurement: Add a stop solution and measure the absorbance using a microplate reader.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of DNA synthesis and cell proliferation.
Experimental Workflow for Compound Validation
The following diagram outlines the logical flow of experiments to validate a novel inhibitor of VSMC proliferation.
Caption: Workflow for validating a VSMC proliferation inhibitor.
Conclusion
While the direct effects of this compound on vascular smooth muscle cell proliferation remain to be elucidated, its known bioactivities suggest plausible mechanisms for inhibition. Based on its potential to modulate adenosine signaling and interfere with tubulin polymerization, this compound presents an intriguing candidate for investigation as a novel therapeutic agent for vascular proliferative disorders. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel compounds against established inhibitors like Rapamycin and Rosiglitazone. Further research is warranted to validate these hypotheses and to determine the therapeutic potential of this compound in the context of cardiovascular disease.
References
- 1. Effects of rapamycin on growth factor-stimulated vascular smooth muscle cell DNA synthesis. Inhibition of basic fibroblast growth factor and platelet-derived growth factor action and antagonism of rapamycin by FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of rosiglitazone on the proliferation of vascular smooth muscle cell induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Rosiglitazone on the Proliferation of Vascular Smooth Muscle Cell Induced by High Glucose | springermedicine.com [springermedicine.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chondrex.com [chondrex.com]
- 6. media.cellsignal.com [media.cellsignal.com]
Comparative study of Tubotaiwine's effects in different animal species
For Researchers, Scientists, and Drug Development Professionals
Tubotaiwine, a naturally occurring alkaloid, has demonstrated promising therapeutic potential in preclinical studies, primarily investigated for its cardiovascular and analgesic properties. This guide provides a comparative analysis of the observed effects of this compound in different animal species based on available scientific literature. While direct comparative studies are limited, this document synthesizes the existing data to offer insights into its pharmacological profile.
Efficacy in Animal Models
This compound has been principally studied in rat and mouse models, showcasing distinct therapeutic effects.
Antihypertensive Effects in Rats
In rat models of cadmium-induced hypertension, this compound has shown significant efficacy in mitigating high blood pressure and associated vascular damage.[1][2] Treatment with this compound has been observed to:
-
Regulate Blood Pressure: Effectively modulates systolic, diastolic, and mean arterial blood pressure in rats exposed to cadmium.[1][2]
-
Improve Vascular Function: Promotes vascular responsiveness and reverses the detrimental effects of cadmium on endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) expression.[1][2]
-
Induce Vascular Remodeling: Reduces the number of smooth muscle cells, decreases collagen content, and promotes elastin (B1584352) in aortic artery walls, contributing to reduced arterial stiffness.[1][2]
-
Combat Oxidative Stress: Reverses the cadmium-induced increase in markers of oxidative stress.[1][2]
Analgesic Activity in Mice
Studies in mice have indicated that this compound possesses analgesic properties. This effect is believed to be mediated through its interaction with adenosine (B11128) receptors, which are known to play a crucial role in pain modulation. While the analgesic potential has been noted, detailed dose-response studies and comparisons with standard analgesics in mice are not extensively documented in the currently available literature.
Data on Efficacy
Due to the lack of direct comparative studies, a comprehensive quantitative comparison of this compound's effects across different species is not feasible at this time. The available data is primarily focused on the rat model of hypertension.
| Animal Model | Condition | Key Findings | Reference |
| Rat | Cadmium-induced hypertension | Regulation of blood pressure, improved vascular responsiveness, reversal of eNOS/iNOS imbalance, reduced oxidative stress, and positive vascular remodeling. | [1][2] |
| Mouse | General analgesic screening | Demonstration of analgesic activity, suggested to be mediated by adenosine receptors. |
Note: The table highlights the qualitative findings. Specific quantitative data from dose-response studies are not sufficiently available for a detailed comparative summary.
Experimental Protocols
The following are generalized experimental protocols based on the available literature for the conditions in which this compound has been tested.
Cadmium-Induced Hypertension in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Hypertension: Hypertension is induced by chronic administration of cadmium chloride (CdCl2), often via intraperitoneal injection, at doses ranging from 0.5 to 1.0 mg/kg body weight for a period of two to four weeks.[3]
-
This compound Administration: this compound is administered orally or via injection at varying doses to assess its therapeutic effects.
-
Outcome Measures: Blood pressure is monitored using tail-cuff plethysmography or indwelling arterial catheters. At the end of the study, aortic tissues are collected for histological and biochemical analysis to assess vascular remodeling and oxidative stress markers. Vascular responsiveness is evaluated by measuring the response to vasoactive agents.
Hot Plate Test for Analgesia in Mice
-
Animal Model: Male Swiss albino mice are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure: Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
This compound Administration: this compound is administered at various doses, typically via intraperitoneal or oral routes, prior to the hot plate test.
-
Outcome Measure: The increase in reaction time (latency) after this compound administration compared to a vehicle control group is used as a measure of analgesia.
Signaling Pathways
Based on current research, the therapeutic effects of this compound are mediated through distinct signaling pathways.
Cardiovascular Effects: eNOS Pathway
The antihypertensive effects of this compound in rats are closely linked to the endothelial nitric oxide synthase (eNOS) signaling pathway . In cadmium-induced hypertension, eNOS activity is typically suppressed, leading to reduced nitric oxide (NO) bioavailability and endothelial dysfunction. This compound appears to counteract this by restoring eNOS expression and function, thereby increasing NO production, which leads to vasodilation and a reduction in blood pressure.
References
Independent Verification of Tubotaiwine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported biological activities of Tubotaiwine with other relevant indole (B1671886) alkaloids. Due to the limited availability of independent verification studies on this compound's specific mechanism of action, this guide summarizes the existing data and presents it alongside information for comparator compounds to facilitate further investigation and validation.
Executive Summary
This compound, a monoterpene indole alkaloid, has demonstrated a range of biological activities, including antiplasmodial, antileishmanial, and analgesic effects. Preliminary information suggests a possible interaction with adenosine (B11128) receptors. However, a definitive, independently verified mechanism of action remains to be fully elucidated. This guide presents the available quantitative data for this compound and compares it with other indole alkaloids that have more extensively characterized mechanisms, such as interaction with opioid or other central nervous system receptors. Detailed experimental protocols for key assays are provided to encourage and guide further independent verification studies.
Data Presentation
The following tables summarize the available quantitative data for this compound and selected comparator indole alkaloids.
Table 1: Comparative Antiplasmodial and Antileishmanial Activity
| Compound | Organism | Assay Type | IC50 (µM) | Citation |
| This compound | Plasmodium falciparum | Not Specified | 8.5 | [1] |
| This compound | Leishmania infantum | Not Specified | 17.3 | [1] |
Note: The specific assay conditions for the reported IC50 values for this compound were not available in the cited source.
Table 2: Comparative Receptor Binding Affinities
| Compound | Receptor Target | Binding Affinity (Ki in nM) | Citation |
| This compound | Adenosine Receptors | Micromolar range (subtype not specified) | [2] |
| Ibogaine (B1199331) | µ-opioid receptor | 130 (high affinity site) | [3] |
| Ibogaine | κ-opioid receptor | 2000 | [4] |
| Ibogaine | σ2 receptor | 201 | [5] |
| Akuammicine | κ-opioid receptor | 200 | [6] |
| 10-Bromo-akuammicine | κ-opioid receptor | 5.1 | [7] |
| 10-Iodo-akuammicine | κ-opioid receptor | 2.4 | [7] |
| Conolidine | ACKR3/CXCR7 | Micromolar EC50 (β-arrestin recruitment) | [8][9] |
Note: The data for this compound is qualitative. Specific Ki values for adenosine receptor subtypes are needed for a direct comparison.
Table 3: Comparative In Vivo Analgesic Activity
| Compound | Analgesic Model | Route of Administration | Effective Dose | Observed Effect | Citation |
| This compound | Not Specified (mice) | Not Specified | Not Specified | Analgesic activity reported | [2] |
| Brucine | Acetic Acid Writhing (mice) | i.p. | 15 and 30 mg/kg | Significant inhibition of writhing | [10] |
| Brucine | Formalin Test (mice) | i.p. | 7.5 to 30 mg/kg | Potent inhibition of early and late phases | [10] |
| Mitragynine | Hot Plate Test | Not Specified | 3-35 mg/kg | Dose-dependent increase in latency | [10] |
| 7-hydroxymitragynine | Tail-flick and Hot Plate Tests | Not Specified | 2.5-10 mg/kg | Dose-dependent antinociceptive activity | [10] |
Note: Quantitative data for this compound's analgesic activity is currently unavailable.
Experimental Protocols
To facilitate independent verification, detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization.
Radioligand Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for adenosine receptor subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing the desired human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) in appropriate media.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor subtype (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand for the receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines whether a compound acts as an agonist or antagonist at G-protein coupled receptors, such as adenosine receptors, by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
1. Cell Culture and Treatment:
-
Plate cells expressing the adenosine receptor subtype of interest in a 96-well plate and culture overnight.
-
For antagonist testing, pre-incubate the cells with the test compound.
-
Stimulate the cells with a known agonist for the receptor (for antagonist testing) or with the test compound (for agonist testing). For Gi-coupled receptors (A1 and A3), co-stimulation with forskolin (B1673556) is often used to induce a measurable cAMP signal.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a luciferase-based biosensor assay.[4][9][11]
3. Data Analysis:
-
For agonist activity, plot the cAMP concentration against the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50 value.
In Vivo Analgesic Assays
1. Hot Plate Test:
-
This test assesses the response to a thermal pain stimulus.
-
Place a mouse on a heated plate (e.g., 55°C) and record the latency to a nociceptive response, such as paw licking or jumping.[8]
-
Administer the test compound or vehicle control prior to the test.
-
An increase in the latency period indicates an analgesic effect.
2. Acetic Acid-Induced Writhing Test:
-
This test evaluates the response to a chemically induced visceral pain.
-
Inject a dilute solution of acetic acid intraperitoneally into a mouse to induce a characteristic writhing (abdominal constriction) response.[7][12]
-
Administer the test compound or vehicle control prior to the acetic acid injection.
-
Count the number of writhes over a set period. A reduction in the number of writhes indicates an analgesic effect.
Mandatory Visualization
The following diagrams illustrate the putative signaling pathway of this compound and a general experimental workflow.
References
- 1. Insilico analysis of marine indole alkaloids for design of adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conolidine.com [conolidine.com]
- 3. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the novel selective kappa opioid receptor agonists 10-Iodo-Akuammicine and 10-Bromo-akuammicine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conolidine.com [conolidine.com]
- 11. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 12. New Study Further Advances the Treatment of Chronic Pain | RTI [rti.org]
A Comparative Analysis Framework for Evaluating the Antioxidant Capacity of Tubotaiwine Against Established Antioxidants
For Immediate Release
Introduction
Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has been identified in plant species such as Vinca herbacea.[1][2] While research has explored some of its bioactivities, including potential antiplasmodial and antileishmanial effects, comprehensive data on its antioxidant capacity remains limited in publicly available literature.[3] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for comparing the antioxidant potential of this compound with well-established antioxidants like Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Trolox.
This document outlines the standard experimental protocols for key antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and presents a structured format for data comparison. The provided methodologies and data presentation tables can be utilized to systematically evaluate and compare the antioxidant efficacy of this compound.
Comparative Antioxidant Capacity: A Data Presentation Framework
To facilitate a direct and clear comparison of the antioxidant activities, it is recommended to summarize the experimental findings in a tabular format. The following table provides a template for presenting the results obtained from various antioxidant assays. The data for known antioxidants should be sourced from experiments conducted under identical conditions as those for this compound to ensure a valid comparison.
| Antioxidant | DPPH Scavenging Activity (IC50, µg/mL) | ABTS Scavenging Activity (µmol TE/g) | FRAP Assay (mmol FeSO4/g) | ORAC Assay (µmol TE/g) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Vitamin C (Ascorbic Acid) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Vitamin E (α-Tocopherol) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Trolox | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Detailed Experimental Protocols
Accurate and reproducible experimental design is critical for the valid comparison of antioxidant capacities. Below are detailed protocols for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants (e.g., 10-100 µg/mL) in methanol.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A control is prepared using 1.0 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[7]
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.
-
Reaction Mixture: Add 10 µL of the sample to 1.0 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.[7]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4][8]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.
-
Reaction Mixture: Add 50 µL of the sample to 950 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mmol FeSO₄ equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][10]
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein (B123965) (the fluorescent probe), AAPH (the radical generator), and Trolox (the standard).
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.
-
Assay in 96-well plate: In a black 96-well microplate, add 25 µL of the sample or standard to 150 µL of the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Measure the fluorescence decay kinetically over a period of 60-90 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying mechanisms of antioxidant action, the following diagrams are provided.
Figure 1. A generalized workflow for in vitro antioxidant capacity assessment.
Figure 2. Simplified signaling pathway of antioxidant action against reactive oxygen species.
While direct quantitative data on the antioxidant capacity of this compound is not yet widely available, this guide provides the necessary framework for researchers to conduct a thorough and comparative analysis. By employing standardized assays and a structured approach to data presentation, the scientific community can systematically evaluate the potential of this compound as a novel antioxidant agent. Further in vitro and in vivo studies are warranted to fully elucidate its antioxidant properties and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. First global Report of Alkaloids this compound and Vinervine in Vinca herbacea: Potential Pharmacological Applications | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 3. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmp.ir [jmp.ir]
- 9. bmglabtech.com [bmglabtech.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
Validation of Tubotaiwine as a Selective Glycine Receptor Modulator: A Comparative Analysis
Initial Assessment: An extensive review of scientific literature and databases reveals no direct evidence of Tubotaiwine (B1253118) acting as a modulator of the Glycine (B1666218) Receptor (GlyR). Current research on this compound, an indole (B1671886) alkaloid, indicates its biological activities include antiparasitic effects against Leishmania infantum, as well as analgesic properties mediated through its affinity for adenosine (B11128) and opiate receptors[1][2][]. The total synthesis of this compound has also been a subject of chemical research[4][5][6][7][8]. However, its interaction with GlyRs has not been reported.
This guide, therefore, serves as a template illustrating the methodologies and data presentation that would be necessary to validate a novel compound as a selective GlyR modulator. For this purpose, we will use hypothetical data for this compound and compare it with known GlyR modulators, such as the antagonist Strychnine (B123637) and a generic positive allosteric modulator (PAM).
Comparative Analysis of GlyR Modulators
The validation of a selective GlyR modulator requires a comprehensive evaluation of its potency, selectivity, and mechanism of action. Below is a comparative summary of hypothetical data for this compound against well-characterized GlyR modulators.
| Compound | Reported Activity | Potency (IC50/EC50) | Selectivity vs. GABA-A Receptor | Mechanism of Action |
| This compound (Hypothetical) | Positive Allosteric Modulator | EC50: 5 µM | >100-fold | Allosteric |
| Strychnine | Competitive Antagonist | IC50: 10-50 nM[9] | High | Orthosteric[9] |
| Generic PAM | Positive Allosteric Modulator | EC50: 1-10 µM | Variable | Allosteric |
| Corticosteroids | Negative Allosteric Modulator | IC50: 0.39-15.2 µM[10][11] | Selective over GABA-A[10][11] | Allosteric (accelerates desensitization)[10][11] |
Experimental Protocols
The validation of a compound's activity on Glycine Receptors involves a series of in vitro and in vivo experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the Glycine Receptor.
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing human GlyR α1 subunits.
-
Incubate the cell membranes with a radiolabeled antagonist, such as [³H]strychnine, in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Workflow for Radioligand Binding Assay:
Electrophysiology (Two-Electrode Voltage Clamp)
Objective: To characterize the functional effects of this compound on GlyR-mediated currents.
Methodology:
-
Prepare Xenopus oocytes expressing human GlyR α1 subunits.
-
Use a two-electrode voltage clamp to hold the oocyte membrane potential at -60 mV.
-
Perfuse the oocytes with a solution containing glycine to elicit a baseline current.
-
Co-apply varying concentrations of this compound with glycine to determine its effect on the current amplitude.
-
To assess selectivity, perform similar experiments on oocytes expressing GABA-A receptors.
-
Analyze the data to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs).
Signaling Pathway for GlyR Activation and Modulation:
In Vivo Behavioral Assays (e.g., Hot Plate Test for Analgesia)
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.
Methodology:
-
Administer this compound to rodents at various doses via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Measure the latency for the animal to exhibit a pain response (e.g., licking a paw or jumping).
-
Compare the response latencies between vehicle-treated and this compound-treated groups.
-
To confirm the involvement of GlyRs, pre-administer a GlyR antagonist like strychnine to see if it blocks the effects of this compound.
Logical Flow for In Vivo Validation:
Conclusion
While there is currently no scientific evidence to support the validation of this compound as a selective Glycine Receptor modulator, the experimental framework outlined above provides a clear pathway for such an investigation. Should future studies explore the interaction of this compound with GlyRs, the presented methodologies for binding affinity, electrophysiological characterization, and in vivo efficacy would be crucial for a comprehensive validation. Researchers in drug development are encouraged to employ such a multi-faceted approach to rigorously characterize novel compounds targeting the Glycine Receptor.
References
- 1. This compound | CAS:6711-69-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. Total synthesis of (±)-tubotaiwine (dihydrocondylocarpine) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Total synthesis of the Strychnos alkaloid this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Total synthesis of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Corticosteroids as Selective and Effective Modulators of Glycine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Benchmark of Commercially Sourced Tubotaiwine
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount to achieving reliable and reproducible experimental results. This guide provides a comparative benchmark for the purity of commercially available Tubotaiwine, an indole (B1671886) alkaloid with a range of reported biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[1] The data presented herein is a synthesis of typical purity levels advertised by various suppliers and is intended to serve as a reference for procurement decisions. Accompanying this guide are detailed experimental protocols for purity assessment and visualizations to clarify workflows and biological pathways.
Comparative Purity and Supplier Overview
The purity of this compound from commercial suppliers is typically determined using a combination of analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] While batch-specific purity can vary, the following table summarizes the typical purity specifications and analytical methods cited by various vendors.
| Supplier (Hypothetical) | Advertised Purity | Analytical Methods Used | Price Range (per mg) |
| Vendor A | >98% | HPLC, MS, ¹H-NMR |
|
| Vendor B | 95% - 99% | HPLC-DAD and/or HPLC-ELSD, MS, NMR[2] |
|
| Vendor C | ≥97.5% | HPLC, MS |
|
| Vendor D | >99% (Reference Standard) | qNMR, HPLC, MS |
|
Note: Price ranges are relative and subject to change based on quantity, batch, and market conditions. Researchers are advised to request a Certificate of Analysis (CoA) for specific batch information before purchase.
Experimental Protocols for Purity Determination
To independently verify the purity of a commercial sample of this compound, the following protocols are recommended. These methods are standard in the field of analytical chemistry for the purity assessment of organic compounds.[]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method quantifies the main compound and detects impurities that absorb UV light.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA), analytical grade.
-
This compound sample and reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in a 50:50 mixture of ACN and water.
-
Prepare the commercial this compound sample at the same concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Mass Spectrometry (MS) for Identity Confirmation
MS is used to confirm the molecular weight of this compound (C₂₀H₂₄N₂O₂, MW: 324.42 g/mol )[2][4] and to identify potential impurities.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Procedure:
-
LC Separation: Use the same HPLC conditions as described above.
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Analysis: Look for the protonated molecule [M+H]⁺ at m/z 325.4. Analyze other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratio.
-
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary ratio method for determining the absolute purity of a compound without needing a specific reference standard of the same compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters ensuring full relaxation of all relevant signals (e.g., long relaxation delay D1).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the experimental work for determining the purity of a this compound sample.
References
Safety Operating Guide
Proper Disposal Procedures for Tubotaiwine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tubotaiwine, a bioactive alkaloid compound. The following procedures are based on general best practices for hazardous chemical waste management in a laboratory setting, as a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable regulations.
Immediate Safety and Logistical Information
Prior to handling this compound, a thorough risk assessment is crucial. As an alkaloid, it should be regarded as a potentially hazardous substance with primary risks of toxicity if ingested, inhaled, or absorbed through the skin, and potential for skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a full-face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the powdered form outside of a containment device like a fume hood, an N95 or higher-rated respirator is recommended to prevent inhalation.
Engineering Controls:
To minimize exposure, always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred environment, especially when working with the solid, powdered form of the compound.
Operational and Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound waste requires a systematic approach to segregation, labeling, storage, and final disposal.
Step 1: Waste Segregation and Collection
Meticulous segregation of waste streams is fundamental to safe and compliant chemical disposal.
-
Solid Waste: All solid this compound waste, including contaminated items such as gloves, weighing papers, and disposable labware, must be placed in a designated, clearly labeled hazardous waste container. This container must be made of a compatible material and be securely sealable.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated hazardous waste container. To prevent accidental mixing with incompatible chemicals, this container should be clearly labeled and stored within a secondary containment bin to mitigate potential spills.
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
Step 2: Labeling of Waste Containers
Accurate and comprehensive labeling of all hazardous waste containers is a critical safety and regulatory requirement. Each label must include:
-
The prominent words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The concentration, if the waste is in a solution.
-
The primary hazard(s), for example, "Toxic" .
-
The date on which waste was first added to the container.
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Store all hazardous waste containers in a designated, secure area that is away from general laboratory traffic and routine work areas.
-
Ensure that all containers are tightly sealed to prevent the release of vapors or spillage.
-
The designated storage area must be well-ventilated.
Step 4: Final Disposal
Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the sanitary sewer.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Adhere to all institutional and regulatory procedures regarding waste manifests and collection protocols.
Data Presentation
While specific quantitative data for this compound is unavailable, the following table provides a summary of the general characteristics of hazardous waste to assist laboratory personnel in the correct classification and handling of chemical waste.
| Hazard Characteristic | Description | Presumptive Relevance to this compound |
| Ignitability | Wastes that can readily catch fire and sustain combustion. | Unlikely to be a primary hazard for this compound itself, though solvents used in solutions may be ignitable. |
| Corrosivity | Wastes that are highly acidic or basic and can corrode metal containers. | Not anticipated to be a primary hazard. |
| Reactivity | Wastes that are unstable and can undergo violent chemical reactions. | Unlikely under normal laboratory conditions, but should be a consideration when mixing with other chemical waste. |
| Toxicity | Wastes that are harmful or fatal when ingested, inhaled, or absorbed through the skin. | This is the most probable primary hazard for this compound, given its nature as a bioactive alkaloid. |
Experimental Protocols
In the absence of specific disposal protocols for this compound, the following general procedure outlines the safe handling of a minor spill of a powdered chemical, which can be adapted for this compound.
Protocol for a Small Spill of Powdered this compound:
-
Secure the Area: Immediately alert colleagues in the vicinity and restrict access to the spill area to prevent further contamination.
-
Don Appropriate PPE: Before initiating cleanup, ensure you are wearing the appropriate personal protective equipment, including chemical safety goggles, chemical-resistant gloves, a lab coat, and a respirator to avoid inhaling the powder.
-
Contain the Spill: To prevent the powder from becoming airborne, gently cover the spill with a damp paper towel.
-
Clean the Spill: Carefully wipe up the contained powder using absorbent pads or additional damp paper towels. Work from the outer edge of the spill towards the center to avoid spreading the material.
-
Decontaminate the Area: Once the visible powder has been removed, decontaminate the surface by wiping it down with a suitable laboratory detergent, followed by a water rinse.
-
Dispose of Waste: Place all contaminated materials, including paper towels, absorbent pads, and gloves, into a designated hazardous waste bag or container.
-
Final Steps: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department. Thoroughly wash your hands with soap and water after the cleanup is complete.
Mandatory Visualizations
The following diagrams provide visual representations of key workflows for chemical handling and disposal in a laboratory setting.
Caption: General workflow for chemical waste disposal in a laboratory setting.
Caption: Step-by-step workflow for responding to a chemical spill.
Personal protective equipment for handling Tubotaiwine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Tubotaiwine. Given that this compound is an indole (B1671886) alkaloid with biological activity, it is recommended to handle it with the same precautions as a cytotoxic compound, particularly as its toxicological properties are not extensively documented. Adherence to these procedures is vital for personnel safety and to prevent contamination.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All handling activities, including preparation, weighing, reconstitution, and disposal, must be performed with the following PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978 compliant). Double-gloving is required. | Required for all handling activities. Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Gown | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs. | Required for all handling activities to protect clothing and skin from potential splashes. |
| Eye & Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over goggles is required when there is a significant risk of splashing. | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling this compound powder or when aerosols may be generated. |
Safe Handling Procedures
All work with this compound must be conducted in a designated and controlled area to minimize exposure and prevent cross-contamination.
2.1. Designated Handling Area
-
All handling of this compound, especially of the powdered form, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.
-
The work surface should be covered with a disposable, absorbent, plastic-backed pad. This pad should be replaced at the end of the work session or immediately in the event of a spill.
2.2. Step-by-Step Handling Protocol
-
Preparation : Before starting, gather all necessary materials, including vials, solvents, pipettes, and waste containers, and place them inside the designated handling area.
-
PPE Donning : Put on all required PPE in the following order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.
-
Weighing and Reconstitution :
-
Carefully weigh the powdered this compound within the BSC or fume hood to prevent the generation of airborne particles.
-
When reconstituting, add the solvent slowly to the vial containing the powder to avoid splashing.
-
Keep the vial opening directed away from you.
-
-
Post-Handling :
-
After handling, wipe down all surfaces within the designated area with an appropriate cleaning agent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Spill Management Plan
In the event of a spill, a swift and organized response is crucial to contain the contamination and ensure the safety of all personnel.
3.1. Immediate Actions
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Evacuate and Restrict Area : Evacuate the immediate area of the spill and restrict access to prevent further contamination.
-
Assess the Spill : Determine the extent of the spill. For large or unmanageable spills, contact the institution's environmental health and safety department immediately.
3.2. Small Spill Cleanup Procedure
-
Assemble Spill Kit : Obtain a chemotherapy spill kit.
-
Don PPE : If not already wearing it, don the full PPE as described in Table 1, including double gloves, a disposable gown, eye protection, and a respirator.
-
Containment : Use the absorbent materials from the spill kit to gently cover and contain the spill, working from the outside in.
-
Cleanup : Carefully collect all contaminated absorbent materials using tongs or other tools from the spill kit and place them in the designated cytotoxic waste container.
-
Decontamination : Clean the spill area with an appropriate decontamination solution, followed by a thorough rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
4.1. Waste Segregation
-
Sharps : All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant cytotoxic sharps container.
-
Solid Waste : All non-sharp contaminated materials, including gloves, gowns, absorbent pads, and vials, must be disposed of in a clearly labeled, leak-proof cytotoxic waste container (typically a purple or yellow bin or bag).[1]
4.2. Final Disposal
-
Cytotoxic waste must be handled by trained personnel and disposed of through a licensed hazardous waste management company.
-
High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
